Product packaging for Fraxinellone(Cat. No.:CAS No. 28808-62-0)

Fraxinellone

Numéro de catalogue: B1674054
Numéro CAS: 28808-62-0
Poids moléculaire: 232.27 g/mol
Clé InChI: XYYAFLHHHZVPRN-GXTWGEPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fraxinellone is a degraded limonoid, a natural product isolated from the root bark of Dictamnus dasycarpus Turcz. . This compound is a key focus in pharmacological research due to its diverse biological activities, including anti-fibrotic, anti-cancer, and anti-inflammatory properties . In cancer research, this compound demonstrates multi-faceted anti-tumor activity. It has been shown to inhibit the expression of Programmed Cell Death-Ligand 1 (PD-L1) by downregulating the HIF-1α and STAT3 signaling pathways, which can potentially enhance anti-tumor immunity . Furthermore, studies highlight its role in remodeling the tumor microenvironment (TME) by deactivating cancer-associated fibroblasts (CAFs) and reducing stromal deposition, thereby making tumors more susceptible to immunotherapy . In osteosarcoma models, this compound induces apoptosis by promoting excessive autophagic flux, inhibiting cell proliferation and migration . This compound is also a potent agent in fibrosis research. It alleviates intestinal fibrosis by inhibiting the TGF-β/Smad2/3 signaling pathway and directly binding to Heat Shock Protein 47 (HSP47), disrupting its interaction with collagen . A 2025 study further revealed that it inhibits hypertrophic scar formation by inducing fibroblast ferroptosis through lysosomal cathepsin B leakage . Its anti-fibrotic efficacy extends to models of liver fibrosis, where it reduces the activation of hepatic stellate cells . Beyond oncology and fibrotic diseases, this compound exhibits significant neuroprotective and anti-inflammatory effects. Research indicates it ameliorates secondary brain injury after intracerebral hemorrhage by upregulating Kruppel-like transcription factor 2 (KLF2) to attenuate neuroinflammation . It also shows promise in dermatological research, effectively improving symptoms in an atopic dermatitis model by inhibiting the IL-31 pathway . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O3 B1674054 Fraxinellone CAS No. 28808-62-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R,3aR)-3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYAFLHHHZVPRN-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)O[C@H]([C@@]2(CCC1)C)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951450
Record name 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one
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Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28808-62-0
Record name Fraxinellone
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Record name Fraxinellone
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Record name 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one
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Record name Fraxinellone
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Record name FRAXINELLONE
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Foundational & Exploratory

Fraxinellone: A Technical Guide to its Natural Sources, Isolation from Dictamnus dasycarpus, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinellone is a degraded limonoid, a type of natural product, that has garnered significant interest in the scientific community for its diverse pharmacological properties.[1] Isolated primarily from the root bark of Dictamnus dasycarpus, a plant used in traditional Chinese medicine, this compound has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification from Dictamnus dasycarpus, and a summary of its known signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using diagrams.

Natural Sources of this compound

This compound is predominantly isolated from plants of the Rutaceae family, commonly known as the citrus family. The most well-documented and primary source is the root bark of Dictamnus dasycarpus Turcz.[1][2][4][5] This perennial herb has been a staple in traditional Chinese medicine for treating various ailments.[4][6] While Dictamnus dasycarpus is the most cited source, this compound has also been identified in other species within the Dictamnus genus and plants from the Meliaceae family.[7][8][9]

Isolation and Purification of this compound from Dictamnus dasycarpus

The extraction and purification of this compound from the root bark of Dictamnus dasycarpus can be achieved through various methods, ranging from traditional column chromatography to more advanced techniques like supercritical fluid extraction (SFE) and high-speed counter-current chromatography (HSCCC).

Experimental Protocols

Method 1: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)

This method offers a rapid, one-step separation with high purity and recovery.[4][6]

  • Plant Material Preparation: Air-dried root bark of Dictamnus dasycarpus is ground into a powder.[6]

  • Supercritical Fluid Extraction (SFE):

    • 500 g of the ground root bark is placed into a 1 L extraction vessel.[6]

    • The material undergoes static extraction for 1 hour, followed by 6.5 hours of dynamic extraction.[6]

    • Extraction is performed under a pressure of 30 MPa and a temperature of 45°C.[6]

    • The flow rate of the carbon dioxide supercritical fluid is set to 2 L/min.[6]

    • The extract is collected in a separation vessel, yielding a crude extract for further purification.[6]

  • High-Speed Counter-Current Chromatography (HSCCC) Purification:

    • A two-phase solvent system is prepared, composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:0.8:1.3:0.9.[4][6] The mixture is equilibrated in a separation funnel, and the two phases are separated before use. The upper organic phase serves as the stationary phase, and the lower aqueous phase is the mobile phase.[6]

    • The crude extract is dissolved in a 1:1 mixture of the organic and aqueous phases to prepare the sample solution.[6]

    • The HSCCC multilayer coiled column is first filled entirely with the stationary phase (upper phase).[6]

    • The mobile phase (lower phase) is then pumped into the column at a flow rate of 2.0 mL/min while the column is rotated at 800 rpm.[6]

    • After the system reaches hydrodynamic equilibrium, the sample solution is injected.

    • The effluent from the column is continuously monitored, and fractions are collected.

    • The collected fractions are analyzed by HPLC to identify those containing pure this compound.[4]

Method 2: Conventional Silica Gel Column Chromatography

This is a more traditional, multi-step method for isolating this compound.[6]

  • Extraction: A crude extract is obtained, typically using a method like SFE as described above, or through solvent extraction with methanol or ethanol.[8]

  • Silica Gel Column Chromatography:

    • 10 g of the SFE crude extract is loaded onto a silica gel column.[6]

    • The column is eluted with a gradient of petroleum ether-ethyl acetate, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 5:1, 4:1, 3:1, 2:1, 3:2, 1:1, 1:2).[6]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) and HPLC.[6]

    • The fraction eluted with a 5:1 petroleum ether-ethyl acetate mixture, which contains this compound, is collected.[6]

    • This fraction is then subjected to repeated column chromatography on silica gel with the same solvent system to afford purified this compound.[6]

Data Presentation: Yield and Purity

The following table summarizes the quantitative data from the different isolation methods.

MethodStarting MaterialYield of this compoundPurityReference
SFE-HSCCC1.0 g of SFE crude extract83 mg99.0% (by HPLC)[4]
Conventional Silica Gel Column10 g of SFE crude extract310 mgNot specified, requires multiple steps[6]
Data Presentation: Spectroscopic Data for this compound

The structure of this compound is confirmed using various spectroscopic methods.[4]

Spectroscopic TechniqueKey Data PointsReference
IR (Infrared Spectroscopy) νmax (cm⁻¹): 2932, 1743, 1672, 1204, 1161, 1135, 1023, 977, 950, 871, 814, 747, 607[4]
¹H-NMR (Proton Nuclear Magnetic Resonance) Data confirms the presence of characteristic protons of the this compound structure.[4]
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Data confirms the presence of characteristic carbons of the this compound structure.[4]
ESI-MS (Electrospray Ionization Mass Spectrometry) Confirms the molecular weight of this compound (232.27 g/mol ).[4]
Visualization: Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Dictamnus dasycarpus.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation plant Dictamnus dasycarpus (Root Bark) grinding Grinding plant->grinding sfe Supercritical Fluid Extraction (CO2, 30 MPa, 45°C) grinding->sfe crude_extract Crude Extract sfe->crude_extract hsccc HSCCC (n-hexane-ethyl acetate- methanol-water) crude_extract->hsccc Method 1 silica Silica Gel Column (petroleum ether-ethyl acetate) crude_extract->silica Method 2 fractions Fraction Collection & HPLC Analysis hsccc->fractions silica->fractions pure_this compound Purified this compound (>99% Purity) fractions->pure_this compound analysis Spectroscopic Analysis (NMR, MS, IR) pure_this compound->analysis

Workflow for this compound Isolation.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being a significant area of research. It has been shown to inhibit cancer cell proliferation and angiogenesis by modulating key signaling pathways.[2][3]

Inhibition of PD-L1 Expression in Cancer

This compound has been identified as an inhibitor of Programmed Death-Ligand 1 (PD-L1), a crucial protein in tumor immune escape.[2][3][5] It achieves this by downregulating the STAT3 and HIF-1α signaling pathways.[2][3]

  • STAT3 Pathway: this compound inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3) by interfering with the JAK1, JAK2, and Src pathways.[3][10]

  • HIF-1α Pathway: It reduces the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α) protein via the mTOR/p70S6K/eIF4E and MAPK pathways.[3][10]

The cooperative reduction of STAT3 and HIF-1α by this compound leads to the suppression of PD-L1 expression, which in turn inhibits cancer cell proliferation and angiogenesis.[2][3][10]

G cluster_stat3 STAT3 Pathway cluster_hif1a HIF-1α Pathway This compound This compound JAKs_Src JAK1, JAK2, Src This compound->JAKs_Src mTOR_MAPK mTOR/p70S6K/eIF4E & MAPK Pathways This compound->mTOR_MAPK STAT3 STAT3 Activation JAKs_Src->STAT3 PDL1 PD-L1 Expression STAT3->PDL1 HIF1a HIF-1α Synthesis mTOR_MAPK->HIF1a HIF1a->PDL1 Proliferation Cancer Cell Proliferation PDL1->Proliferation Angiogenesis Angiogenesis PDL1->Angiogenesis

This compound's Inhibition of PD-L1 Expression.
Neuroprotective Effects and the Nrf2/Keap1 Pathway

Recent studies have shown that this compound and its analogs exhibit neuroprotective activity against excitotoxicity and oxidative stress.[11][12] This protection is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway.[11]

  • Nrf2 Activation: A novel analog of this compound has been shown to be a potent activator of the Nrf2 pathway.[11]

  • Mechanism: In response to stressors, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus.[11]

  • Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the expression of genes involved in mitigating reactive oxygen species (ROS) and xenobiotic metabolism.[11]

G cluster_nucleus Nuclear Events Fraxinellone_Analog This compound Analog Keap1_Nrf2 Keap1-Nrf2 Complex Fraxinellone_Analog->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1_Ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_Ub inhibition Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

This compound Analog's Neuroprotective Pathway.

Conclusion

This compound, a key bioactive compound from Dictamnus dasycarpus, presents a promising scaffold for drug development, particularly in the fields of oncology and neuroprotection. The methodologies for its isolation and purification are well-established, with modern techniques like SFE-HSCCC offering efficient and high-purity yields. A thorough understanding of its mechanisms of action, specifically its role in modulating the PD-L1, STAT3, HIF-1α, and Nrf2 pathways, is crucial for its future therapeutic applications. This guide provides a comprehensive technical foundation for researchers and drug development professionals working with this potent natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Fraxinellone

Introduction

This compound, a degraded limonoid, is a natural product of significant interest within the scientific community, primarily isolated from plants of the Meliaceae and Rutaceae families, such as the root bark of Dictamnus dasycarpus[1][2]. Its intriguing chemical architecture and diverse biological activities, including neuroprotective, insecticidal, and anticancer properties, have made it a compelling target for chemical synthesis and pharmacological investigation[1][3][4]. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound.

Chemical Structure and Stereochemistry

This compound is a tetracyclic compound with the molecular formula C₁₄H₁₆O₃[5]. Its systematic IUPAC name is (3R,3aR)-3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one[6]. The molecule possesses two stereocenters, and its absolute configuration has been unequivocally determined through X-ray crystallographic analysis of its 9β-bromo derivative[7]. This analysis confirmed that this compound is a degraded limonoid[7]. The structure features a furan ring, a lactone ring, and a cyclohexene ring[7].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₄H₁₆O₃[5]
Molecular Weight232.27 g/mol [5]
Melting Point116 °C[8]
AppearanceColorless to pale yellow crystalline solid[5]
SolubilityLimited solubility in water; soluble in ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.[5][9][10]
Log P2.5[11]
Spectroscopic Data

The structural elucidation of this compound has been supported by various spectroscopic techniques. A summary of the available data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data are crucial for the structural confirmation of this compound.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.46s
H-4'6.83d1.2
H-5'7.60d1.6
H-85.67s
-COCH₂S-4.67–4.87m
H-4, 102.13–2.26m
H-5, 61.71–1.77m
H-5, 61.55–1.61m
H-110.86s

(Data compiled from multiple sources, specific assignments may vary)

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule.

Table 3: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)AssignmentReference
3148C-H stretching (furan)[10]
2932, 2930C-H stretching (aliphatic)[10][12]
1743, 1741, 1750C=O stretching (lactone)[10][11][12]
1672, 1671, 1673C=C stretching (furan)[10][11][12]
1204, 1202C-O stretching[10][12]
1023, 1022C-O stretching[10][12]
871C-H bending (furan)[12]
Mass Spectrometry (MS)

Mass spectrometric analysis provides information on the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Crystallographic Data

The absolute stereochemistry of this compound was determined by X-ray analysis of 9β-bromothis compound[7]. The crystal data for this derivative and a β-cyclodextrin inclusion complex are summarized in Table 4.

Table 4: Crystallographic Data for this compound Derivatives

Parameter9β-bromothis compoundThis compound-β-cyclodextrin Inclusion Complex
Reference [7][13]
Crystal System MonoclinicMonoclinic
Space Group P2₁C2
a (Å) 9.9819.294(2)
b (Å) 8.0026.639(1)
c (Å) 9.7316.467(3)
β (˚) 119.3110.451(9)
Volume (ų) 7930.34
Z 24

Experimental Protocols

Isolation and Purification of this compound from Dictamnus dasycarpus

A common method for obtaining this compound involves extraction from the root bark of Dictamnus dasycarpus.

1. Extraction:

  • Supercritical Fluid Extraction (SFE): The dried and powdered root bark is subjected to SFE using CO₂ as the solvent. Typical conditions are a pressure of 30 MPa and a temperature of 45 °C[12].

2. Purification:

  • High-Speed Counter-Current Chromatography (HSCCC): The crude extract from SFE is purified using HSCCC. A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:0.8:1.3:0.9 ratio) is employed to separate the components[12].

  • Conventional Column Chromatography: Alternatively, the crude extract can be subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate)[1][14]. Further purification may involve Sephadex LH-20 or preparative thin-layer chromatography (PTLC)[14].

Structural Elucidation by X-ray Crystallography

The following outlines the general steps involved in determining the crystal structure of a this compound derivative.

1. Crystallization:

  • A suitable derivative of this compound (e.g., 9β-bromothis compound) is synthesized to introduce a heavy atom, which facilitates phase determination.

  • The derivative is crystallized from an appropriate solvent system to obtain single crystals of sufficient quality.

2. Data Collection:

  • A single crystal is mounted on a diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., CuKα radiation)[13].

  • The diffraction pattern is recorded as a series of reflections at various crystal orientations[15].

3. Structure Solution and Refinement:

  • The positions of the reflections are used to determine the unit cell parameters and the space group[16].

  • The intensities of the reflections are used to calculate the structure factors.

  • The "phase problem" is solved using methods such as the heavy-atom method.

  • An initial electron density map is generated, from which a preliminary model of the molecule is built.

  • The model is refined against the experimental data to improve the fit and obtain the final, accurate three-dimensional structure[17].

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, and research has begun to elucidate the underlying molecular mechanisms.

PD-L1 Inhibition in Cancer

This compound has been identified as an inhibitor of programmed cell death-ligand 1 (PD-L1), a key target in cancer immunotherapy[2][8][18]. It downregulates PD-L1 expression by inhibiting the STAT3 and HIF-1α signaling pathways[18][19].

Fraxinellone_PDL1_Inhibition cluster_pathways Signaling Pathways This compound This compound STAT3 STAT3 Pathway This compound->STAT3 inhibits HIF1a HIF-1α Pathway This compound->HIF1a inhibits PDL1 PD-L1 Expression STAT3->PDL1 HIF1a->PDL1 Tumor_Immune_Evasion Tumor Immune Evasion PDL1->Tumor_Immune_Evasion

Caption: this compound's inhibition of PD-L1 expression.

Neuroprotective Effects

This compound and its analogs have demonstrated neuroprotective activity against excitotoxicity and oxidative stress[20]. A proposed mechanism involves the activation of the Nrf2/Keap1 antioxidant response pathway[20][21].

Fraxinellone_Neuroprotection cluster_cellular Cellular Response Fraxinellone_Analog This compound Analog Keap1_Nrf2 Keap1-Nrf2 Complex Fraxinellone_Analog->Keap1_Nrf2 activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., Gpx4, Sod1, Nqo1) ARE->Antioxidant_Genes activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Neuroprotective mechanism of a this compound analog.

Insecticidal Activity

This compound is known for its insecticidal properties, particularly against the oriental armyworm, Mythimna separata[1][4]. The furan ring is considered essential for this activity[1]. While the precise signaling pathway is not fully elucidated, it is believed to interfere with insect development, possibly by affecting molting hormones[1].

Fraxinellone_Insecticidal_Activity This compound This compound Insect_Target Insect (e.g., Mythimna separata) This compound->Insect_Target Hormone_System Molting Hormone System Insect_Target->Hormone_System interferes with Development_Disruption Disruption of Growth and Development Hormone_System->Development_Disruption Insecticidal_Effect Insecticidal Effect Development_Disruption->Insecticidal_Effect

Caption: Proposed insecticidal mechanism of this compound.

References

Fraxinellone: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinellone is a naturally occurring sesquiterpenoid lactone, a type of coumarin derivative, isolated from various plant species, most notably the root bark of Dictamnus dasycarpus Turcz., a plant used in traditional Chinese medicine.[1][2] It is also found in other species within the Rutaceae family, such as those in the Dictamnus and Citrus genera.[1] Characterized by a fused benzene ring and a lactone structure combined with a terpenoid framework, this compound has garnered significant interest in pharmaceutical and biochemical research.[1] This interest stems from its diverse reported biological activities, including anti-inflammatory, antifungal, cytotoxic, neuroprotective, and insecticidal properties.[1][3][4][5]

This technical guide provides an in-depth overview of the core physicochemical properties and the solubility profile of this compound, offering a critical data resource for researchers engaged in its study for potential therapeutic applications.

Physicochemical Properties

At room temperature, this compound presents as a colorless to pale yellow or white crystalline solid or powder with a faint, slightly aromatic odor.[1] Its structural elucidation was accomplished in the 1970s using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₆O₃[1][2][4][6][7]
Molecular Weight 232.28 g/mol [6][7]
CAS Number 28808-62-0[1][2][3][6]
Appearance White to almost white or colorless to pale yellow powder/crystal[1]
Melting Point 108 - 118 °C[2][6][8]
Boiling Point 372.9 ± 30.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 179.3 ± 24.6 °C[2]
Log P (Octanol-Water Partition Coefficient) 3.2 ± 0.17[9]
XLogP3-AA 2.5[1]
Topological Polar Surface Area (TPSA) 39.4 Ų[1]
Hydrogen Bond Acceptor Count 3[1]

Solubility Profile

This compound's solubility is a critical factor for its handling, formulation, and bioavailability. It is characterized by poor aqueous solubility and good solubility in common organic solvents.[1]

SolventSolubilityConcentrationSource(s)
Water Insoluble / Extremely Low78.88 µg/mL[3][9]
Dimethyl Sulfoxide (DMSO) Soluble46 mg/mL (198.04 mM)[1][3]
Ethanol Soluble8 mg/mL[1][3]
Methanol Readily SolubleNot specified[1]
Acetone SolubleNot specified[8]
G₂-β-CD Solution Enhanced Solubility12.74 mg/mL[9]

The low water solubility of this compound is consistent with its high Log P value, which indicates its lipophilic nature.[9] This property presents a challenge for oral drug delivery, often leading to solvation-limited absorption.[9] Research has shown that solubility can be significantly enhanced through the use of solubilizing excipients, particularly cyclodextrin derivatives like 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD), which increased its aqueous solubility by approximately 160-fold.[9]

Experimental Protocols

The determination of the physicochemical and solubility data presented in this guide relies on established experimental methodologies.

Solubility Determination (Shake-Flask Method)

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[10][11]

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed container.[9][10]

  • Equilibration: The resulting mixture is agitated in a shaker, typically at a constant, controlled temperature (e.g., 37 °C), for a sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, the suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.[9]

  • Sampling and Analysis: A precise volume of the clear supernatant is carefully removed, diluted with an appropriate solvent (e.g., methanol), and filtered.[9] The concentration of this compound in the diluted sample is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9]

G cluster_workflow Aqueous Solubility Determination Workflow A Add excess this compound to water B Agitate in shaker at constant temperature (e.g., 37°C) for 24-72 hours A->B C Centrifuge to separate solid from supernatant B->C D Extract and filter supernatant C->D E Dilute with appropriate solvent (e.g., Methanol) D->E F Quantify concentration using HPLC E->F

General workflow for determining the aqueous solubility of this compound.
Log P Determination (Shake-Flask Method)

The lipophilicity of a compound, a key predictor of its pharmacokinetic behavior, is experimentally determined by measuring its partition coefficient (Log P) between n-octanol and water.[11]

Protocol:

  • Preparation: A solution of this compound is prepared in either n-octanol or water.

  • Partitioning: The solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separation funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[11]

  • Phase Separation: The mixture is allowed to stand until the two layers (aqueous and organic) are clearly separated. Centrifugation can be used to ensure complete separation.[11]

  • Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

G cluster_relationship This compound Physicochemical Relationship Lipophilicity High Lipophilicity (Log P ≈ 3.2) Solubility Poor Aqueous Solubility (≈ 79 µg/mL) Lipophilicity->Solubility Leads to Challenge Challenges in Oral Drug Delivery Solubility->Challenge Results in

Relationship between this compound's lipophilicity and its aqueous solubility.
Structural Characterization

The identification and structural elucidation of natural products like this compound involve a combination of spectroscopic techniques.[12]

Protocol:

  • Isolation: this compound is first isolated and purified from its natural source, typically using chromatographic techniques.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound.[12] Tandem MS (MS/MS) can provide information about the fragmentation patterns, aiding in structural elucidation.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are critical for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.[12]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: FTIR spectroscopy helps identify key functional groups present in the molecule, while UV-Vis spectrophotometry provides information on any conjugated or aromatic systems.[12]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis can determine the precise three-dimensional structure and absolute stereochemistry of the molecule.[14]

G cluster_workflow Natural Product Characterization Workflow Start Plant Material (e.g., Dictamnus dasycarpus) Extraction Solvent Extraction Start->Extraction Isolation Isolation & Purification (Chromatography) Extraction->Isolation Characterization Spectroscopic Analysis Isolation->Characterization MS Mass Spectrometry (MS) (Molecular Weight) Characterization->MS NMR NMR Spectroscopy (Structure & Connectivity) Characterization->NMR IR_UV FTIR / UV-Vis (Functional Groups) Characterization->IR_UV End Elucidated Structure of This compound MS->End NMR->End IR_UV->End

A generalized workflow for the isolation and characterization of this compound.

References

Pharmacological Activities of Fraxinellone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinellone, a limonoid-type natural product isolated from the root bark of Dictamnus dasycarpus, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, hepatoprotective, and insecticidal properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further investigation and drug development efforts.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models, primarily through the modulation of key inflammatory pathways.

Quantitative Data: Anti-inflammatory Effects
Model Parameter Measured This compound Concentration/Dose Observed Effect Reference
Human CD4+ T cellsIL-17 Production40 μMSuppression of IL-17 production[1]
Collagen-Induced Arthritis (CIA) in miceArthritis Severity (clinical and histological)7.5 mg/kg (injected)Attenuation of clinical and histological features of inflammatory arthritis
LPS-stimulated HaCaT cellsiNOS and COX-2 ProductionNot specifiedInhibition of iNOS and COX-2 production
LPS-stimulated HaCaT cellsIL-31, IL-31RA, TRPV1, TRPA1 Protein LevelsNot specifiedInhibition of protein levels
2,4-dinitrofluorobenzene (DNFB)-induced atopic dermatitis-like mouse modelIL-31 Levels (serum and lesioned skin)Not specifiedInhibition of IL-31 levels
Experimental Protocol: Inhibition of IL-17 Production in Human T Cells

This protocol describes the in vitro assessment of this compound's effect on IL-17 production by human CD4+ T cells.

1. Cell Isolation and Culture:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Purify CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS) with CD4 microbeads.

  • Culture the purified CD4+ T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Th17 Differentiation:

  • Induce Th17 differentiation by culturing the CD4+ T cells in the presence of anti-CD3 (plate-bound), anti-CD28, IL-6, IL-23, IL-1β, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.

3. This compound Treatment:

  • Treat the differentiating T cells with this compound (e.g., at a concentration of 40 μM) or vehicle control (DMSO).

4. Measurement of IL-17 Production:

  • After a specified incubation period (e.g., 72 hours), collect the cell culture supernatants.

  • Quantify the concentration of IL-17 in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.[2][3]

5. Data Analysis:

  • Compare the IL-17 concentrations in the this compound-treated group to the vehicle control group to determine the percentage of inhibition.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-6R IL-6R JAK JAK IL-6R->JAK TGF-βR TGF-βR SMAD2/3 SMAD2/3 TGF-βR->SMAD2/3 phosphorylates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 RORγt RORγt p-STAT3->RORγt activates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 p-SMAD2/3->RORγt activates This compound This compound This compound->p-STAT3 inhibits IL-17 Gene IL-17 Gene RORγt->IL-17 Gene induces transcription IL-17 Production IL-17 Production IL-17 Gene->IL-17 Production IL-6 IL-6 IL-6->IL-6R TGF-β TGF-β TGF-β->TGF-βR

Caption: this compound inhibits IL-17 production by suppressing STAT3 phosphorylation.

Anti-cancer Activity

This compound exhibits potent anti-cancer activity by targeting multiple signaling pathways involved in cell proliferation, angiogenesis, and immune evasion.

Quantitative Data: Anti-cancer Effects
Cell Line Cancer Type Assay This compound Concentration IC50 Value Reference
A549Lung AdenocarcinomaMTT AssayNot specifiedNot explicitly stated for this compound, but its inhibitory effect on proliferation is noted.[4]
HOSOsteosarcomaCCK8 Assay24 hours78.3 μM
HOSOsteosarcomaCCK8 Assay48 hours72.1 μM
MG63OsteosarcomaCCK8 Assay24 hours62.9 μM
MG63OsteosarcomaCCK8 Assay48 hours45.3 μM
Experimental Protocol: MTT Assay for Cell Viability

This protocol details the use of an MTT assay to determine the cytotoxic effects of this compound on cancer cells (e.g., A549).[5]

1. Cell Seeding:

  • Culture A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

2. This compound Treatment:

  • Prepare a series of dilutions of this compound in culture medium.

  • Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization:

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Signaling Pathway: this compound's Anti-cancer Mechanism

G cluster_0 Upstream Signaling cluster_1 Cytoplasmic Signaling Cascades cluster_2 Nuclear Events This compound This compound JAK1/2, Src JAK1/2, Src This compound->JAK1/2, Src inhibits mTOR/p70S6K/eIF4E mTOR/p70S6K/eIF4E This compound->mTOR/p70S6K/eIF4E inhibits MAPK MAPK This compound->MAPK inhibits Tumor Proliferation & Angiogenesis Tumor Proliferation & Angiogenesis This compound->Tumor Proliferation & Angiogenesis inhibits Receptor Tyrosine Kinases Receptor Tyrosine Kinases Receptor Tyrosine Kinases->JAK1/2, Src Hypoxia Hypoxia HIF-1α Synthesis HIF-1α Synthesis Hypoxia->HIF-1α Synthesis STAT3 STAT3 JAK1/2, Src->STAT3 activate mTOR/p70S6K/eIF4E->HIF-1α Synthesis promote MAPK->HIF-1α Synthesis promote STAT3 (active) STAT3 (active) STAT3->STAT3 (active) HIF-1α (active) HIF-1α (active) HIF-1α Synthesis->HIF-1α (active) PD-L1 Gene PD-L1 Gene STAT3 (active)->PD-L1 Gene induce transcription HIF-1α (active)->PD-L1 Gene induce transcription PD-L1 Expression PD-L1 Expression PD-L1 Gene->PD-L1 Expression PD-L1 Expression->Tumor Proliferation & Angiogenesis

Caption: this compound inhibits cancer by downregulating STAT3 and HIF-1α pathways.[6]

Neuroprotective Activity

This compound and its analogs have shown promise in protecting neuronal cells from excitotoxicity and oxidative stress, key contributors to neurodegenerative diseases.

Quantitative Data: Neuroprotective Effects
Compound Cell Line Insult Assay EC50 Value Reference
This compound Analog 2PC12Glutamate-mediated excitotoxicityCell Viability44 nM[1]
This compound Analog 2SH-SY5YGlutamate-mediated excitotoxicityCell Viability39 nM[1]
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This protocol describes an in vitro model to assess the neuroprotective effects of this compound against glutamate-induced neuronal cell death.[1]

1. Cell Culture:

  • Culture neuronal cells (e.g., PC12 or SH-SY5Y) in appropriate medium in 96-well plates until they reach a desired confluency.

2. Pre-treatment with this compound:

  • Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 30 minutes).

3. Glutamate Exposure:

  • After the pre-treatment period, wash the cells to remove the compound.

  • Expose the cells to a neurotoxic concentration of glutamate (e.g., 100 μM) for 24 hours.[1]

4. Cell Viability Assessment:

  • Measure cell viability using a standard method such as the MTT assay or by quantifying ATP levels using a commercial kit (e.g., CellTiter-Glo).

5. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the EC50 value, which is the concentration of this compound that provides 50% protection against glutamate-induced cell death.

Signaling Pathway: Neuroprotective Mechanism of this compound Analog

G cluster_0 Cytoplasm cluster_1 Nucleus This compound Analog This compound Analog Keap1-Nrf2 Complex Keap1-Nrf2 (inactive) This compound Analog->Keap1-Nrf2 Complex disrupts Oxidative Stress Oxidative Stress Oxidative Stress->Keap1-Nrf2 Complex disrupts Keap1 Keap1 Keap1->Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2->Keap1-Nrf2 Complex Nrf2 (active) Nrf2 (active) Keap1-Nrf2 Complex->Nrf2 (active) releases ARE Antioxidant Response Element Nrf2 (active)->ARE translocates and binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of Neuroprotection Neuroprotection Antioxidant Genes->Neuroprotection

Caption: A this compound analog promotes neuroprotection via the Nrf2/Keap1 pathway.

Cardioprotective Activity

This compound has been shown to protect the heart from ischemia-reperfusion injury by reducing inflammation, oxidative stress, and apoptosis.

Quantitative Data: Cardioprotective Effects
Model Parameter Measured This compound Treatment Observed Effect Reference
Rat model of myocardial ischemia-reperfusion injuryVentricular fibrillation (VF) induction ratePretreatment with this compoundAttenuation of VF induction rate[7]
Rat model of myocardial ischemia-reperfusion injuryMyocardial fibrosisPretreatment with this compoundAmelioration of myocardial fibrosis[7]

Experimental Workflow: In Vivo Cardioprotection Study

G cluster_0 Animal Model Preparation cluster_1 Ischemia-Reperfusion Procedure cluster_2 Data Collection and Analysis SD_Rats Sprague-Dawley Rats Grouping Random Grouping (Sham, I/R, this compound) SD_Rats->Grouping Anesthesia Anesthesia Grouping->Anesthesia LAD_Ligation Left Anterior Descending Coronary Artery Ligation (Ischemia) Anesthesia->LAD_Ligation Reperfusion Release of Ligation (Reperfusion) LAD_Ligation->Reperfusion ECG Electrocardiogram (ECG) for Arrhythmia Analysis Reperfusion->ECG Histopathology Histopathological Examination (Fibrosis, Inflammation) Reperfusion->Histopathology Biochemical_Assays Biochemical Assays (Oxidative Stress, Apoptosis Markers) Reperfusion->Biochemical_Assays Western_Blot Western Blot (PI3K/AKT Pathway) Reperfusion->Western_Blot

Caption: Workflow for assessing the cardioprotective effects of this compound in vivo.

Signaling Pathway: Proposed Cardioprotective Mechanism

G cluster_0 Upstream Activators cluster_1 Signaling Cascade cluster_2 Downstream Effects This compound This compound PI3K PI3K This compound->PI3K activates Growth Factors Growth Factors Growth Factors->PI3K AKT AKT PI3K->AKT phosphorylates p-AKT p-AKT (active) AKT->p-AKT Cell Survival Cell Survival p-AKT->Cell Survival Anti-apoptosis Anti-apoptosis p-AKT->Anti-apoptosis Anti-inflammation Anti-inflammation p-AKT->Anti-inflammation

Caption: this compound may exert cardioprotective effects via the PI3K/AKT pathway.[7]

Hepatoprotective Activity

This compound has shown protective effects against liver injury in animal models.

Quantitative Data: Hepatoprotective Effects
Model Parameter Measured This compound Formulation Observed Effect Reference
CCl4-induced acute liver injury in miceAlanine aminotransferase (ALT) enzyme activity increaseThis compound in 20% HP-β-CD solution59% inhibition[8]
CCl4-induced acute liver injury in miceAlanine aminotransferase (ALT) enzyme activity increaseThis compound solution without HP-β-CD20% inhibition[8]
CCl4-induced liver injury in ratsAspartate aminotransferase (AST) and Alanine aminotransferase (ALT) levelsAqueous extract of Cortex Dictamni (containing this compound)Significant prevention of CCl4-induced elevations
Experimental Protocol: CCl4-Induced Hepatotoxicity Model

This protocol outlines the induction of acute liver injury in mice using carbon tetrachloride (CCl4) to evaluate the hepatoprotective effect of this compound.

1. Animal Model:

  • Use male Kunming mice (or a similar strain).

  • Acclimatize the animals for at least one week before the experiment.

2. Grouping and Treatment:

  • Divide the mice into several groups: a normal control group, a CCl4 model group, a positive control group (e.g., silymarin), and this compound treatment groups at different doses.

  • Administer this compound (dissolved in a suitable vehicle, e.g., 20% HP-β-CD solution) or vehicle to the respective groups orally for a set period (e.g., 7 consecutive days).

3. Induction of Hepatotoxicity:

  • On the last day of treatment, induce liver injury by intraperitoneal injection of a single dose of CCl4 (e.g., 0.1% CCl4 in olive oil).

4. Sample Collection:

  • After a specific time post-CCl4 injection (e.g., 24 hours), collect blood samples via retro-orbital puncture.

  • Euthanize the animals and collect liver tissues.

5. Biochemical Analysis:

  • Separate the serum from the blood samples.

  • Measure the serum levels of liver injury markers, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), using commercial assay kits.

6. Histopathological Examination:

  • Fix the liver tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.

Insecticidal Activity

This compound exhibits significant insecticidal properties against various agricultural pests.

Quantitative Data: Insecticidal Effects
Pest Species Larval Stage Assay LC50 Value Reference
Mythimna separata (Oriental armyworm)3rd instarLarvicidal activity15.95 x 10⁻² mg/mL
Plutella xylostella (Diamondback moth)2nd instarLarvicidal activity6.43 x 10⁻² mg/mL
Culex pipiens pallens (Northern house mosquito)4th instarLarvicidal activity3.60 x 10⁻² mg/mL
Mythimna separata5th instarAntifeedant activity (AFC50)10.73 mg/mL
Plutella xylostella2nd instarAntifeedant activity (AFC50)7.93 mg/mL
Agrotis ypsilon (Black cutworm)2nd instarAntifeedant activity (AFC50)12.58 mg/mL

Antiviral Activity

Currently, there is limited direct evidence in the public domain specifically detailing the antiviral activity of this compound against common human viruses such as influenza or herpes simplex virus. However, many natural products with anti-inflammatory and immunomodulatory properties, like this compound, are being investigated for their potential antiviral effects.[9][10][11][12][13][14][15][16][17][18][19] Further research is warranted to explore this pharmacological aspect of this compound.

Conclusion

This compound is a promising natural compound with a wide spectrum of pharmacological activities. Its demonstrated efficacy in preclinical models of inflammation, cancer, neurodegeneration, and cardiac and hepatic injury highlights its potential for the development of novel therapeutics. The detailed mechanisms of action, particularly the modulation of key signaling pathways such as STAT3, HIF-1α, and Nrf2, provide a solid foundation for targeted drug design and optimization. Further research, including comprehensive in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and safety assessments, is crucial to translate the therapeutic potential of this compound into clinical applications. The information compiled in this technical guide aims to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

Fraxinellone: A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxinellone, a limonoid natural product isolated from the root bark of Dictamnus dasycarpus, has emerged as a compound of significant interest in oncology research. Possessing a range of biological activities, its anticancer effects are attributed to a multi-pronged mechanism of action targeting key cellular processes and signaling pathways critical for tumor growth and survival. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades.

Core Mechanisms of Anti-Cancer Activity

This compound's efficacy against cancer cells stems from its ability to concurrently inhibit proliferation, suppress metastasis, and induce programmed cell death through apoptosis and autophagy.

  • Inhibition of Proliferation: this compound demonstrates a dose-dependent inhibition of proliferation in various cancer cell lines, including osteosarcoma and lung cancer.[1][2] This is achieved by interfering with signaling pathways that drive the cell cycle and cellular growth.[3][4]

  • Induction of Apoptosis and Autophagy: A primary mechanism of this compound-induced cell death is the induction of apoptosis.[1][5] In osteosarcoma cells, this process is uniquely linked to the promotion of excessive autophagy flux.[1][2][6] The compound disrupts cellular homeostasis, leading to an accumulation of autophagosomes and subsequent activation of the apoptotic cascade.

  • Suppression of Angiogenesis, Migration, and Invasion: this compound effectively inhibits the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and nutrient supply.[3][4] Furthermore, it blocks the migration and invasion of cancer cells, thereby limiting their metastatic potential.[1]

Molecular Signaling Pathways Targeted by this compound

This compound's anti-tumor activities are orchestrated through the modulation of several critical intracellular signaling pathways.

Inhibition of the STAT3/HIF-1α/PD-L1 Axis

A key aspect of this compound's mechanism is its ability to counteract tumor immune evasion. It achieves this by downregulating Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein. This downregulation is a result of the dual inhibition of two major transcription factors that control PD-L1 expression: STAT3 and HIF-1α.[1][3][4]

  • STAT3 Pathway: this compound inhibits the activation of STAT3 by blocking its upstream activators, including JAK1, JAK2, and Src.[3][4]

  • HIF-1α Pathway: The compound reduces the synthesis of HIF-1α protein by disrupting the mTOR/p70S6K/eIF4E and MAPK signaling pathways.[3][4]

By cooperatively reducing STAT3 and HIF-1α, this compound effectively suppresses PD-L1 expression, which in turn inhibits cancer cell proliferation and angiogenesis.[3]

Fraxinellone_PDL1_Pathway FRA This compound JAKs JAK1 / JAK2 FRA->JAKs Src Src FRA->Src mTOR mTOR/p70S6K/eIF4E FRA->mTOR MAPK MAPK FRA->MAPK STAT3 STAT3 Activation JAKs->STAT3 Src->STAT3 PDL1 PD-L1 Expression STAT3->PDL1 STAT3->PDL1 HIF1a HIF-1α Synthesis mTOR->HIF1a MAPK->HIF1a HIF1a->PDL1 HIF1a->PDL1 Proliferation Proliferation PDL1->Proliferation Angiogenesis Angiogenesis PDL1->Angiogenesis Fraxinellone_ROS_Pathway FRA This compound ROS ↑ Reactive Oxygen Species (ROS) FRA->ROS MAPK MAPK Activation (p38, JNK) ROS->MAPK Caspases Caspase Cascade Activation MAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis WB_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE Separation quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (e.g., 5% BSA) transfer->block p_ab Primary Antibody Incubation (4°C) block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detect ECL Detection & Imaging s_ab->detect end Data Analysis detect->end

References

Fraxinellone: A Dual Inhibitor of PD-L1 and HIF-1α for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fraxinellone, a natural product isolated from Dictamnus dasycarpus, is emerging as a promising small molecule inhibitor with potent anti-cancer properties. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's therapeutic potential, with a specific focus on its dual inhibitory activity against Programmed Death-Ligand 1 (PD-L1) and Hypoxia-Inducible Factor-1α (HIF-1α). By targeting these two critical pathways in cancer progression and immune evasion, this compound presents a multi-faceted approach to cancer therapy. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to support further research and development in this area.

Introduction

The landscape of cancer therapy is continuously evolving, with a significant focus on targeted therapies and immunotherapies. Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein, and Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to hypoxia, are two validated targets in oncology. This compound has been identified as a dual inhibitor of both PD-L1 and HIF-1α, positioning it as a compelling candidate for further preclinical and clinical investigation. This guide aims to consolidate the current understanding of this compound's mechanism of action, providing a technical resource for the scientific community.

Mechanism of Action: Dual Inhibition of PD-L1 and HIF-1α

This compound exerts its anti-cancer effects through the coordinated downregulation of two interconnected signaling pathways: the STAT3 and HIF-1α pathways, both of which are crucial for the expression of PD-L1.[1][2]

Inhibition of HIF-1α Synthesis

HIF-1α is a transcription factor that is overexpressed in many cancers and plays a pivotal role in tumor adaptation to hypoxic conditions, promoting angiogenesis, and metastasis.[3][4] this compound has been shown to reduce the synthesis of HIF-1α protein.[1][5] This inhibition is mediated through the suppression of the mTOR/p70S6K/eIF4E and MAPK signaling pathways, which are key regulators of protein translation.[1] By inhibiting HIF-1α synthesis, this compound effectively curtails a primary driver of PD-L1 expression in the hypoxic tumor microenvironment.[6][7]

Inhibition of STAT3 Activation

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that directly regulates PD-L1 expression.[8][9] this compound inhibits the activation of STAT3 by targeting its upstream activators, including JAK1, JAK2, and Src kinases.[1] This blockade of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent binding to the PD-L1 promoter, leading to a reduction in PD-L1 expression.

The cooperative inhibition of both HIF-1α and STAT3 by this compound leads to a significant and dose-dependent reduction in PD-L1 expression on cancer cells.[1] This, in turn, can restore the anti-tumor activity of T cells that are often suppressed by the PD-1/PD-L1 interaction.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeEndpointThis compound ConcentrationResultReference
A549Flow CytometryPD-L1 positive cells0-100 μM (12 hours)Decrease from 20.4% to 11.4%[5]
CAL-27MTT AssayIC50Not Specified22.4 μg/mL[5]
SCC-9MTT AssayIC50Not Specified43.4 μg/mL[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

Fraxinellone_Signaling_Pathway cluster_upstream Upstream Signaling cluster_this compound This compound Intervention cluster_downstream Downstream Effects Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinases Receptor Tyrosine Kinases JAK1/2, Src JAK1/2, Src Receptor Tyrosine Kinases->JAK1/2, Src PI3K/Akt/mTOR PI3K/Akt/mTOR Receptor Tyrosine Kinases->PI3K/Akt/mTOR MAPK MAPK Receptor Tyrosine Kinases->MAPK STAT3 STAT3 JAK1/2, Src->STAT3 HIF-1α Synthesis HIF-1α Synthesis PI3K/Akt/mTOR->HIF-1α Synthesis MAPK->HIF-1α Synthesis Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α This compound This compound This compound->JAK1/2, Src This compound->PI3K/Akt/mTOR This compound->MAPK p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation PD-L1 Gene PD-L1 Gene p-STAT3->PD-L1 Gene Transcription Tumor Cell Proliferation Tumor Cell Proliferation p-STAT3->Tumor Cell Proliferation HIF-1α Synthesis->HIF-1α HIF-1α->PD-L1 Gene Transcription Angiogenesis Angiogenesis HIF-1α->Angiogenesis PD-L1 Protein PD-L1 Protein PD-L1 Gene->PD-L1 Protein Translation Immune Evasion Immune Evasion PD-L1 Protein->Immune Evasion

Caption: this compound's mechanism of action in inhibiting PD-L1 and HIF-1α.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Western Blot Western Blot This compound Treatment->Western Blot Protein Expression (PD-L1, HIF-1α, p-STAT3) Luciferase Reporter Assay Luciferase Reporter Assay This compound Treatment->Luciferase Reporter Assay Promoter Activity (PD-L1) Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Cell Proliferation Flow Cytometry Flow Cytometry This compound Treatment->Flow Cytometry Surface PD-L1 Xenograft Mouse Model Xenograft Mouse Model This compound Administration This compound Administration Xenograft Mouse Model->this compound Administration Tumor Growth Measurement Tumor Growth Measurement This compound Administration->Tumor Growth Measurement Immunohistochemistry Immunohistochemistry This compound Administration->Immunohistochemistry PD-L1, HIF-1α in tumors

Caption: A typical experimental workflow to evaluate this compound's activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Protein Expression Analysis

Objective: To determine the protein levels of PD-L1, HIF-1α, total STAT3, and phosphorylated STAT3 (p-STAT3) in cancer cells following this compound treatment.

Materials:

  • Cancer cell lines (e.g., A549, CAL-27)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PD-L1, anti-HIF-1α, anti-STAT3, anti-p-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cancer cells and allow them to adhere. Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Luciferase Reporter Assay for PD-L1 Promoter Activity

Objective: To assess the effect of this compound on the transcriptional activity of the PD-L1 promoter.

Materials:

  • Cancer cell lines

  • This compound

  • Luciferase reporter plasmid containing the PD-L1 promoter upstream of the luciferase gene

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Dual-luciferase reporter assay system

Protocol:

  • Cell Transfection: Co-transfect cancer cells with the PD-L1 promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • This compound Treatment: After transfection, treat the cells with different concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells according to the dual-luciferase reporter assay system protocol.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to that in untreated control cells.

Cell Viability (MTT) Assay

Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a novel anti-cancer agent through its dual inhibition of the PD-L1 and HIF-1α pathways. The data presented in this technical guide highlight its ability to suppress key drivers of tumor growth, angiogenesis, and immune evasion. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in combination with other cancer therapies, such as immune checkpoint inhibitors. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the development of this compound as a next-generation cancer therapeutic.

References

A Technical Guide to Fraxinellone's Activation of the Nrf2-Mediated Antioxidant Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a key pathological driver in a multitude of chronic and degenerative diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is the master regulator of the cellular antioxidant response, making it a prime therapeutic target. Fraxinellone, a natural limonoid, has shown neuroprotective properties. Recent investigations into novel, synthesized analogs of this compound have revealed a potent and rapid activation of the Nrf2-mediated antioxidant defense system.[1][2] One particular analog demonstrated neuroprotection against glutamate-induced excitotoxicity at nanomolar concentrations.[1][2] This activation occurs through a potentially novel, thiol-independent mechanism, distinguishing it from well-known Nrf2 activators like sulforaphane.[1][2] This document provides a comprehensive technical overview of the mechanism, supporting quantitative data, and detailed experimental protocols relevant to the study of this compound and its analogs as Nrf2 activators.

Introduction: The Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[3] Under normal, unstressed conditions, Nrf2 is anchored in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's continuous ubiquitination and subsequent degradation by the proteasome.[4][5] This keeps the basal activity of the pathway low.

Upon exposure to oxidative stress, reactive cysteine residues on Keap1 are modified, causing a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This stabilizes Nrf2, allowing it to translocate into the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous target genes.[1][2] This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), superoxide dismutase (SOD1), and enzymes involved in glutathione (GSH) synthesis and regeneration.[1][4]

This compound's Mechanism of Nrf2 Activation

Studies on a novel analog of this compound (referred to as analog 2) have demonstrated its role as a potent activator of the Nrf2 pathway.[1][2] This activity is central to its neuroprotective effects against insults like glutamate-induced excitotoxicity and reactive oxygen species (ROS) production.[1][2]

The mechanism appears to be distinct from canonical Nrf2 activators like sulforaphane (SFN), which are electrophiles that rely on modifying thiol groups on Keap1.[1] Pre-treatment with the thiol N-acetyl Cysteine was shown to completely block SFN-mediated induction of antioxidant genes but had no impact on the activity of the this compound analog.[1][2] This suggests a novel mechanism of action, possibly involving a non-covalent disruption of the Keap1-Nrf2 interaction.[1]

The activation of Nrf2 by the this compound analog was confirmed through several key findings:

  • Rapid induction of Nrf2-target antioxidant genes , including Gpx4, Sod1, and Nqo1, as measured by qPCR.[1][2]

  • Demonstrated Nrf2 DNA-binding activity using an ELISA-based transcription factor assay.[1][2]

  • Replication of cytoprotective effects using the known Nrf2 activator SFN.[1][2]

  • Antagonization of cytoprotection by ML-385, a specific Nrf2 inhibitor that prevents Nrf2 from binding to the ARE.[1][2]

Caption: The Keap1-Nrf2 signaling pathway and activation by this compound.

Quantitative Data Summary

The neuroprotective and Nrf2-activating effects of the this compound analog have been quantified in vitro. The data is summarized in the tables below.

Table 1: Neuroprotective Activity of this compound Analog 2 Against Glutamate-Induced Excitotoxicity [1][2]

Cell LineAssay TypeEC₅₀ (nM)
PC12Neuroprotection44
SH-SY5YNeuroprotection39

Table 2: Induction of Nrf2-Target Antioxidant Genes by this compound Analog 2 [1][2]

GeneFunctionObservation
Gpx4Glutathione Peroxidase 4Rapid induction observed via qPCR
Sod1Superoxide Dismutase 1Rapid induction observed via qPCR
Nqo1NAD(P)H:Quinone Oxidoreductase 1Rapid induction observed via qPCR
(Note: Specific fold-change data was not detailed in the primary source, but rapid and potent induction was confirmed.)

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the Nrf2-activating properties of this compound and its analogs.

Cell Viability / Neuroprotection Assay

This protocol is designed to assess the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.

  • Cell Seeding: Plate PC12 or SH-SY5Y cells in 96-well plates at a density of 1.2 x 10⁴ cells per well and allow them to adhere for 24 hours.[6]

  • Pre-treatment: Treat cells with various concentrations of this compound analog (e.g., 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Induction of Excitotoxicity: Add glutamate to the wells (final concentration determined by prior dose-response experiments to induce ~50% cell death) for 24 hours. A negative control group without glutamate should be included.

  • Assessment of Viability: Discard the medium and assess cell viability using an MTT or similar metabolic assay.

    • Add MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO/isopropanol mixture).[7]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express results as a percentage of the viability of the untreated control cells. Calculate the EC₅₀ value using non-linear regression analysis.

Nrf2 DNA-Binding Activity Assay (ELISA-based)

This assay quantifies the amount of active Nrf2 in nuclear extracts that can bind to its consensus DNA sequence.

  • Nuclear Extract Preparation:

    • Culture and treat cells with the this compound analog for a specified time (e.g., 4-8 hours).

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei.

    • Extract nuclear proteins using a high-salt nuclear extraction buffer.

    • Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

  • ELISA Procedure (based on commercially available kits like Abcam ab207223): [8][9]

    • Add prepared nuclear extracts (typically 2-10 µg per well) to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site (ARE).[8]

    • Incubate for 1 hour at room temperature to allow active Nrf2 to bind.

    • Wash the wells to remove non-specific binding.

    • Add a primary antibody specific to an epitope on Nrf2 that is accessible only when it is bound to DNA. Incubate for 1 hour.[8]

    • Wash and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash and add a developing solution (e.g., TMB substrate). Incubate until color develops.

    • Add a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in Nrf2 activation.

Nrf2_ELISA_Workflow start 1. Prepare Nuclear Extracts from Treated Cells add_extract 2. Add Extracts to ARE-Coated Plate start->add_extract incubate1 3. Incubate 1 hr (Nrf2 binds to ARE) add_extract->incubate1 wash1 4. Wash Wells incubate1->wash1 add_primary_ab 5. Add Primary Antibody (Anti-Nrf2) wash1->add_primary_ab incubate2 6. Incubate 1 hr add_primary_ab->incubate2 wash2 7. Wash Wells incubate2->wash2 add_secondary_ab 8. Add HRP-Secondary Antibody wash2->add_secondary_ab incubate3 9. Incubate 1 hr add_secondary_ab->incubate3 wash3 10. Wash Wells incubate3->wash3 add_substrate 11. Add Developing Solution (TMB) wash3->add_substrate add_stop 12. Add Stop Solution add_substrate->add_stop read_plate 13. Read Absorbance at 450 nm add_stop->read_plate

Caption: Workflow for an ELISA-based Nrf2 transcription factor activity assay.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This protocol measures changes in the mRNA expression levels of Nrf2 target genes.

  • Cell Treatment and RNA Extraction:

    • Treat cells with the this compound analog for various time points (e.g., 3, 6, 12, 24 hours).

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Plus Mini Kit) according to the manufacturer's instructions.[10] Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.[11]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a 96-well PCR plate. Each reaction should contain: cDNA template, SYBR Green Master Mix, forward and reverse primers for the gene of interest (Nqo1, Gpx4, Sod1, etc.), and nuclease-free water.[12]

    • Include primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Thermal Cycling:

    • Perform the qPCR on a real-time PCR system with typical cycling conditions: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).[11][12]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing treated samples to the vehicle control.[11]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to confirm the direct binding of Nrf2 to the ARE sequences in the promoter regions of its target genes within intact cells.

  • Cross-linking: Treat cells with the this compound analog to induce Nrf2 activation. Add formaldehyde (1% final concentration) directly to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[13]

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to isolate the nuclei.

    • Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 150-900 bp.[13][14]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein G magnetic beads.

    • Incubate a portion of the lysate (e.g., 50 µg of chromatin) overnight at 4°C with an anti-Nrf2 antibody.[14] Use a non-specific IgG as a negative control.

    • Add Protein G magnetic beads to capture the antibody-Nrf2-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis:

    • Use qPCR with primers designed to flank the known ARE sequence within the promoter of a target gene (e.g., NQO1).[13]

    • Analyze the amount of precipitated DNA relative to the input (a sample of the initial sonicated chromatin) and the IgG control. A significant enrichment in the anti-Nrf2 IP sample indicates direct binding.

ChIP_Workflow cluster_0 Cellular & Molecular Steps cluster_1 Analysis crosslink 1. Cross-link Proteins to DNA (Formaldehyde) lyse 2. Lyse Cells & Isolate Nuclei crosslink->lyse sonicate 3. Shear Chromatin (Sonication) lyse->sonicate ip 4. Immunoprecipitate with Anti-Nrf2 Antibody sonicate->ip capture 5. Capture Complexes with Protein G Beads ip->capture wash 6. Wash to Remove Non-specific Binding capture->wash elute 7. Elute Complexes wash->elute reverse 8. Reverse Cross-links & Purify DNA elute->reverse qpcr 9. Analyze DNA via qPCR with ARE-specific primers reverse->qpcr result 10. Quantify Enrichment of Target Gene Promoters qpcr->result

Caption: General experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Discussion and Future Directions

The discovery of a this compound analog as a potent, thiol-independent Nrf2 activator opens new avenues for therapeutic development. Its high potency, with EC₅₀ values in the nanomolar range, suggests a strong potential for efficacy at low, well-tolerated doses.[1][2]

The key distinction from other Nrf2 activators is its novel mechanism. While many activators are electrophiles that can have off-target effects, the non-thiol-reactive nature of the this compound analog may offer a more specific and potentially safer profile.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular binding site and interaction between the this compound analog and the Keap1-Nrf2 complex.

  • In Vivo Efficacy: Evaluating the compound in animal models of diseases driven by oxidative stress, such as neurodegenerative diseases, inflammatory conditions, and diabetic complications.

  • Pharmacokinetics and Safety: Determining the bioavailability, metabolic stability, and toxicological profile of the compound to assess its drug-like properties.

  • Structure-Activity Relationship (SAR): Further exploration of the this compound scaffold to identify other analogs with potentially improved potency and pharmacokinetic properties.

Conclusion

This compound and its novel analogs represent a promising new class of Nrf2 activators. The potent, rapid, and mechanistically distinct activation of the Nrf2 antioxidant pathway provides a strong rationale for their continued investigation as therapeutic agents. The data strongly support the role of this pathway in the observed neuroprotective effects and highlight the potential for developing this compound-based drugs to combat a wide range of diseases rooted in oxidative stress.

References

A Technical Guide to the Preliminary In Vitro Efficacy of Fraxinellone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on Fraxinellone, a natural limonoid isolated from the root bark of Dictamnus dasycarpus. This compound has demonstrated a range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to support further research and development.

Anticancer Efficacy of this compound

In vitro studies have revealed that this compound exerts significant anticancer effects by targeting key signaling pathways involved in tumor growth, proliferation, and immune evasion.[1][2] The primary mechanism identified is the inhibition of Programmed Cell Death-Ligand 1 (PD-L1), a crucial molecule in tumor immune escape.[1][2]

Mechanism of Action: PD-L1 Inhibition

This compound inhibits the expression of PD-L1 in a dose-dependent manner in cancer cells.[2] This inhibition is achieved by downregulating the STAT3 and Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathways.[1][2] Specifically, this compound has been shown to:

  • Inhibit the activation of STAT3 by targeting the upstream kinases JAK1, JAK2, and Src.[2]

  • Reduce HIF-1α protein synthesis by interfering with the mTOR/p70S6K/eIF4E and MAPK pathways.[2]

The cooperative reduction of STAT3 and HIF-1α by this compound leads to suppressed PD-L1 expression, which in turn inhibits cancer cell proliferation and angiogenesis.[1][2]

Signaling Pathway for Anticancer Activity

Fraxinellone_Anticancer_Pathway cluster_upstream Upstream Kinases cluster_transcription Transcription Factors cluster_target Target Protein cluster_effects Cellular Effects JAK1 JAK1 STAT3 STAT3 JAK1->STAT3 activate JAK2 JAK2 JAK2->STAT3 activate Src Src Src->STAT3 activate mTOR mTOR/p70S6K/eIF4E HIF1a HIF-1α mTOR->HIF1a activate MAPK MAPK MAPK->HIF1a activate PDL1 PD-L1 STAT3->PDL1 promote expression HIF1a->PDL1 promote expression Proliferation Cell Proliferation PDL1->Proliferation promotes Angiogenesis Angiogenesis PDL1->Angiogenesis promotes This compound This compound This compound->JAK1 inhibits This compound->JAK2 inhibits This compound->Src inhibits This compound->mTOR inhibits This compound->MAPK inhibits This compound->PDL1 downregulates

Caption: this compound's inhibition of upstream kinases to downregulate PD-L1.

Quantitative Data Summary: Anticancer Effects
Cell LineAssay TypeConcentrationObserved EffectReference
A549PD-L1 ExpressionDose-dependentInhibition of PD-L1 expression[1]
A549Cell ProliferationNot SpecifiedInhibition of proliferation via PD-L1 suppression[1][2]
Not SpecifiedColony FormationNot SpecifiedInhibition of colony formation[2]
Not SpecifiedEdU IncorporationNot SpecifiedInhibition of DNA synthesis[2]
Not SpecifiedTube FormationNot SpecifiedInhibition of angiogenesis[2]
Not SpecifiedMigration/InvasionNot SpecifiedInhibition of cell migration and invasion[2]
Key Experimental Protocols
  • Western Blotting:

    • Treat cancer cells (e.g., A549) with varying concentrations of this compound for a specified time.

    • Lyse cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., PD-L1, STAT3, p-STAT3, HIF-1α, JAK1, Src, mTOR).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

  • Cell Proliferation (EdU Incorporation Assay):

    • Seed cells in 96-well plates and treat with this compound.

    • Add 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture and incubate to allow for incorporation into newly synthesized DNA.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

    • Perform the EdU staining reaction using an Apollo® staining kit.

    • Stain cell nuclei with Hoechst 33342.

    • Capture images using fluorescence microscopy and quantify the percentage of EdU-positive cells.[2]

Neuroprotective Efficacy of this compound

This compound and its novel analogs have shown significant neuroprotective activity against both endogenous (glutamate) and exogenous (rotenone) neurotoxicants.[3] The primary mechanism is the potent activation of the Nrf2-mediated antioxidant defense system.[3][4]

Mechanism of Action: Nrf2/Keap1 Pathway Activation

Under normal conditions, Nrf2 is complexed with Keap1.[3] this compound analogs act as potent and rapid activators of this pathway. This activation leads to the translocation of Nrf2 to the nucleus, where it binds to Antioxidant Response Elements (ARE) and initiates the transcription of a suite of antioxidant genes, providing robust protection against oxidative stress-induced cell death.[3][4][5] This mechanism is distinct from other Nrf2 activators, as it does not appear to rely on thiol modification.[3][4]

Signaling Pathway for Neuroprotection

Fraxinellone_Neuro_Pathway cluster_insult Neurotoxic Insults cluster_response Cellular Response cluster_pathway Nrf2 Pathway cluster_genes Antioxidant Gene Expression Glutamate Glutamate Excitotoxicity ROS Reactive Oxygen Species (ROS) Glutamate->ROS Rotenone Rotenone Rotenone->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Neuronal Cell Death OxidativeStress->CellDeath OxidativeStress->CellDeath Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Translocation Keap1_Nrf2->Nrf2 ARE ARE Binding Nrf2->ARE Gpx4 Gpx4 ARE->Gpx4 induces Sod1 Sod1 ARE->Sod1 induces Nqo1 Nqo1 ARE->Nqo1 induces Gpx4->OxidativeStress mitigates Sod1->OxidativeStress mitigates Nqo1->OxidativeStress mitigates This compound This compound Analog 2 This compound->Keap1_Nrf2 activates/destabilizes

Caption: this compound activates the Nrf2 pathway to combat oxidative stress.

Quantitative Data Summary: Neuroprotective Effects
Cell LineAssay TypeCompoundEC₅₀ ValueObserved EffectReference
PC12 (rat)Glutamate ExcitotoxicityAnalog 244 nMProtection against glutamate-mediated toxicity[3][4][5]
SH-SY5Y (human)Glutamate ExcitotoxicityAnalog 239 nMProtection against glutamate-mediated toxicity[3][4][5]
PC12 (rat)qPCRAnalog 2Not SpecifiedRapid induction of Gpx4, Sod1, and Nqo1 genes[3][4][5]
PC12 (rat)Rotenone ToxicityAnalog 20 - 1 µMProtection against rotenone-induced cell death[3][5]
Key Experimental Protocols
  • Glutamate Excitotoxicity Assay (MTT/Cell-Titer Glo):

    • Seed neuronal-like cells (e.g., PC12, SH-SY5Y) in 96-well plates.

    • Pretreat cells with this compound or its analogs (e.g., 0–1 μM) for 30 minutes.

    • Wash the cells to remove the compound.

    • Add the neurotoxicant, such as glutamate (e.g., 100 μM final concentration), and incubate for 24 hours.

    • Assess cell viability using either the MTT assay (measures mitochondrial reductase activity) or the Cell-Titer Glo® Luminescent Cell Viability Assay (measures ATP levels).[3][5]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Treat cells with the this compound analog for various time points (e.g., 1, 2, or 4 hours).

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • Quantify RNA yield and synthesize cDNA from 2 μg of RNA using a high-capacity reverse transcription kit.

    • Perform qRT-PCR using specific primers for target antioxidant genes (Gpx4, Sod1, Nqo1) and a housekeeping gene for normalization.

    • Analyze relative fold-changes in mRNA levels.[3]

Additional In Vitro Activities

Anti-inflammatory and Osteogenic Effects

This compound has been shown to alleviate inflammation and promote the osteogenic differentiation of lipopolysaccharide (LPS)-stimulated periodontal ligament stem cells (PDLSCs). This effect is mediated through the regulation of the BMP2/Smad signaling pathway, suggesting its potential for clinical application in periodontitis treatment.[1]

General Experimental Workflow

The in vitro evaluation of this compound typically follows a standardized workflow from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., A549, PC12, SH-SY5Y) Treatment 2. Treatment (Varying concentrations of this compound) Cell_Culture->Treatment Viability 3a. Viability/Proliferation (MTT, EdU, Colony Formation) Treatment->Viability Molecular 3b. Molecular Analysis (Western Blot, qRT-PCR) Treatment->Molecular Functional 3c. Functional Assays (Migration, Tube Formation) Treatment->Functional Data_Collection 4. Data Collection (Imaging, Plate Reading) Viability->Data_Collection Molecular->Data_Collection Functional->Data_Collection Statistical_Analysis 5. Statistical Analysis (Quantification, Significance) Data_Collection->Statistical_Analysis Conclusion 6. Conclusion (Efficacy & Mechanism) Statistical_Analysis->Conclusion

Caption: A generalized workflow for in vitro studies of this compound.

References

Fraxinellone: A Technical Guide to its Mechanisms in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxinellone, a key bioactive limonoid isolated from the root bark of Dictamnus dasycarpus (Bai Xian Pi), has been a staple in Traditional Chinese Medicine (TCM) for centuries. Traditionally used to treat inflammatory conditions and skin diseases, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological activities, focusing on its anti-inflammatory, anti-cancer, and immunomodulatory roles. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Traditional Chinese Medicine Perspective

In TCM, Dictamnus dasycarpus is categorized as a heat-clearing and dampness-drying herb. It is traditionally prescribed for conditions characterized by heat and dampness, such as eczema, rashes, and rheumatoid arthritis. The therapeutic actions of Bai Xian Pi are attributed to its ability to expel wind, resolve dampness, and clear heat-toxin, with this compound being one of its primary active constituents responsible for these effects.

Pharmacological Activities and Mechanisms of Action

Modern pharmacological studies have validated many of the traditional uses of this compound and have uncovered novel therapeutic potentials. The primary activities of this compound are centered around its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various preclinical models. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

  • Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response. By inhibiting the phosphorylation and degradation of IκBα, this compound prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Modulation of the STAT3 Pathway: this compound can inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in inflammatory processes and cell survival.[1][2] This inhibition leads to a reduction in the expression of STAT3-regulated genes.

  • Attenuation of Rheumatoid Arthritis: In a collagen-induced arthritis (CIA) mouse model, this compound treatment (7.5 mg/kg, intraperitoneally) significantly attenuated the clinical and histological features of inflammatory arthritis.[3][4] This effect was associated with the suppression of Th17 cell differentiation and the production of IL-17.[3][4]

Anti-cancer Activity

This compound exhibits promising anti-cancer properties through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of the tumor microenvironment.

  • Induction of Apoptosis and Autophagy: In osteosarcoma cells (HOS and MG63), this compound has been shown to induce apoptosis by promoting excessive autophagy flux.[1]

  • Inhibition of Cell Proliferation and Migration: this compound inhibits the proliferation and migration of various cancer cell lines in a dose-dependent manner.[5] For instance, in osteosarcoma cells, it significantly blocks cell recolonization in wound healing assays and reduces cell migration in Transwell assays at concentrations of 40 µM and 80 µM.[5]

  • Downregulation of HIF-1α and PD-L1: this compound has been found to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Programmed Death-Ligand 1 (PD-L1) in cancer cells.[6] The downregulation of these key proteins contributes to the suppression of tumor growth and angiogenesis.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48h
HOSOsteosarcoma78.372.1
MG63Osteosarcoma62.945.3
A549Lung CarcinomaNot explicitly stated, but effectiveNot explicitly stated, but effective
U87MGGlioblastomaNot explicitly stated, but effectiveNot explicitly stated, but effective

Data extracted from studies on osteosarcoma and other cancer cell lines.[1][7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on osteosarcoma cell lines.[1][8][9][10]

  • Cell Seeding: Seed approximately 4,000-5,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours to allow for cell adherence.

  • This compound Treatment: Prepare various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160, 320 µM) in the appropriate culture medium. Replace the existing medium with 100 µL of the this compound-containing medium.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis

This protocol is a general guideline based on standard Western blotting procedures and information from studies on this compound's effect on STAT3 and HIF-1α.[2][11][12][13][14]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For HIF-1α detection, nuclear extraction is recommended.[11][12][13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-STAT3, anti-STAT3, anti-HIF-1α) overnight at 4°C. Recommended dilutions for anti-phospho-STAT3 (Tyr705) are typically 1:1000, and for anti-STAT3, 1:1000.[2][15][16] For anti-HIF-1α, a dilution of 1:500 to 1:1000 is common.[11][12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) at a dilution of 1:2000 to 1:10000 for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assays

This protocol is based on studies investigating this compound's effect on osteosarcoma cell migration.[5][18][19][20][21]

  • Cell Seeding: Seed cells (e.g., MG63) in a 6-well plate and grow them to 80-90% confluency.

  • Creating the "Wound": Use a sterile 100 µL or 200 µL pipette tip to create a straight scratch across the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • This compound Treatment: Add serum-free medium containing different concentrations of this compound (e.g., 0, 40, 80 µM) to the wells.

  • Image Acquisition: Capture images of the scratch at 0 hours and after a specific time period (e.g., 12 or 24 hours) using a phase-contrast microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

This protocol is based on studies of this compound's effect on osteosarcoma cell migration.[5][22][23][24]

  • Cell Preparation: Resuspend cells (e.g., HOS) in serum-free medium.

  • Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed a specific number of cells (e.g., 1 x 10^5) in serum-free medium containing different concentrations of this compound into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a designated time (e.g., 12-24 hours) at 37°C.

  • Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Animal Studies

This protocol is for evaluating the anti-inflammatory effects of this compound in a rheumatoid arthritis model.[3][4][25][26][27]

  • Animals: Use male DBA/1J mice (7-8 weeks old).

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • This compound Treatment:

    • Dosage: Administer this compound at a dose of 7.5 mg/kg.

    • Route of Administration: Intraperitoneal injection.

    • Frequency: Three times a week, starting from day 14 after the primary immunization.

  • Assessment of Arthritis:

    • Clinical Scoring: Monitor the mice regularly for signs of arthritis (redness, swelling) in the paws. Score each paw on a scale of 0-4.

    • Histological Analysis: At the end of the study, sacrifice the mice and collect the joints for histological examination (e.g., H&E staining) to assess inflammation, pannus formation, and bone erosion.

    • Biochemical Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies using ELISA.[28][29]

This protocol is for assessing the anti-cancer activity of this compound in a lung cancer model.[30][31][32][33][34]

  • Animals: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Preparation: Culture A549 human lung carcinoma cells and harvest them during the exponential growth phase.

  • Tumor Implantation:

    • Resuspend A549 cells in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel.

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • This compound Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound at a predetermined dosage and schedule (to be optimized based on preliminary studies). The route of administration could be intraperitoneal or oral gavage.

  • Tumor Growth Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the experiment, sacrifice the mice and excise the tumors.

    • Tumor Weight: Weigh the excised tumors.

    • Histology and Immunohistochemistry: Analyze the tumor tissue for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31).

    • Western Blot Analysis: Analyze protein expression (e.g., HIF-1α, PD-L1) in tumor lysates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Fraxinellone_Anti_Inflammatory_Pathway cluster_inactive_complex Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits Phosphorylation IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylates NFkappaB_complex p65/p50 NFkappaB_active p65/p50 (Active) IkappaBalpha->NFkappaB_active Degradation releases NFkappaB_inactive p65/p50-IκBα (Inactive) Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Nucleus Translocates to

Caption: this compound's Anti-Inflammatory Signaling Pathways.

Fraxinellone_Anticancer_Pathway This compound This compound HIF1a HIF-1α This compound->HIF1a Inhibits PDL1 PD-L1 This compound->PDL1 Inhibits Autophagy_Flux Autophagy Flux This compound->Autophagy_Flux Promotes Excessive Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Inhibits Cell_Migration Cell Migration This compound->Cell_Migration Inhibits Tumor_Growth Tumor Growth & Angiogenesis HIF1a->Tumor_Growth Promotes PDL1->Tumor_Growth Promotes Apoptosis Apoptosis Autophagy_Flux->Apoptosis Induces

Caption: this compound's Anti-Cancer Mechanisms.

Experimental_Workflow cluster_in_vitro cluster_in_vivo start Start in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability (CCK-8) western_blot Western Blot (Protein Expression) migration_assay Migration Assays (Wound Healing, Transwell) luciferase_assay Luciferase Assay (Promoter Activity) in_vivo In Vivo Studies in_vitro->in_vivo cia_model CIA Mouse Model (Inflammation) xenograft_model Xenograft Model (Cancer) data_analysis Data Analysis & Interpretation in_vivo->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for this compound Research.

Conclusion and Future Directions

This compound, a prominent active compound from Dictamnus dasycarpus, holds significant therapeutic potential that aligns with its traditional uses in Chinese medicine. The scientific evidence to date robustly supports its anti-inflammatory and anti-cancer activities, mediated through the modulation of key signaling pathways such as NF-κB, STAT3, and HIF-1α. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this compound.

Future research should focus on a more comprehensive understanding of its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in long-term studies. Further investigation into its efficacy in a wider range of disease models and the potential for synergistic effects with other therapeutic agents will be crucial for its translation into clinical applications. The development of novel drug delivery systems could also enhance its bioavailability and therapeutic efficacy. Continued research into this promising natural product is warranted to fully unlock its potential in modern medicine.

References

Toxicological Profile and Safety Assessment of Fraxinellone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxinellone, a naturally occurring furanocoumarin found in the root bark of Dictamnus dasycarpus, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its toxicological profile is paramount for its safe development as a pharmaceutical agent. This technical guide provides an in-depth analysis of the safety assessment of this compound, summarizing key toxicological findings, detailing experimental methodologies, and elucidating the molecular mechanisms underlying its toxicity. The primary toxicity associated with this compound is hepatotoxicity, which is mediated by metabolic activation, oxidative stress, and disruption of bile acid homeostasis. This document aims to serve as a critical resource for researchers and drug development professionals involved in the evaluation of this compound.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single high-dose exposure to a substance.

Quantitative Data
SpeciesRoute of AdministrationVehicleLD50 (mg/kg)ObservationsReference
RatOralNot Specified274Details of toxic effects not reported other than lethal dose value.[No specific study report available]
Zebrafish Larvae (48h exposure)ImmersionNot Specified46.91 µM (LC50)Decreased survival rate.[1]
Experimental Protocol: Acute Oral Toxicity in Rodents (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), approximately 8-12 weeks old. A single sex is typically used as it is believed to be slightly more sensitive.

Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3 °C), and humidity (30-70%). Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

Dosing:

  • Vehicle Selection: An appropriate vehicle is selected based on the solubility of this compound. If soluble in water, this is preferred. Otherwise, an oil (e.g., corn oil) or other appropriate vehicle is used.

  • Dose Levels: A step-wise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available data.

  • Administration: Animals are fasted overnight (with access to water) before a single dose of this compound is administered by oral gavage. The volume administered is typically 1-2 mL/100g body weight.

Observations:

  • Clinical Signs: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) are subjected to a gross necropsy. Any macroscopic abnormalities are recorded.

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Hepatotoxicity

The primary and most well-documented toxicity of this compound is hepatotoxicity. This section details the mechanisms and experimental findings related to this compound-induced liver injury.

Mechanism of Hepatotoxicity

This compound-induced hepatotoxicity is a multi-faceted process involving metabolic activation, oxidative stress, and disruption of bile acid transport.

This compound contains a furan ring, which is susceptible to metabolic activation by cytochrome P450 enzymes, primarily CYP3A4. This process transforms this compound into a highly reactive cis-enedial intermediate. This electrophilic metabolite can readily form covalent adducts with cellular macromolecules, such as proteins and glutathione, leading to cellular dysfunction and toxicity.[2] The formation of these adducts is a key initiating event in this compound-induced hepatotoxicity.

Metabolic Activation of this compound This compound This compound (Furan Ring) CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism ReactiveMetabolite cis-enedial Intermediate (Electrophilic) CYP3A4->ReactiveMetabolite CellularMacromolecules Cellular Macromolecules (e.g., Proteins, Glutathione) ReactiveMetabolite->CellularMacromolecules Adduction Adducts Covalent Adducts CellularMacromolecules->Adducts Hepatotoxicity Hepatotoxicity Adducts->Hepatotoxicity

Metabolic activation of this compound by CYP3A4.

The reactive metabolites of this compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS).[1][3] This surge in ROS can overwhelm the cellular antioxidant defense systems, leading to lipid peroxidation, protein damage, and DNA damage. Elevated ROS levels are also known to activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway. Activation of JNK can, in turn, phosphorylate and activate the tumor suppressor protein p53, which then translocates to the nucleus and upregulates the expression of pro-apoptotic proteins (e.g., Bax), ultimately leading to hepatocyte apoptosis.[1][3]

This compound has been shown to induce cholestasis by down-regulating the expression of key bile acid transporters in hepatocytes.[1][3] These include the P-glycoprotein (P-gp), Bile Salt Export Pump (Bsep), and the Na+-taurocholate cotransporting polypeptide (Ntcp). The downregulation of these transporters impairs the efflux of bile acids from hepatocytes, leading to their intracellular accumulation and subsequent cholestatic liver injury.

Hepatotoxicity Signaling Pathway of this compound cluster_metabolism Metabolic Activation cluster_downstream Downstream Toxic Effects This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 ReactiveMetabolite Reactive Metabolite CYP3A4->ReactiveMetabolite ROS ↑ Reactive Oxygen Species (ROS) ReactiveMetabolite->ROS BileTransporters ↓ Bile Acid Transporters (P-gp, Bsep, Ntcp) ReactiveMetabolite->BileTransporters JNK JNK Activation ROS->JNK p53 p53 Activation JNK->p53 Apoptosis Apoptosis p53->Apoptosis Cholestasis Cholestasis BileTransporters->Cholestasis

Signaling pathways in this compound-induced hepatotoxicity.

Quantitative Data
Test SystemConcentration/DoseParameterResultReference
MiceDose-dependentSerum ALTSignificant increase[2]
MiceDose-dependentSerum ASTSignificant increase[2]
Zebrafish Larvae10-30 µMLiver InjuryInduced[1][3]
Zebrafish Larvae30 µM + 1 µM KetoconazoleHepatotoxicitySignificantly reduced[1][3]
HepG2 cellsNot AvailableIC50Data not available-
Experimental Protocols

Objective: To evaluate the dose-dependent hepatotoxicity of this compound in a mouse model.

Test Animals: Male C57BL/6 mice, 8-10 weeks old.

Dosing: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered orally by gavage daily for a specified period (e.g., 7 days) at various dose levels (e.g., 25, 50, 100 mg/kg). A control group receives the vehicle alone.

Sample Collection and Analysis:

  • Blood Collection: At the end of the treatment period, blood is collected via cardiac puncture. Serum is separated by centrifugation.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available kits.

  • Histopathology: Livers are excised, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology and signs of injury (e.g., necrosis, inflammation).

Objective: To measure the induction of reactive oxygen species (ROS) by this compound in a liver cell line.

Cell Line: Human hepatoma cell line (e.g., HepG2).

Procedure:

  • Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).

  • ROS Detection: The intracellular ROS level is measured using a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, the cells are washed and incubated with DCFH-DA. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity is measured using a fluorescence microplate reader.

Genotoxicity

Quantitative Data
AssayTest SystemConcentration/DoseResultReference
Ames TestSalmonella typhimuriumNot AvailableData not available-
Comet AssayMammalian cellsNot AvailableData not available-
In Vitro Micronucleus TestMammalian cellsNot AvailableData not available-
Experimental Protocols

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Test Strains: A set of at least four different strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon.

Procedure:

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: Various concentrations of this compound are mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then plated on minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Objective: To detect chromosomal damage (clastogenicity) or aneuploidy induced by this compound in mammalian cells.

Cell Line: A suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

Procedure:

  • Cell Treatment: Cells are exposed to a range of concentrations of this compound for a short (3-6 hours) and long (1.5-2 normal cell cycles) duration, both with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Safety Assessment and Conclusion

The available toxicological data on this compound indicates that its primary safety concern is hepatotoxicity. The mechanism is well-supported by evidence of metabolic activation by CYP3A4 to a reactive electrophile, which leads to oxidative stress, apoptosis via the JNK/p53 pathway, and cholestasis through the downregulation of bile acid transporters. The oral LD50 in rats suggests moderate acute toxicity.

However, a significant data gap exists in the genotoxic potential of this compound. Standard genotoxicity assays, including the Ames test and in vitro micronucleus test, are essential to fully characterize its safety profile.

For drug development professionals, these findings have several implications:

  • Hepatotoxicity Monitoring: Close monitoring of liver function is crucial in any preclinical and clinical development of this compound or its derivatives.

  • Drug-Drug Interactions: Co-administration with known CYP3A4 inhibitors could potentially mitigate hepatotoxicity, while co-administration with CYP3A4 inducers could exacerbate it. This warrants careful consideration in clinical trial design.

  • Further Studies: A comprehensive assessment of genotoxicity is imperative. Additionally, sub-chronic and chronic toxicity studies are needed to evaluate the long-term safety of this compound.

References

Fraxinellone as a potential therapeutic agent for neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. The pathological hallmarks of these disorders are diverse, yet they share common underlying mechanisms, including oxidative stress, neuroinflammation, and apoptosis. This technical guide explores the therapeutic potential of fraxinellone, a natural product, and its analogs in the context of neurodegenerative diseases. We delve into its core mechanisms of action, focusing on the modulation of key signaling pathways such as Nrf2/ARE, NF-κB, and the NLRP3 inflammasome. This document provides a comprehensive overview of the preclinical evidence, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways to facilitate further research and development in this promising area.

Introduction: The Promise of this compound in Neurodegeneration

This compound is a limonoid, a class of secondary metabolites found in various plants, notably in the Rutaceae family. Traditionally used in herbal medicine, recent scientific investigations have begun to uncover its pharmacological properties, revealing potent anti-inflammatory, antioxidant, and neuroprotective effects.[1] These characteristics make this compound and its synthetic analogs compelling candidates for therapeutic intervention in neurodegenerative diseases, which are pathologically linked to chronic neuroinflammation and oxidative damage.[2]

The progressive loss of neuronal structure and function in neurodegenerative diseases is driven by a complex interplay of factors. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, leads to damage of lipids, proteins, and DNA, ultimately causing neuronal cell death. Neuroinflammation, mediated by microglia and astrocytes, contributes to a cytotoxic environment through the release of pro-inflammatory cytokines and chemokines.[3] Apoptosis, or programmed cell death, is another critical pathway that is often aberrantly activated in these conditions. This compound has demonstrated the ability to modulate these key pathological processes, suggesting a multi-faceted therapeutic potential.

Mechanisms of Action: Modulating Key Signaling Pathways

The neuroprotective effects of this compound and its analogs are primarily attributed to their ability to modulate critical intracellular signaling pathways that govern the cellular response to stress and inflammation.

Activation of the Nrf2/ARE Pathway

A pivotal mechanism of this compound's action is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or through the action of Nrf2 activators like this compound, this interaction is disrupted. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[1]

The activation of the Nrf2/ARE pathway by a this compound analog has been shown to be rapid and potent, occurring through a potentially novel, non-covalent mechanism that does not rely on thiol modification, unlike other known Nrf2 activators such as sulforaphane.[1] This leads to the upregulation of antioxidant enzymes and cytoprotective proteins, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones and reduction of oxidative stress.

  • Glutathione S-Transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of endogenous and exogenous toxins.

  • Superoxide Dismutase (SOD): An essential antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[4]

  • Glutathione Peroxidase (GPx): A family of enzymes that protect cells from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides.[4]

Nrf2_Pathway

Inhibition of the NF-κB Signaling Pathway

Chronic neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound has been shown to suppress NF-κB signaling.[3] By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory mediators, thereby dampening the neuroinflammatory response that contributes to neuronal damage.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits

Attenuation of the NLRP3 Inflammasome

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response and has been implicated in the neuroinflammation associated with neurodegenerative diseases. Upon activation by various stimuli, the NLRP3 inflammasome assembles and activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.

This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[3] This inhibition leads to a reduction in the secretion of IL-1β and IL-18, further contributing to the anti-neuroinflammatory effects of this compound.

NLRP3_Pathway This compound This compound NLRP3 NLRP3 This compound->NLRP3 Inhibits Activation IL1b IL1b [Extracellular Space] [Extracellular Space] IL1b->[Extracellular Space] Secretion

Preclinical Evidence: In Vitro and In Vivo Studies

The therapeutic potential of this compound and its analogs is supported by a growing body of preclinical evidence. While in vivo studies in specific neurodegenerative disease models are still limited, in vitro studies have provided compelling data on its neuroprotective efficacy.

In Vitro Neuroprotection

A novel synthetic analog of this compound, referred to as Analog 2, has demonstrated significant neuroprotective effects in various in vitro models of neuronal injury.[1]

Parameter Cell Line Toxin/Insult Value Reference
EC50 PC12 (rat pheochromocytoma)Glutamate44 nM[1]
EC50 SH-SY5Y (human neuroblastoma)Glutamate39 nM[1]
Neuroprotection PC12 cellsRotenone (Parkinson's model)Significant protection observed[1]

Table 1: In Vitro Neuroprotective Efficacy of this compound Analog 2

These studies highlight the potent ability of the this compound analog to protect neuronal cells from excitotoxicity and mitochondrial dysfunction, two key pathological events in neurodegeneration.

In Vivo Studies: Current Gaps and Future Directions

To date, there is a notable lack of published in vivo studies evaluating the efficacy of this compound or its analogs in established animal models of Alzheimer's, Parkinson's, and Huntington's disease. While the protective effect against rotenone in vitro suggests potential for Parkinson's disease, this needs to be validated in vivo, for instance in the MPTP mouse model.

Future research should prioritize the investigation of this compound and its analogs in these models to assess their impact on disease-specific pathologies, such as amyloid-beta plaque and neurofibrillary tangle formation in Alzheimer's models, dopaminergic neuron loss in Parkinson's models, and mutant huntingtin aggregation in Huntington's models.

Pharmacokinetics and Blood-Brain Barrier Permeability

A critical consideration for any CNS-targeted therapeutic is its ability to cross the blood-brain barrier (BBB). While detailed studies on the brain pharmacokinetics of this compound are limited, some research has been conducted on its general pharmacokinetic profile. Further investigation into the BBB permeability of this compound and its more potent analogs is essential to determine their potential for clinical translation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

Cell Viability Assays (MTT Assay)

Objective: To assess the viability of neuronal cells after exposure to neurotoxins and/or treatment with this compound.

Materials:

  • Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons

  • Complete culture medium

  • 96-well culture plates

  • This compound or its analogs

  • Neurotoxin (e.g., glutamate, rotenone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or its analog for a specified duration (e.g., 1-2 hours).

  • Introduce the neurotoxin to the wells, with and without this compound pre-treatment. Include untreated control wells.

  • Incubate for the desired period (e.g., 24-48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow start Seed Cells in 96-well Plate pretreat Pre-treat with This compound start->pretreat add_toxin Add Neurotoxin pretreat->add_toxin incubate Incubate add_toxin->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end Calculate Cell Viability read_absorbance->end

Western Blotting for Nrf2 Activation

Objective: To determine the levels of Nrf2 in the nuclear and cytoplasmic fractions of cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound or its analogs

  • Cell lysis buffer (for cytoplasmic and nuclear fractionation)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin or GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for various time points.

  • Harvest cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Determine the protein concentration of each fraction using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Re-probe the membrane with loading control antibodies (Lamin B1 for nuclear, β-actin for cytoplasmic) to ensure equal protein loading.

Quantitative PCR (qPCR) for Antioxidant Gene Expression

Objective: To measure the mRNA expression levels of Nrf2-target genes (e.g., HO-1, NQO1) in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound or its analogs

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (HO-1, NQO1, etc.) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Protocol:

  • Treat cells with this compound for various time points.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

  • Run the qPCR reaction in a qPCR instrument.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to potently activate the Nrf2 antioxidant pathway while simultaneously inhibiting key pro-inflammatory pathways like NF-κB and the NLRP3 inflammasome provides a multi-pronged approach to combatting the complex pathology of these disorders.

The in vitro data, particularly for the novel this compound analog, is highly encouraging. However, the successful translation of these findings to the clinic will depend on addressing the current gaps in our knowledge. Future research must focus on:

  • In Vivo Efficacy: Rigorous evaluation of this compound and its analogs in established animal models of Alzheimer's, Parkinson's, and Huntington's disease is paramount.

  • Pharmacokinetics and BBB Penetration: Detailed studies are needed to determine the bioavailability of these compounds in the brain.

  • Safety and Toxicology: Comprehensive safety and toxicology profiles must be established.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the this compound scaffold could lead to the development of even more potent and selective compounds.

By addressing these key areas, the full therapeutic potential of this compound as a disease-modifying agent for neurodegenerative diseases can be elucidated. This technical guide provides a foundational resource for researchers and drug development professionals to advance this exciting field of study.

References

Methodological & Application

Application Notes and Protocols for Fraxinellone Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of fraxinellone, a bioactive limonoid predominantly found in the root bark of Dictamnus dasycarpus (Cortex Dictamni). This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The efficiency of this compound extraction is critical for research and development, and this document outlines various techniques, from conventional to modern, to assist in obtaining high-purity this compound for further investigation.

Introduction to Extraction Techniques

The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound while minimizing degradation and co-extraction of undesirable compounds. This document details several key extraction methodologies: Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and traditional Soxhlet extraction. Each method offers distinct advantages and is suited for different laboratory scales and objectives.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound extraction, providing a comparative overview of the efficiency of different methods.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodPlant MaterialSolventKey ParametersYield of this compoundPurityReference
Supercritical Fluid Extraction (SFE)Dictamnus dasycarpus root barkCO₂30 MPa, 45°C83 mg from 1.0 g of crude extract99.0% (after HSCCC)[1][2]
Ultrasound-Assisted Extraction (UAE)Dictamni Cortex85%-95% EthanolTime: 80-90 min, Solvent ratio: 15-20 foldNot explicitly stated for this compound aloneNot specified[3]
Matrix Solid-Phase Dispersion (MSPD)Cortex DictamniEthanol--Recovery: 96.2%[4]
Soxhlet ExtractionS. grosvenorii (for aroma compounds)Not specified-12.81 mg/g (total key aroma components)Not specified[5]

Table 2: Supercritical Fluid Extraction (SFE) and Purification Details

StepMethodParametersInputOutputPurityReference
ExtractionSupercritical Fluid Extraction (SFE)Pressure: 30 MPa, Temperature: 45°C, Time: 1h static, 6.5h dynamic500 g ground root barkSFE crude extract-[1]
PurificationHigh-Speed Counter-Current Chromatography (HSCCC)Solvent system: n-hexane-ethyl acetate-methanol-water (1:0.8:1.3:0.9, v/v)1.0 g SFE crude extract83 mg this compound99.0%[1][2]
PurificationSilica Gel Column ChromatographyEluent: petroleum ether-ethyl acetate gradient10 g SFE crude extract310 mg this compoundNot specified[2]

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques discussed.

Protocol 1: Supercritical Fluid Extraction (SFE) coupled with High-Speed Counter-Current Chromatography (HSCCC) for High-Purity this compound

This protocol is ideal for obtaining high-purity this compound suitable for pharmacological studies.

Part A: Supercritical Fluid Extraction

  • Plant Material Preparation:

    • Obtain dried root bark of Dictamnus dasycarpus.

    • Grind the root bark into a fine powder.

  • SFE Procedure:

    • Place 500 g of the ground root bark into a 1 L extraction vessel.

    • Set the SFE system parameters:

      • Pressure: 30 MPa

      • Temperature: 45°C

    • Perform a static extraction for 1 hour.

    • Follow with a dynamic extraction for 6.5 hours.

    • Collect the crude extract.

Part B: High-Speed Counter-Current Chromatography (HSCCC) Purification

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:0.8:1.3:0.9.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Procedure:

    • Dissolve 1.0 g of the SFE crude extract in the solvent mixture.

    • Perform the HSCCC separation to isolate this compound. From 1.0 g of the crude extract, this method can yield approximately 83 mg of this compound with a purity of 99.0% as determined by HPLC.[1][2]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This method is a rapid and efficient technique for screening and smaller-scale extraction.

  • Plant Material Preparation:

    • Use dried and powdered Dictamni Cortex.

  • Extraction Parameters Optimization (based on Response Surface Methodology):

    • Ethanol Concentration: 85% - 95%

    • Extraction Time: 80 - 90 minutes

    • Solvent to Solid Ratio: 15:1 to 20:1 (mL/g)

  • UAE Procedure:

    • Place a known amount of the powdered plant material in an extraction vessel.

    • Add the optimized volume of 85%-95% ethanol.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for 80-90 minutes at a controlled temperature.

    • After extraction, filter the mixture to separate the extract from the solid plant material.

    • Evaporate the solvent to obtain the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE) of this compound

MAE is a green extraction technique that utilizes microwave energy for rapid heating of the solvent and plant material, leading to shorter extraction times.

  • Plant Material Preparation:

    • Use dried and powdered Dictamnus dasycarpus root bark.

  • General MAE Procedure (parameters to be optimized for this compound):

    • Place a known quantity of the powdered plant material into a microwave-safe extraction vessel.

    • Add an appropriate solvent (e.g., ethanol, methanol).

    • Set the microwave power (e.g., 300-800 W) and extraction time (e.g., 5-40 minutes).[6][7]

    • After extraction, allow the mixture to cool, then filter to separate the extract.

    • Concentrate the extract by evaporating the solvent.

Protocol 4: Conventional Soxhlet Extraction

A traditional and exhaustive extraction method, often used as a benchmark.

  • Plant Material Preparation:

    • Place a known amount of powdered Dictamnus dasycarpus root bark into a thimble.

  • Soxhlet Procedure:

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a distillation flask with a suitable solvent (e.g., methanol, ethanol).

    • Heat the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the desired compounds.

    • The process is repeated in cycles until extraction is complete (typically several hours).[5][8]

    • Once extraction is complete, the solvent is evaporated to yield the crude extract.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described extraction and purification processes.

SFE_HSCCC_Workflow start Start: Dried Dictamnus dasycarpus Root Bark step1 Grinding start->step1 step2 Supercritical Fluid Extraction (SFE) (30 MPa, 45°C) step1->step2 step3 Crude Extract step2->step3 step4 High-Speed Counter-Current Chromatography (HSCCC) step3->step4 end_node End: High-Purity this compound (99.0%) step4->end_node

Caption: Workflow for SFE with HSCCC purification.

UAE_Workflow start Start: Powdered Dictamni Cortex step1 Mixing with 85-95% Ethanol (15-20 fold volume) start->step1 step2 Ultrasound-Assisted Extraction (UAE) (80-90 min) step1->step2 step3 Filtration step2->step3 step4 Solvent Evaporation step3->step4 end_node End: Crude this compound Extract step4->end_node

Caption: General workflow for Ultrasound-Assisted Extraction.

MAE_Workflow start Start: Powdered Plant Material step1 Mixing with Solvent in Microwave-Safe Vessel start->step1 step2 Microwave-Assisted Extraction (MAE) (Optimized Power and Time) step1->step2 step3 Cooling and Filtration step2->step3 step4 Solvent Evaporation step3->step4 end_node End: Crude this compound Extract step4->end_node

Caption: General workflow for Microwave-Assisted Extraction.

Conclusion

The choice of extraction technique for this compound depends on the specific research goals, available equipment, and desired scale of production. For obtaining high-purity this compound for sensitive applications, SFE coupled with HSCCC is a superior method, though it requires specialized equipment.[1][2] For rapid screening and smaller-scale extractions, UAE and MAE offer significant advantages in terms of speed and efficiency over traditional methods.[3][6] The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their this compound extraction strategies.

References

Application Notes and Protocols for Supercritical Fluid Extraction of Fraxinellone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinellone, a limonoid found in the root bark of Dictamnus dasycarpus (Bai Xian Pi), has garnered significant interest in the scientific community for its diverse pharmacological activities. Notably, research has highlighted its potential as an anticancer agent through its interaction with key signaling pathways.[1][2] Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) presents a green and efficient alternative to conventional solvent extraction methods for obtaining high-purity this compound from its natural source. This document provides detailed application notes and protocols for the SFE of this compound, intended to guide researchers in its efficient extraction and subsequent analysis.

Application Notes

Supercritical CO₂ extraction is a highly tunable process, where minor adjustments in pressure, temperature, and the use of co-solvents can significantly impact the yield and purity of the target compound. While specific optimization studies for this compound are not extensively documented in the available literature, the following principles, derived from SFE of other natural products, can be applied to enhance its extraction from Dictamnus dasycarpus.

Influence of Extraction Parameters:

  • Pressure: Increasing the pressure of the supercritical CO₂ at a constant temperature generally increases its density and solvating power, leading to a higher extraction yield. For non-polar to moderately polar compounds like this compound, a higher pressure is often beneficial.

  • Temperature: The effect of temperature is twofold. An increase in temperature can enhance the vapor pressure of this compound, thereby improving its solubility in the supercritical fluid. However, it also decreases the density of the CO₂, which can reduce its solvating power. The optimal temperature is therefore a balance between these two opposing effects.

  • Co-solvent: The addition of a polar co-solvent, such as ethanol or methanol, to the supercritical CO₂ can significantly increase the extraction efficiency of moderately polar compounds like this compound. The co-solvent modifies the polarity of the supercritical fluid, enhancing its ability to dissolve the target analyte.

Optimization Strategy:

A systematic approach, such as Response Surface Methodology (RSM), is recommended to determine the optimal SFE conditions for this compound extraction. This statistical method allows for the evaluation of the effects of multiple variables (e.g., pressure, temperature, co-solvent percentage) and their interactions on the extraction yield.

Experimental Protocols

The following protocols are based on published methodologies for the extraction, purification, and analysis of this compound from Dictamnus dasycarpus.

Protocol 1: Supercritical Fluid Extraction of this compound

This protocol describes the extraction of a crude this compound-containing extract from the root bark of Dictamnus dasycarpus using supercritical CO₂.

Materials and Equipment:

  • Dried and ground root bark of Dictamnus dasycarpus

  • Supercritical fluid extractor

  • High-purity CO₂

  • Extraction vessel

  • Separation vessel

Procedure:

  • Pack the air-dried and ground root bark of Dictamnus dasycarpus into the extraction vessel.

  • Pressurize the system with CO₂ to the desired extraction pressure (e.g., 30 MPa).[3]

  • Heat the extraction vessel to the set temperature (e.g., 45 °C).[3]

  • Initiate the flow of supercritical CO₂ through the extraction vessel at a constant flow rate.

  • Conduct a static extraction for a defined period (e.g., 1 hour) to allow the supercritical fluid to equilibrate with the plant material.

  • Switch to dynamic extraction, continuously flowing supercritical CO₂ through the vessel for a longer duration (e.g., 6.5 hours).[3]

  • Depressurize the CO₂ in the separation vessel to precipitate the extracted compounds.

  • Collect the crude extract from the separation vessel.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol details the purification of this compound from the crude SFE extract.

Materials and Equipment:

  • Crude SFE extract

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (1:0.8:1.3:0.9, v/v/v/v)[3]

  • HPLC system for fraction analysis

Procedure:

  • Prepare the two-phase solvent system and thoroughly equilibrate it.

  • Fill the HSCCC column with the stationary phase (upper phase).

  • Dissolve a known amount of the crude SFE extract in the mobile phase (lower phase).

  • Inject the sample solution into the HSCCC system.

  • Perform the separation at a specific rotational speed and mobile phase flow rate.

  • Collect fractions at regular intervals.

  • Analyze the collected fractions by HPLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in the crude extract and purified fractions.[4][5][6]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)[4][6]

  • Mobile phase: Methanol:Water (e.g., 70:30, v/v)[6]

  • This compound standard of known purity

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Prepare a series of standard solutions of this compound in methanol at different concentrations.

  • Inject the standard solutions into the HPLC system to construct a calibration curve.

  • Dissolve a known amount of the crude extract or purified fraction in methanol.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Set the detection wavelength to 236 nm or 240 nm.[4][6]

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The following tables summarize the quantitative data from a representative study on the SFE and purification of this compound.

Table 1: Supercritical Fluid Extraction Parameters and Yield

ParameterValueReference
Plant MaterialDictamnus dasycarpus root bark[3]
Pressure30 MPa[3]
Temperature45 °C[3]
Static Extraction Time1 hour[3]
Dynamic Extraction Time6.5 hours[3]
Crude Extract Yield3.46% (w/w)[3]

Table 2: Purification of this compound from SFE Crude Extract

ParameterValueReference
Purification MethodHSCCC[3]
Solvent Systemn-hexane-ethyl acetate-methanol-water (1:0.8:1.3:0.9, v/v/v/v)[3]
Yield of this compound from Crude Extract8.3% (w/w)[3]
Purity of this compound99.0%[3]
Recovery of this compound>90%[3]

Visualizations

Experimental Workflow

SFE_Workflow plant Dictamnus dasycarpus root bark sfe Supercritical Fluid Extraction (CO₂) plant->sfe crude Crude Extract sfe->crude hsccc HSCCC Purification crude->hsccc hplc HPLC Analysis crude->hplc pure Pure this compound (>99%) hsccc->pure pure->hplc quant Quantification hplc->quant

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating specific signaling pathways.

This compound-Mediated Inhibition of PD-L1 Expression

This compound inhibits the expression of Programmed Death-Ligand 1 (PD-L1) by downregulating the STAT3 and HIF-1α signaling pathways, which in turn suppresses cancer cell proliferation and angiogenesis.[1][2]

PDL1_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 inhibits HIF1a HIF-1α This compound->HIF1a inhibits PDL1 PD-L1 Expression STAT3->PDL1 HIF1a->PDL1 Proliferation Cell Proliferation PDL1->Proliferation promotes Angiogenesis Angiogenesis PDL1->Angiogenesis promotes

Caption: this compound's inhibition of the PD-L1 signaling pathway.

This compound's Role in Glioblastoma via SIRT3 Signaling

In glioblastoma, this compound has been found to downregulate the expression of Sirtuin 3 (SIRT3), leading to the inhibition of cancer cell growth and migration.[7][8]

SIRT3_Pathway This compound This compound SIRT3 SIRT3 This compound->SIRT3 downregulates SOD2 SOD2 SIRT3->SOD2 CellGrowth Cell Growth SIRT3->CellGrowth promotes CellMigration Cell Migration SIRT3->CellMigration promotes

References

Application Notes and Protocols for Fraxinellone Purification Using High-Speed Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fraxinellone, a limonoid found in plants of the Rutaceae family, such as Dictamnus dasycarpus (Cortex Dictamni), has garnered significant interest from researchers for its wide range of biological activities, including anti-inflammatory and anti-allergic effects.[1][2] High-speed counter-current chromatography (HSCCC) offers a robust and efficient method for the purification of this compound from crude plant extracts. This technique, a form of liquid-liquid partition chromatography, eliminates the need for solid stationary phases, thereby preventing irreversible sample adsorption and allowing for high recovery rates.[3][4] These application notes provide a detailed protocol for the isolation and purification of this compound using HSCCC, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the quantitative data from a successful one-step separation of this compound and other compounds from a crude extract of Dictamnus dasycarpus using HSCCC.[1][5]

Table 1: HSCCC Purification Results for Compounds from Dictamnus dasycarpus Crude Extract

CompoundAmount from 1.0 g Crude Extract (mg)Purity (%)Recovery (%)
Dictamnine4799.2>90
Obacunone2498.4>90
This compound 83 99.0 >90

Table 2: Comparison of HSCCC with Conventional Silica Gel Column Chromatography

ParameterHigh-Speed Counter-Current Chromatography (HSCCC)Conventional Silica Gel Column
Separation Time ~8 hours~80 hours
Recovery Rate >90%~35%
Solvent Consumption LowHigh
Separation Steps One-stepMultiple steps

Experimental Protocols

This section provides a detailed methodology for the purification of this compound from the crude extract of Dictamnus dasycarpus using HSCCC.

1. Preparation of Crude Extract

Prior to HSCCC, a crude extract rich in this compound is required. Supercritical fluid extraction (SFE) is an effective method.

  • Plant Material: Root bark of Dictamnus dasycarpus.

  • Extraction Conditions:

    • Pressure: 30 MPa

    • Temperature: 45 °C

  • Procedure: Utilize SFE to obtain a crude extract containing this compound, dictamnine, and obacunone.

2. HSCCC Instrumentation and Reagents

  • HSCCC Apparatus: A commercially available high-speed counter-current chromatograph.

  • HPLC System: For purity analysis of the collected fractions.

  • Solvents: Analytical grade n-hexane, ethyl acetate, methanol, and water.

3. Preparation of the Two-Phase Solvent System

The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation.[6][7]

  • Composition: n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:0.8:1.3:0.9.[1][5]

  • Procedure:

    • Thoroughly mix the solvents in a separation funnel.

    • Allow the mixture to equilibrate at room temperature until two distinct phases are formed.

    • Separate the upper (organic) and lower (aqueous) phases just before use. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.[1]

4. Sample Solution Preparation

  • Procedure: Dissolve the crude extract obtained from SFE in a 1:1 mixture of the upper and lower phases of the solvent system.[1][5]

5. HSCCC Operation

  • Elution Mode: Head to tail.[1]

  • Step-by-Step Protocol:

    • Completely fill the multilayer coiled column of the HSCCC instrument with the upper phase (stationary phase).[1]

    • Set the apparatus to rotate at a speed of 800 rpm.[1]

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.[1]

    • Once the hydrodynamic equilibrium is established, inject the prepared sample solution.

    • Continuously monitor the effluent and collect fractions at regular intervals.

    • The entire separation process is expected to take approximately 8 hours.[1]

6. Fraction Analysis and Identification

  • Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated compounds.[1]

  • Identification: The chemical structure of the purified this compound can be confirmed using spectroscopic methods such as ESI-MS, IR, ¹H-NMR, and ¹³C-NMR.[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound using High-Speed Counter-Current Chromatography.

HSCCC_Workflow cluster_prep Preparation cluster_hsccc HSCCC Process cluster_analysis Analysis & Identification plant_material Plant Material (Dictamnus dasycarpus) sfe Supercritical Fluid Extraction (30 MPa, 45°C) plant_material->sfe crude_extract Crude Extract sfe->crude_extract sample_prep Sample Solution Preparation crude_extract->sample_prep solvent_system Two-Phase Solvent System (n-hexane:ethyl acetate:methanol:water 1:0.8:1.3:0.9) solvent_system->sample_prep hsccc_instrument HSCCC Instrument Setup (Stationary Phase: Upper Phase) sample_prep->hsccc_instrument sample_injection Sample Injection hsccc_instrument->sample_injection separation Separation (800 rpm, 2.0 mL/min) sample_injection->separation fraction_collection Fraction Collection separation->fraction_collection hplc_analysis HPLC Analysis fraction_collection->hplc_analysis purity_check Purity Determination (99.0%) hplc_analysis->purity_check spectroscopy Structural Identification (NMR, MS, IR) purity_check->spectroscopy This compound Purified this compound spectroscopy->this compound

Caption: Workflow for this compound Purification by HSCCC.

References

Total Synthesis of Fraxinellone and its Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Fraxinellone, a naturally occurring limonoid with noteworthy biological activities, and its synthetic analogs. This document details various synthetic strategies, key experimental protocols, and quantitative data to guide researchers in the synthesis and exploration of this chemical scaffold for potential therapeutic applications, particularly in the area of neuroprotection.

I. Introduction to this compound and its Analogs

This compound is a degraded limonoid first isolated from the root bark of Dictamnus dasycarpus. It has attracted significant attention from the scientific community due to its interesting biological profile, which includes insecticidal, antifungal, and neuroprotective properties. The core structure of this compound, featuring a bicyclic system with a furan moiety, presents a compelling target for total synthesis and analog development. The development of synthetic routes to this compound not only provides access to the natural product itself but also opens avenues for the creation of novel analogs with potentially enhanced or modulated biological activities. Recent studies have highlighted the neuroprotective effects of this compound analogs, particularly through the activation of the Nrf2-mediated antioxidant defense system, suggesting their potential as therapeutic leads for neurodegenerative diseases.[1]

II. Synthetic Strategies for this compound and Analogs

Several distinct strategies have been successfully employed for the total synthesis of this compound and its analogs. These approaches often leverage powerful carbon-carbon bond-forming reactions to construct the core bicyclic framework and introduce the characteristic furan ring.

A. Oshima-Utimoto Reaction-Based Approach

A concise and efficient synthesis of this compound has been achieved utilizing a catalytic, diastereoselective Oshima-Utimoto reaction as a key step. This strategy involves the palladium-catalyzed reaction of an allylic alcohol with a vinyl ether to construct the five-membered lactone ring, which is a central feature of the this compound scaffold. Subsequent stereoselective aldol reaction and olefin metathesis are then employed to establish the bicyclic ring system. This approach is notable for its efficiency and stereocontrol.

B. Diels-Alder Reaction Strategy

An alternative approach to the this compound core relies on a Diels-Alder reaction to construct the cyclohexene ring system. A key transformation in this synthetic route is the [4+2] cycloaddition between a substituted diene and a dienophile, which effectively establishes the bicyclic precursor. Subsequent functional group manipulations, including the introduction of the furan moiety via reaction with furyllithium, complete the synthesis of (±)-Fraxinellone.

C. Aldol Reaction-Driven Synthesis of Analogs

A highly diastereoselective aldol reaction has been a cornerstone in a flexible synthetic route amenable to the production of a variety of this compound analogs. This strategy involves the reaction of a cyclohexenone-derived enolate with an aldehyde, such as 3-furaldehyde, to construct a key intermediate. This route has been successfully applied to the synthesis of this compound itself, as well as analogs where the furan ring is replaced with other aryl groups, enabling the exploration of structure-activity relationships.[2]

III. Quantitative Data Summary

The following tables summarize the yields of key synthetic steps and the biological activity of selected this compound analogs.

Table 1: Summary of Yields for Key Synthetic Transformations

Synthetic ApproachKey ReactionStarting MaterialsProductYield (%)Reference
Oshima-UtimotoCatalytic Diastereoselective Oshima-Utimoto ReactionAllylic alcohol, Butyl vinyl etherTetrahydrofuran derivative68
Diels-AlderDiels-Alder ReactionEthyl 3-methylpenta-2,4-dienoate, Methacrolein6-Formyl-2,6-dimethyl-cyclohex-2-enecarboxylate-
Aldol ReactionDiastereoselective Aldol Reaction2,6-dimethylcyclohexenone, 3-furaldehydeAldol adduct-[2]
Analog SynthesisRh(II)-catalyzed cyclopropanationThis compound, Methyl 2-diazo-2-phenylacetateC-ring cyclopropyl analog 3a 20[3]
Analog SynthesisRh(II)-catalyzed cyclopropanationThis compound, Ethyl 2-diazo-2-phenylacetateC-ring cyclopropyl analog 3b 37[3]
Analog SynthesisRh(II)-catalyzed cyclopropanationThis compound, Ethyl 2-(4-bromophenyl)-2-diazoacetateC-ring cyclopropyl analog 3c 10[3]

Table 2: Neuroprotective Activity of this compound Analogs against Glutamate-Induced Excitotoxicity [1]

CompoundCell LineEC50 (nM)
Analog 2PC1244
Analog 2SH-SY5Y39

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis and biological evaluation of this compound and its analogs.

A. Synthesis of C-Ring Cyclopropyl Analogs of this compound[3]

Materials:

  • This compound (1)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Phenyldiazoesters (e.g., methyl 2-diazo-2-phenylacetate)

  • Toluene, anhydrous

  • Argon gas

  • Ice bath

  • Dry reaction tube with rubber septum

Procedure:

  • To a dry reaction tube, add this compound (40 mg, 172.21 µmol) and Rh₂(OAc)₄ (0.76 mg, 1.72 µmol).

  • Seal the tube with a rubber septum and replace the air with argon by four cycles of vacuum and argon backfill.

  • Place the reaction tube in an ice bath.

  • Dissolve the phenyldiazoester (378.21 µmol) in anhydrous toluene (4 mL).

  • Add the solution of the phenyldiazoester dropwise to the reaction tube over a period of 10 minutes.

  • Stir the reaction mixture in the ice bath for 13 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl analog.

B. Neuroprotective Activity Assay: Cell Viability (MTT Assay)[2][4]

Materials:

  • PC12 or SH-SY5Y cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • This compound analogs (dissolved in DMSO)

  • Glutamate (Glu)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed PC12 or SH-SY5Y cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogs (e.g., 0-1 µM) for 30 minutes.

  • Induction of Excitotoxicity: After the pre-treatment period, wash the cells to remove the compounds and then add fresh medium containing a final concentration of 100 µM glutamate.

  • Incubation: Incubate the cells for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and determine the EC50 values for the neuroprotective effects of the analogs.

C. Quantification of Reactive Oxygen Species (ROS)[1][2]

Materials:

  • SH-SY5Y cells

  • This compound analogs

  • Glutamate (Glu)

  • CellROX® Green Reagent (or other suitable ROS indicator)

  • Hoechst 33342 (for nuclear staining)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a suitable format (e.g., 96-well plate or chamber slide) and pre-treat with this compound analogs (e.g., 100 nM) for 30 minutes.

  • Induction of Oxidative Stress: Add glutamate (100 µM) to induce ROS production and incubate for 4 hours. A positive control such as menadione can be included.

  • ROS Staining: Add CellROX® Green Reagent and Hoechst 33342 to the cells and incubate according to the manufacturer's instructions.

  • Imaging and Analysis: Visualize and quantify the fluorescence intensity of the ROS indicator using a fluorescence microscope or a fluorescence plate reader. The intensity of the green fluorescence is proportional to the level of intracellular ROS.

V. Visualizations

The following diagrams illustrate a key synthetic pathway and a relevant signaling pathway.

Total_Synthesis_of_Fraxinellone_Analogs cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products 2,6-dimethylcyclohexenone 2,6-dimethylcyclohexenone Aldol_Reaction Diastereoselective Aldol Reaction 2,6-dimethylcyclohexenone->Aldol_Reaction 3-furaldehyde 3-furaldehyde 3-furaldehyde->Aldol_Reaction Reduction Alkene Reduction Aldol_Reaction->Reduction Intermediate 1 Vinyl_Iodide_Formation Vinyl Iodide Formation Reduction->Vinyl_Iodide_Formation Intermediate 2 Lactone_Formation Pd-catalyzed Carbonylation (Lactone Formation) Vinyl_Iodide_Formation->Lactone_Formation Intermediate 3 This compound This compound Lactone_Formation->this compound Fraxinellone_Analogs This compound Analogs (Aryl Analogs) Lactone_Formation->Fraxinellone_Analogs

Caption: A generalized workflow for the synthesis of this compound and its analogs via an aldol reaction strategy.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fraxinellone_Analog This compound Analog 2 Keap1 Keap1 Fraxinellone_Analog->Keap1 Inhibits Oxidative_Stress Oxidative Stress (e.g., from Glutamate) Oxidative_Stress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., Gpx4, Sod1, Nqo1) ARE->Antioxidant_Genes Induces Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: The Nrf2 signaling pathway activated by a this compound analog, leading to neuroprotection.

References

Application Note: Quantification of Fraxinellone using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinellone is a degraded limonoid, a type of furanoterpenoid, primarily isolated from the root bark of Dictamnus dasycarpus (Cortex Dictamni). It is recognized as one of the key bioactive components responsible for the therapeutic effects of this traditional herbal medicine, which include anti-inflammatory, anti-allergic, and antimicrobial activities[1]. Accurate and robust analytical methods for the quantification of this compound are essential for the quality control of herbal materials, standardization of extracts, and for conducting pharmacokinetic and pharmacodynamic studies in drug development.

This document provides detailed protocols for the quantification of this compound in various matrices using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering methods suitable for different analytical needs, from routine quality control to high-sensitivity bioanalysis.

General Experimental Workflow

The quantification of this compound, whether from herbal medicine or biological samples, follows a systematic workflow. The process begins with meticulous sample preparation to extract the analyte and remove interfering substances, followed by instrumental analysis for separation and detection, and concludes with data processing for quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Cortex Dictamni, Plasma) Extract Extraction / Purification (LLE, SPE, Precipitation) Sample->Extract Filter Filtration / Concentration Extract->Filter Inject Sample Injection Filter->Inject Separate Chromatographic Separation (HPLC / UPLC) Inject->Separate Detect Detection (UV-DAD / MS) Separate->Detect Acquire Data Acquisition Detect->Acquire Quantify Peak Integration & Quantification Acquire->Quantify Report Result Reporting Quantify->Report

Caption: General workflow for this compound quantification.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to minimize matrix interference and ensure accurate, reproducible results[2]. The chosen protocol depends on the sample matrix.

Protocol 3.1.1: Extraction from Plant Material (Cortex Dictamni)

This protocol is adapted for the extraction of this compound from its primary plant source.

  • Method A: Matrix Solid-Phase Dispersion (MSPD) [3][4]

    • Accurately weigh 0.1 g of powdered Cortex Dictamni.

    • Place the sample in a mortar and add 0.4 g of C18 sorbent.

    • Grind the mixture thoroughly with a pestle until a homogeneous blend is obtained.

    • Transfer the mixture into an empty solid-phase extraction (SPE) cartridge.

    • Elute the target compounds with 2 mL of 100% ethanol.

    • Collect the eluate and adjust the final volume to 5 mL.

    • Filter the solution through a 0.22 µm syringe filter prior to LC-MS analysis.

  • Method B: Reflux Extraction [1]

    • Weigh 100 g of powdered Cortex Dictamni sample.

    • Place the powder in a round-bottom flask and add 1 L of 95% ethanol[1].

    • Heat the mixture to reflux for 1 hour. Repeat the extraction process once more with fresh solvent.

    • Combine the ethanol extracts and filter.

    • Condense the filtrate using a rotary evaporator.

    • Redissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) for analysis.

    • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.

Protocol 3.1.2: Extraction from Biological Fluids (Rat Plasma)

This protocol is designed for pharmacokinetic studies requiring the quantification of this compound in plasma.

  • Method A: Protein Precipitation [5]

    • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile (containing the internal standard, if used).

    • Vortex the mixture for 2-3 minutes to precipitate proteins.

    • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C[6].

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

    • Inject an aliquot (e.g., 2 µL) into the UPLC-MS/MS system[6].

  • Method B: Liquid-Liquid Extraction (LLE) [7]

    • To a plasma sample, add an appropriate internal standard (e.g., Nimodipine)[7].

    • Add methyl tert-butyl ether as the extraction solvent[7].

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS system.

G cluster_matrix Sample Matrix cluster_plant_prep Plant Prep cluster_bio_prep Biofluid Prep Plant Plant Material Grind Grinding Plant->Grind Bio Biological Fluid AddIS Add IS Bio->AddIS Extract Extraction (MSPD / Reflux) Grind->Extract FilterP Filtration Extract->FilterP Analysis Inject for Analysis FilterP->Analysis Precip Protein Precipitation or LLE AddIS->Precip Cent Centrifugation Precip->Cent Collect Collect & Evaporate Cent->Collect Recon Reconstitute Collect->Recon Recon->Analysis

Caption: Logical relationships in sample preparation protocols.

HPLC-UV Method Protocol

This method is suitable for routine quality control of herbal materials where analyte concentrations are relatively high.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Protocol:

    • Column Selection: Use a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[8][9][10].

    • Mobile Phase: Prepare an isocratic mobile phase of Methanol and Water. A common ratio is 70:30 (v/v)[8] or 60:40 (v/v).

    • Flow Rate: Set the flow rate to 0.5 mL/min[8] or 1.0 mL/min.

    • Column Temperature: Maintain the column at ambient temperature (e.g., 25°C)[8].

    • Detection Wavelength: Set the detector to monitor at 236 nm or 240 nm[8][9][10].

    • Injection Volume: Inject 5-20 µL of the prepared sample.

    • Quantification: Create a calibration curve using certified standards of this compound. The linear range is typically observed between 0.018-0.18 mg/mL[8].

LC-MS and LC-MS/MS Method Protocols

LC-MS methods offer superior sensitivity and selectivity, making them ideal for analyzing complex matrices, trace-level quantification, and bioanalytical studies.

  • Protocol 3.3.1: Rapid LC-MS Method (for Quality Control) [3][4][11]

    • Instrumentation: LC system coupled to a single quadrupole mass spectrometer.

    • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 mm × 30 mm, 2.7 μm)[3][4].

    • Mobile Phase: Isocratic elution with 45% ethanol in water[3][4].

    • Flow Rate: 0.3 mL/min[3][4].

    • Injection Volume: 1-5 µL.

    • MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Selected Ion Monitoring (SIM).

      • Monitored Ion: Monitor the protonated molecule [M+H]⁺ at m/z 233.2 for this compound[3].

  • Protocol 3.3.2: High-Sensitivity UHPLC-MS/MS Method (for Bioanalysis) [5][7]

    • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: Thermo Syncronis C18 or equivalent UHPLC column[7].

    • Mobile Phase: Gradient elution is typically used.

      • Solvent A: 0.1% formic acid in water or 2 mmol/L ammonium acetate in water[5][7].

      • Solvent B: Acetonitrile or Methanol[5][7].

      • A typical gradient might run from 10% B to 90% B over several minutes[6].

    • Flow Rate: 0.3 - 0.6 mL/min[5][11].

    • MS/MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition: The specific precursor-to-product ion transition for this compound should be optimized. The precursor ion is [M+H]⁺ at m/z 233.2[3]. Product ions would be determined by infusing a standard solution.

      • This mode provides excellent sensitivity, with a lower limit of quantification (LLOQ) reported as low as 4.59 ng/mL in plasma[7].

Data Presentation: Summary of Method Performance

The following tables summarize the quantitative data and performance characteristics of the described methods for easy comparison.

Table 1: HPLC-UV Method Parameters and Performance

Parameter Method 1 Method 2
Column AT-LICHROM C18 (4.6 x 250 mm)[8] Kromasil C18[8]
Mobile Phase MeOH-H₂O (70:30)[8] MeOH-H₂O (60:40)[8]
Flow Rate 0.5 mL/min[8] 1.0 mL/min[8]
Detection λ 240 nm[8] 236 nm[8]
Linearity (r) 0.9999[8] >0.999[9]
Linear Range 0.018 - 0.18 mg/mL[8] 0.0102 - 1.020 g/L[8]
Average Recovery 98.9%[8] 100.2%[8]

| Precision (RSD) | 1.2%[8] | < 1.0%[10] |

Table 2: LC-MS and LC-MS/MS Method Parameters and Performance

Parameter Rapid LC-MS (SIM) High-Sensitivity UHPLC-MS/MS (MRM)
Column Agilent Poroshell 120 EC-C18 (2.1 x 30 mm, 2.7 µm)[3][4] Thermo Syncronis C18[7]
Mobile Phase 45% Ethanol (Isocratic)[3][4] Gradient: A: 2mM NH₄OAc in H₂O, B: MeOH[7]
Flow Rate 0.3 mL/min[3][4] ~0.4 mL/min (not specified, typical for UHPLC)
Ionization Mode ESI+[3] ESI+[7]
Scan Mode SIM: m/z 233.2 [M+H]⁺[3] MRM (Precursor: m/z 233.2)[3][7]
Linearity (r²) >0.99[11] >0.998[7]
LLOQ ~5 ng/mL (detectable limit)[5] 4.59 ng/mL (in plasma)[7]
Average Recovery 96.2%[4] Not specified, but accuracy (RE%) was -12.9% to 9.7%[7]

| Precision (RSD) | 0.898% (intra-day)[4] | < 10%[7] |

References

Application Notes and Protocols for Western Blot Analysis of Fraxinellone's Effect on Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of Fraxinellone on protein expression. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the molecular pathways influenced by this natural compound.

Introduction to this compound

This compound, a limonoid extracted from the root bark of Dictamnus dasycarpus, has garnered significant interest for its therapeutic potential, demonstrating anti-inflammatory, neuroprotective, and anticancer properties.[1][2] At the molecular level, this compound has been shown to modulate the expression and activity of key proteins involved in critical cellular processes such as tumor growth, angiogenesis, and oxidative stress response.[1][3] Western blot analysis is an indispensable technique for elucidating the mechanisms of action of this compound by quantifying its impact on specific protein levels.

Key Signaling Pathways Modulated by this compound

This compound has been identified to influence several critical signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting Western blot results.

  • PD-L1/HIF-1α/STAT3 Pathway: In the context of cancer, this compound has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1) by downregulating the STAT3 and Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathways.[1][2] This action can suppress tumor cell proliferation and angiogenesis.[1] this compound reduces HIF-1α protein synthesis via the mTOR/p70S6K/eIF4E and MAPK pathways and inhibits the activation of STAT3 through the JAK1, JAK2, and Src pathways.[1]

  • Nrf2/Keap1 Pathway: In neuroprotection, analogs of this compound have been found to be potent activators of the Nrf2/Keap1 pathway.[3] This pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant genes.[3]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on the expression of key proteins as determined by various studies. This data provides a reference for expected outcomes in Western blot experiments.

Table 1: Effect of this compound on Proteins Involved in Cancer Progression

Target ProteinCell LineThis compound Concentration (µM)Treatment TimeObserved Effect on Protein ExpressionReference
PD-L1A5490-10012 hoursDose-dependent decrease[4]
HIF-1αA549Not specifiedNot specifiedInhibition of protein synthesis[1][4]
p-STAT3 (Tyr705)In vivo (tumor xenografts)30 and 100 mg/kg30 daysSignificant reduction[4]
VEGFIn vivo (tumor xenografts)30 and 100 mg/kg30 daysSignificant reduction[4]

Table 2: Effect of this compound Analog on Proteins Involved in Oxidative Stress Response

Target Protein/GeneCell LineAnalog 2 ConcentrationTreatment TimeObserved Effect on Gene/Protein ExpressionReference
Gpx4PC12, SH-SY5YNot specified4 hoursRapid induction[3]
Sod1PC12, SH-SY5YNot specified4 hoursRapid induction[3]
Nqo1PC12, SH-SY5YNot specified4 hoursRapid induction[3]

Experimental Protocols

This section provides detailed protocols for cell culture, treatment with this compound, and subsequent Western blot analysis.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., A549 for cancer studies, PC12 or SH-SY5Y for neuroprotection studies) in appropriate culture dishes (e.g., 6-well plates or 10-cm dishes) and culture in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Growth: Allow cells to grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treatment groups).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours).

Protocol 2: Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice.

  • Washing: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail) to each dish.[5]

  • Cell Scraping: For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[5] For suspension cells, pellet the cells by centrifugation before resuspending in lysis buffer.

  • Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sonication: Sonicate the lysate briefly (e.g., 10 seconds) on ice to shear the DNA and reduce viscosity.[5]

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[5][6]

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a suitable protein assay, such as the BCA assay.[5]

  • Sample Preparation for Electrophoresis: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and boil at 95-100°C for 5-10 minutes to denature the proteins.[5][7] Note that for some transmembrane proteins, heating may cause aggregation, and unheated samples may provide better results.[8]

Protocol 3: Western Blot Analysis
  • Gel Electrophoresis: Load the prepared protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel (SDS-PAGE). Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[7]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the manufacturer's recommended concentration, overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.[9]

  • Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or tubulin) to correct for variations in protein loading.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.

Fraxinellone_Signaling_Pathway cluster_this compound This compound cluster_target_protein Target Protein cluster_cellular_effects Cellular Effects This compound This compound JAK1_JAK2_Src JAK1/JAK2/Src This compound->JAK1_JAK2_Src inhibits mTOR_p70S6K_eIF4E mTOR/p70S6K/eIF4E This compound->mTOR_p70S6K_eIF4E inhibits MAPK MAPK This compound->MAPK inhibits STAT3 STAT3 JAK1_JAK2_Src->STAT3 activates HIF1a HIF-1α mTOR_p70S6K_eIF4E->HIF1a activates synthesis MAPK->HIF1a activates synthesis PDL1 PD-L1 STAT3->PDL1 promotes expression HIF1a->PDL1 promotes expression Proliferation Proliferation PDL1->Proliferation promotes Angiogenesis Angiogenesis PDL1->Angiogenesis promotes

Caption: this compound's inhibitory effect on the PD-L1 signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Culture & this compound Treatment B Protein Extraction A->B C Protein Quantification B->C D Sample Denaturation C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H J Washing Steps H->J I Secondary Antibody Incubation I->J K Signal Detection (ECL) I->K J->I L Imaging & Densitometry K->L M Data Analysis & Normalization L->M

Caption: A generalized workflow for Western blot analysis.

References

Application Notes & Protocols: Utilizing qPCR to Elucidate the Gene Expression Impact of Fraxinellone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fraxinellone, a limonoid extracted from the root bark of Dictamnus dasycarpus, is a natural compound recognized for a spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1] Understanding the molecular mechanisms underpinning these effects is crucial for its development as a potential therapeutic agent. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression, making it an indispensable tool for researchers investigating how this compound modulates cellular signaling pathways at the transcriptional level.

These application notes provide an overview of this compound's known effects on key signaling pathways and offer detailed protocols for researchers to conduct their own gene expression studies using qPCR.

Key Applications and Affected Signaling Pathways

This compound has been shown to modulate several critical signaling pathways involved in cancer, inflammation, and neuroprotection. qPCR is instrumental in quantifying the changes in mRNA levels of key genes within these pathways.

Anticancer Activity: Inhibition of PD-L1 Expression

This compound demonstrates anticancer effects by inhibiting the expression of Programmed Death-Ligand 1 (PD-L1), a crucial protein in tumor immune evasion.[1][2] This inhibition is achieved by downregulating the STAT3 and HIF-1α signaling pathways, which subsequently suppresses cancer cell proliferation and angiogenesis.[1][2]

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Gene Expression & Cellular Effects This compound This compound JAKs JAK1, JAK2, Src This compound->JAKs mTOR mTOR/p70S6K/eIF4E This compound->mTOR MAPK MAPK This compound->MAPK STAT3 STAT3 JAKs->STAT3 inhibition PDL1 PD-L1 Gene (CD274) STAT3->PDL1 downregulation HIF1a HIF-1α mTOR->HIF1a inhibition MAPK->HIF1a inhibition HIF1a->PDL1 downregulation Proliferation Cell Proliferation PDL1->Proliferation inhibition Angiogenesis Angiogenesis PDL1->Angiogenesis inhibition

Caption: this compound inhibits PD-L1 via STAT3 and HIF-1α pathways.

Table 1: Summary of this compound's Impact on Cancer-Related Gene Expression

Target Gene Effect of this compound Signaling Pathway Cellular Outcome References
PD-L1 (CD274) Downregulation STAT3, HIF-1α Reduced Immune Evasion [1][2]
Cyclin E Downregulation PD-L1 Dependent Inhibition of Cell Proliferation [1]
Cyclin B Downregulation PD-L1 Dependent Inhibition of Cell Proliferation [1]
Cleaved-caspase 3 Upregulation Apoptosis Pathway Induction of Apoptosis [3]
Cleaved-caspase 7 Upregulation Apoptosis Pathway Induction of Apoptosis [3]

| Bcl-2 | Downregulation | Apoptosis Pathway | Induction of Apoptosis |[3] |

Neuroprotective Effects: Activation of the Nrf2 Antioxidant Response

A novel analog of this compound has been shown to provide potent neuroprotection against excitotoxicity and oxidative stress by activating the Nrf2/Keap1 pathway.[4] Upon activation, the transcription factor Nrf2 translocates to the nucleus and induces the expression of a suite of antioxidant genes.[4]

G cluster_0 This compound Analog Action cluster_1 Cytosolic Regulation cluster_2 Nuclear Translocation & Gene Expression This compound This compound Analog 2 Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation Keap1_Nrf2->Nrf2_cyto dissociation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (Gpx4, Nqo1, Sod1) ARE->Antioxidant_Genes upregulation

References

Application Notes and Protocols for Testing Fraxinellone's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Fraxinellone, a natural compound with demonstrated anti-cancer properties, on various cancer cell lines. The included methodologies cover essential cytotoxicity and apoptosis assays, alongside data on its efficacy and insights into its mechanism of action.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

This compound has been shown to inhibit the proliferation of several cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
HOSOsteosarcoma78.324
72.148
MG63Osteosarcoma62.924
45.348
A549Lung CarcinomaNot explicitly quantified, but demonstrated to be effective.-
Glioblastoma CellsGlioblastomaDose-dependent inhibition observed.-

Experimental Protocols

Detailed methodologies for key experiments to determine the cytotoxicity of this compound are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Hoechst 33342 Staining for Apoptosis Detection

Hoechst 33342 is a fluorescent stain that binds to DNA in the cell nucleus. In apoptotic cells, the chromatin condenses, leading to more intense and compact staining, which can be visualized by fluorescence microscopy.

Materials:

  • This compound-treated and control cells

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Culture and Treatment: Culture cells on glass coverslips in a petri dish or in a multi-well plate suitable for imaging. Treat the cells with the desired concentration of this compound for the appropriate time.

  • Staining: Remove the culture medium and wash the cells twice with PBS. Add the Hoechst 33342 staining solution to cover the cells.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Visualization: Mount the coverslips on a microscope slide or observe the plate directly under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and fragmented nuclei, while normal cells will have uniformly stained, round nuclei.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells from the culture dish. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations: Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental processes and the molecular mechanisms of this compound, the following diagrams have been generated.

G Experimental Workflow for this compound Cytotoxicity Testing cluster_setup Experiment Setup start Seed Cancer Cells in 96-well plate treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay incubation->mtt hoechst Hoechst 33342 Staining incubation->hoechst annexin Annexin V/PI Staining incubation->annexin mtt_read Measure Absorbance (570nm) mtt->mtt_read hoechst_img Fluorescence Microscopy hoechst->hoechst_img annexin_flow Flow Cytometry annexin->annexin_flow ic50 Calculate IC50 mtt_read->ic50 apoptosis_quant Quantify Apoptosis hoechst_img->apoptosis_quant annexin_flow->apoptosis_quant

A flowchart of the experimental workflow for assessing this compound's cytotoxicity.

G Proposed Signaling Pathway of this compound-Induced Cytotoxicity cluster_stat3_hif STAT3/HIF-1α Pathway cluster_sirt3 SIRT3 Pathway This compound This compound stat3 STAT3 This compound->stat3 hif1a HIF-1α This compound->hif1a sirt3 SIRT3 This compound->sirt3 pd_l1 PD-L1 Expression stat3->pd_l1 downregulates hif1a->pd_l1 downregulates proliferation Cell Proliferation pd_l1->proliferation inhibits angiogenesis Angiogenesis pd_l1->angiogenesis inhibits ros ROS Production sirt3->ros increases apoptosis Apoptosis ros->apoptosis induces

A diagram illustrating the signaling pathways modulated by this compound.

Application Notes and Protocols for Enhanced Oral Bioavailability of Fraxinellone

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Objective: To provide a comprehensive guide on formulation strategies, experimental protocols, and data interpretation for improving the oral bioavailability of fraxinellone, a promising natural compound with therapeutic potential marred by poor aqueous solubility and low oral absorption.

Introduction

This compound, a limonoid isolated from the root bark of Dictamnus dasycarpus, has demonstrated significant pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects[1]. However, its clinical translation is significantly hampered by its poor water solubility, leading to low and erratic oral bioavailability[2][3][4]. Oral administration of this compound in its pure form results in inefficient therapeutic outcomes due to negligible plasma concentrations[2][3][4].

This document outlines three distinct formulation strategies to overcome these limitations: Cyclodextrin Complexation, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), and Solid Dispersions. Detailed protocols for the preparation and evaluation of these formulations are provided, along with data presentation in a standardized format to facilitate comparison and decision-making in a research and development setting.

Pre-formulation Assessment of this compound

A thorough understanding of the physicochemical properties of this compound is critical for rational formulation design. Key pre-formulation parameters for this compound have been identified as follows:

  • Aqueous Solubility: Extremely low, approximately 78.88 µg/mL[2][3].

  • Log P (Octanol/Water Partition Coefficient): Indicates high lipophilicity, which can hinder dissolution in the gastrointestinal fluids[2].

  • Stability: this compound is relatively stable in simulated gastrointestinal fluids[2].

These findings suggest that the primary barrier to this compound's oral bioavailability is its poor dissolution rate in the gastrointestinal tract. Therefore, the formulation strategies presented below are designed to enhance the solubility and dissolution of this compound.

Formulation Strategies and Protocols

Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides capable of forming inclusion complexes with poorly water-soluble molecules, thereby increasing their aqueous solubility and dissolution rate. Research has shown that complexation with cyclodextrin derivatives can significantly enhance the oral bioavailability of this compound[2][3][4].

Various cyclodextrin derivatives exhibit different solubilizing capacities for this compound. Studies have indicated that 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD) demonstrates a superior ability to form a stable inclusion complex with this compound, leading to the most significant improvement in oral bioavailability[2][3][4].

This protocol describes the preparation of this compound inclusion complexes with different cyclodextrins (β-CD, HP-β-CD, SBE-β-CD, and G₂-β-CD) using the freeze-drying method.

Materials:

  • This compound

  • β-cyclodextrin (β-CD)

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD)

  • Deionized water

  • Freeze-dryer

Procedure:

  • Prepare aqueous solutions of each cyclodextrin derivative.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Stir the suspensions at room temperature for 72 hours to ensure the formation of the inclusion complexes.

  • Centrifuge the suspensions to remove the un-complexed this compound.

  • Collect the supernatant containing the this compound-cyclodextrin inclusion complexes.

  • Freeze the supernatant at -80°C.

  • Lyophilize the frozen samples for 48 hours to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

G cluster_prep Preparation of this compound-CD Complex start Start step1 Prepare aqueous cyclodextrin solution start->step1 step2 Add excess This compound step1->step2 step3 Stir for 72h step2->step3 step4 Centrifuge step3->step4 step5 Collect supernatant step4->step5 step6 Freeze at -80°C step5->step6 step7 Lyophilize for 48h step6->step7 end_node This compound-CD Complex Powder step7->end_node

Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This nanoemulsion provides a large interfacial area for drug absorption and can enhance the oral bioavailability of lipophilic drugs like this compound.

The lipophilic nature of this compound makes it a suitable candidate for incorporation into a lipid-based formulation like SNEDDS. The formulation aims to present this compound in a solubilized and finely dispersed state, thereby overcoming the dissolution rate-limiting step in its absorption.

This protocol provides a general framework for the development of a this compound-loaded SNEDDS. Specific components and their ratios will need to be optimized for this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the nanoemulsion region.

  • Preparation of this compound-loaded SNEDDS:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat the mixture in a water bath (if necessary) and vortex until a clear and homogenous solution is obtained.

G cluster_snedds Development of this compound SNEDDS start Start step1 Screen excipients for This compound solubility start->step1 step2 Construct pseudo-ternary phase diagrams step1->step2 step3 Identify nanoemulsion region step2->step3 step4 Prepare this compound-loaded SNEDDS formulation step3->step4 end_node This compound SNEDDS step4->end_node

Caption: Workflow for the development of a this compound-loaded SNEDDS.

Solid Dispersion

Solid dispersion is a technique used to improve the dissolution of poorly water-soluble drugs by dispersing them in a hydrophilic carrier matrix at the solid state. This can be achieved by methods such as melting (fusion) or solvent evaporation.

By dispersing this compound at a molecular level within a water-soluble carrier, its particle size is effectively reduced to a minimum, leading to a significant increase in the surface area available for dissolution. This can result in an enhanced dissolution rate and improved oral bioavailability.

This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound. The choice of carrier and drug-to-carrier ratio requires optimization.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • Volatile organic solvent (e.g., Ethanol, Methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both this compound and the hydrophilic carrier in a common volatile organic solvent.

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure at a suitable temperature.

  • A solid mass will be formed on the wall of the flask.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.

G cluster_sd Preparation of this compound Solid Dispersion start Start step1 Dissolve this compound and carrier in solvent start->step1 step2 Remove solvent using rotary evaporator step1->step2 step3 Dry the solid mass in vacuum oven step2->step3 step4 Pulverize and sieve step3->step4 end_node This compound Solid Dispersion Powder step4->end_node

Caption: Workflow for preparing a this compound solid dispersion by solvent evaporation.

In Vitro and In Vivo Evaluation Protocols

In Vitro Dissolution Studies

Objective: To compare the dissolution rate of this compound from different formulations with that of the pure drug.

Protocol:

  • Use a USP Dissolution Apparatus II (paddle type).

  • Dissolution medium: Simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle speed: 100 rpm.

  • Accurately weigh an amount of each formulation equivalent to a specific dose of this compound.

  • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine and compare the oral bioavailability of this compound from different formulations.

Protocol:

  • Animals: Male Wistar rats (180-220 g).

  • Animal Housing: House the animals in a controlled environment with free access to food and water. Fast the animals overnight before the experiment.

  • Dosing:

    • Administer the this compound formulations (e.g., this compound suspension, this compound-CD complex) orally to different groups of rats at a specified dose.

    • For absolute bioavailability determination, administer an intravenous (IV) solution of this compound to a separate group of rats.

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate the relative oral bioavailability of the formulations compared to the pure drug suspension.

G cluster_pk In Vivo Pharmacokinetic Study Workflow start Fasted Rats dosing Oral Administration of This compound Formulations start->dosing sampling Blood Sampling at Predetermined Timepoints dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of This compound Concentration processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_analysis end_node Bioavailability Determination pk_analysis->end_node

Caption: Workflow for the in vivo pharmacokinetic study of this compound formulations.

Data Presentation

The quantitative data from the pharmacokinetic studies should be summarized in a clear and structured table to allow for easy comparison between different formulations.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
This compound Suspension150DataDataData100
This compound-β-CD150DataDataDataData
This compound-HP-β-CD150DataDataDataData
This compound-SBE-β-CD150DataDataDataData
This compound-G₂-β-CD150DataDataData580 [2][3][4]
This compound-SNEDDSTBDTBDTBDTBDTBD
This compound-Solid DispersionTBDTBDTBDTBDTBD

Data to be filled in based on experimental results. TBD: To be determined.

Metabolic Pathway of this compound

Understanding the metabolic fate of this compound is crucial for interpreting its pharmacokinetic profile. After absorption, this compound undergoes several metabolic transformations in the body. The proposed metabolic pathway in rats involves hydroxylation and glucuronidation.

G cluster_metabolism Proposed Metabolic Pathway of this compound in Rats This compound This compound hydroxylation Hydroxylation This compound->hydroxylation glucuronidation Glucuronidation This compound->glucuronidation metabolites Metabolites (Detected in Plasma, Urine, Feces) hydroxylation->metabolites glucuronidation->metabolites

Caption: Proposed metabolic pathway of this compound in rats.[5]

Conclusion

The oral bioavailability of this compound can be significantly improved through various formulation strategies. Cyclodextrin complexation, particularly with G₂-β-CD, has been demonstrated to be a highly effective approach. SNEDDS and solid dispersion techniques also offer promising avenues for enhancing the oral delivery of this lipophilic compound. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to advance the development of orally active this compound formulations, ultimately unlocking its full therapeutic potential. Further optimization and characterization of SNEDDS and solid dispersion formulations specific to this compound are warranted.

References

Application Notes and Protocols: Fraxinellone in the Development of New Neuroprotective Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health challenge.[1][2] A common pathological feature of these disorders is the progressive loss of neuronal structure and function, often driven by complex mechanisms including oxidative stress, neuroinflammation, and apoptosis.[1][3] Fraxinellone, a limonoid natural product isolated from the root bark of Dictamnus dasycarpus, has emerged as a promising candidate for neuroprotective drug development.[4][5] It has demonstrated significant protective effects against various neurotoxic insults in preclinical studies.[4][6] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its evaluation as a potential neuroprotective agent.

Mechanisms of Neuroprotection by this compound

This compound and its analogs exert neuroprotective effects through a multi-targeted approach, primarily by activating the endogenous antioxidant response and suppressing key inflammatory pathways.

Activation of the Nrf2/HO-1 Antioxidant Pathway

A primary mechanism of action for this compound and its potent analogs is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7][8] In response to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[4][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, driving the transcription of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and superoxide dismutase 1 (SOD1).[4][9] This response enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage, a key factor in neuronal cell death.[4][6] Notably, a novel analog of this compound has been shown to activate this pathway through a mechanism that does not rely on thiol modification, distinguishing it from other known Nrf2 activators and suggesting improved stability.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Analog Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation OxidativeStress Oxidative Stress (e.g., Glutamate, Rotenone) OxidativeStress->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds sMaf sMaf sMaf->ARE Binds AntioxidantGenes Antioxidant Genes (HO-1, NQO1, SOD1, GPX4) ARE->AntioxidantGenes Upregulates Transcription Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection Leads to

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Inhibition of NF-κB and NLRP3 Inflammasome Signaling

Neuroinflammation is a critical component in the pathology of neurodegenerative diseases.[10][11] this compound has demonstrated potent anti-inflammatory properties by inhibiting Nuclear Factor-kappa B (NF-κB) signaling and NLRP3 inflammasome activation.[12][13] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[10][14] Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and promote the expression of inflammatory cytokines like IL-1β, IL-6, and TNF-α.[10][12] this compound has been shown to suppress this pathway, thereby reducing the production of these inflammatory mediators.[12]

Furthermore, this compound directly inhibits the activation of the NLRP3 inflammasome, a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[12][13][15] By inhibiting both NF-κB (the priming signal) and the NLRP3 inflammasome complex (the activation signal), this compound effectively dampens the neuroinflammatory response.[12][13]

G Stimuli Inflammatory Stimuli (e.g., LPS, DAMPs) IKK IKK Activation Stimuli->IKK NLRP3_Assembly NLRP3 Inflammasome Assembly & Activation Stimuli->NLRP3_Assembly Activation Signal This compound This compound This compound->IKK Inhibits This compound->NLRP3_Assembly Inhibits IkB IκBα Degradation IKK->IkB NFkB_dimer p65/p50 Dimer IkB->NFkB_dimer Releases NFkB_translocation Nuclear Translocation NFkB_dimer->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Gene_Transcription->NLRP3_Assembly Priming Signal (Upregulates NLRP3) Neuroinflammation Neuroinflammation Gene_Transcription->Neuroinflammation Casp1 Caspase-1 Activation NLRP3_Assembly->Casp1 Cytokines Mature IL-1β, IL-18 Casp1->Cytokines Cleaves pro-forms Cytokines->Neuroinflammation

Caption: this compound inhibits NF-κB and NLRP3 inflammasome pathways.

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes to neuronal loss in neurodegenerative diseases.[16][17] this compound has been shown to induce apoptosis in glioblastoma and osteosarcoma cells, suggesting it can modulate key apoptotic signaling pathways.[18][19] This activity often involves the regulation of Bcl-2 family proteins, caspase activation, and pathways like SIRT3.[16][18] While inducing apoptosis is beneficial in cancer, the ability to modulate these same pathways can be leveraged for neuroprotection. For instance, inhibiting pro-apoptotic factors (like caspases) or up-regulating anti-apoptotic proteins in neurons is a key strategy for preventing neuronal death.[16] Further research is needed to fully elucidate how this compound specifically regulates apoptosis in a neuronal context, but its known interactions with these pathways are highly relevant.

Quantitative Data Summary

The neuroprotective efficacy of this compound and its analogs has been quantified in various in vitro models. The data highlights the high potency of these compounds.

Table 1: In Vitro Efficacy of this compound Analog 2 Against Glutamate-Induced Excitotoxicity [4]

Cell LineDescriptionNeurotoxinAssayEndpointEC₅₀ (nM)
PC12Rat pheochromocytomaGlutamate (100 µM)MTTCell Viability44
SH-SY5YHuman neuroblastomaGlutamate (100 µM)MTTCell Viability39

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the neuroprotective properties of this compound. A general workflow for screening and characterization is presented first.

G Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Pretreat Pre-treatment: This compound or Analog (Dose-response) Start->Pretreat Induce Induce Neurotoxicity: (e.g., Glutamate, Rotenone) Pretreat->Induce Incubate Incubate (e.g., 24h) Induce->Incubate Assess Assess Endpoints Incubate->Assess Viability Cell Viability (MTT Assay) Assess->Viability Viability? ROS ROS Production (DCFDA Assay) Assess->ROS Oxidative Stress? Gene Gene Expression (qPCR) Assess->Gene Transcriptional Changes? Protein Protein Analysis (Western Blot / ELISA) Assess->Protein Protein Changes? End Data Analysis & Mechanism Elucidation Viability->End ROS->End Gene->End Protein->End

Caption: General experimental workflow for evaluating this compound.

Protocol: In Vitro Neuroprotection and Cell Viability (MTT Assay)

This protocol assesses the ability of this compound to protect neuronal cells from a specific neurotoxin, using glutamate-induced excitotoxicity as an example.[4]

Objective: To determine the effective concentration (EC₅₀) of this compound for protecting neuronal cells against glutamate-induced cell death.

Materials:

  • Neuronal cell lines (e.g., SH-SY5Y, PC12).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound stock solution (in DMSO).

  • L-Glutamic acid solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Plate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 30 minutes to 1 hour to allow for compound uptake.[4]

  • Toxin Addition: Add glutamate solution to the wells to a final concentration of 100 µM (or other empirically determined toxic concentration). Do not add glutamate to the "no-treatment control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the dose-response curve and determine the EC₅₀ value.

Protocol: Measurement of Intracellular ROS (DCFDA Assay)

This protocol measures the ability of this compound to mitigate the production of intracellular reactive oxygen species (ROS) induced by a neurotoxin.[6]

Objective: To quantify the antioxidant effect of this compound by measuring its impact on ROS levels.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe.

  • Hanks' Balanced Salt Solution (HBSS).

  • Cells, plates, this compound, and neurotoxin as described in Protocol 3.1.

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-5 of Protocol 3.1 in a black-walled, clear-bottom 96-well plate. The final incubation time after toxin addition can be varied (e.g., 4 to 24 hours) to assess time-dependent ROS production.[6]

  • Cell Loading: After the treatment incubation, remove the medium and wash the cells gently with warm HBSS.

  • Probe Incubation: Add 100 µL of 10 µM DCFDA in HBSS to each well. Incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Remove the DCFDA solution, wash again with HBSS, and add 100 µL of HBSS to each well. Immediately measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).

  • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control. Express results as a percentage reduction in ROS compared to the toxin-only group.

Protocol: Analysis of Antioxidant Gene Expression (RT-qPCR)

This protocol is used to determine if this compound's neuroprotective effect is mediated by the upregulation of Nrf2-target antioxidant genes.[4]

Objective: To measure the change in mRNA levels of genes like HO-1, NQO1, SOD1, and GPX4 following this compound treatment.

Materials:

  • Cells cultured and treated in 6-well plates.

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers for target genes (e.g., HMOX1, NQO1, SOD1, GPX4) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-Time PCR System.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 1, 4, 8, 24 hours) to establish a time course of gene induction.[4]

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for a target gene, and qPCR master mix. Run the reaction in a Real-Time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Express results as fold change relative to the vehicle-treated control group.

Protocol: Assessment of Nrf2 Nuclear Translocation (Western Blot)

This protocol confirms the activation of the Nrf2 pathway by measuring the increase of Nrf2 protein in the nucleus.

Objective: To detect and quantify the amount of Nrf2 protein in the nuclear fraction of cells after treatment with this compound.

Materials:

  • Cells cultured and treated in 10 cm dishes.

  • Nuclear and cytoplasmic extraction kit.

  • BCA protein assay kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 100 nM) for relevant time points (e.g., 1 and 4 hours).[4]

  • Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using the BCA assay.

  • Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) from each nuclear extract onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with primary anti-Nrf2 and anti-Lamin B1 antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. f. Wash again, apply ECL substrate, and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 signal to the Lamin B1 signal for each sample. Express results as a fold change in nuclear Nrf2 relative to the control. Run cytoplasmic fractions with a cytoplasmic marker (GAPDH) to confirm the purity of the nuclear extracts.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fraxinellone's Poor Water Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the experimental challenges associated with Fraxinellone's poor water solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder is not dissolving in my aqueous buffer. Is this normal?

A1: Yes, this is a well-documented characteristic of this compound. It is a lipophilic compound with extremely low solubility in water. One study measured its aqueous solubility to be just 78.88 μg/mL at 37 °C[1][2]. Therefore, direct dissolution in water or aqueous buffers is not a viable method for preparing experimental solutions.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound dissolves readily in common organic solvents[3]. Dimethyl sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution. The choice of solvent will depend on the specific requirements and constraints of your experiment, particularly for cell-based assays where solvent toxicity is a concern.

Data Presentation: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water78.88 µg/mL (Insoluble)[1]
DMSO~30-46 mg/mL[4][5]
Ethanol~8-25 mg/mL[4][5]
DMF~30 mg/mL[5]
DMSO:PBS (pH 7.2) (1:9)~0.1 mg/mL[5]

Note: Moisture-absorbing properties of DMSO can reduce the solubility of this compound; it is recommended to use fresh, anhydrous DMSO for preparing stock solutions[4].

Experimental Protocols & Workflow Guides

Q3: How do I prepare a stock solution and a final working solution for my in vitro (e.g., cell culture) experiment?

A3: The most common method is to first dissolve this compound in a 100% organic solvent like DMSO to create a high-concentration stock solution. This stock is then serially diluted into the aqueous experimental medium (e.g., cell culture media) to achieve the final desired concentration.

Experimental Protocol: Preparing a this compound Stock and Working Solution

  • Prepare Stock Solution (e.g., 20 mM in DMSO):

    • Weigh the required amount of this compound powder (Molecular Weight: 232.27 g/mol [3]). For 1 mL of a 20 mM stock, you would need 4.65 mg.

    • Add the appropriate volume of high-purity, anhydrous DMSO.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[4]. A stock solution in DMSO is stable for at least one month at -20°C[4].

  • Prepare Final Working Solution:

    • Thaw an aliquot of the stock solution.

    • Perform a serial dilution of the stock solution directly into your final aqueous medium (e.g., cell culture medium) to reach the target concentration.

    • Crucial Consideration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is very low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity or off-target effects in your cells. Always run a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments.

Experimental Workflow: Stock and Working Solution Preparation

G cluster_stock Step 1: Stock Solution Preparation cluster_working Step 2: Working Solution Preparation A Weigh this compound Powder B Add 100% Organic Solvent (e.g., DMSO) A->B C Vortex / Sonicate Until Dissolved B->C D High-Concentration Stock Solution C->D e.g., 20 mM F Dilute Stock Solution into Medium D->F Serial Dilution E Aqueous Experimental Medium (e.g., Cell Media) E->F G Final Working Solution F->G Final DMSO conc. ≤ 0.1% G cluster_prep Preparation cluster_process Complexation Process cluster_result Result A This compound (Poorly Soluble 'Guest') C Mix in Aqueous Solution A->C B Cyclodextrin (Soluble 'Host') B->C D Shake / Incubate (e.g., 72h at 37°C) C->D E Soluble this compound-Cyclodextrin Inclusion Complex Enhanced Aqueous Solubility D->E G cluster_pathways Upstream Signaling cluster_target Target Gene cluster_effects Cellular Effects This compound This compound JAKs JAK1, JAK2, Src This compound->JAKs mTOR_MAPK mTOR/MAPK Pathways This compound->mTOR_MAPK STAT3 STAT3 JAKs->STAT3 Activation PDL1 PD-L1 Expression STAT3->PDL1 Transcription HIF1a HIF-1α Synthesis mTOR_MAPK->HIF1a Promotion HIF1a->PDL1 Transcription Proliferation Cancer Cell Proliferation PDL1->Proliferation Angiogenesis Angiogenesis PDL1->Angiogenesis note1 Inhibition note2 Downregulation

References

Technical Support Center: Enhancing the Oral Bioavailability of Fraxinellone for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the oral bioavailability of Fraxinellone in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving high oral bioavailability with this compound?

A1: The principal challenge in achieving high oral bioavailability for this compound is its poor water solubility.[1][2] This characteristic significantly limits its dissolution in the gastrointestinal tract, which is a critical step for absorption into the bloodstream.[1][2]

Q2: What strategies have proven effective in enhancing the oral bioavailability of this compound?

A2: A highly effective strategy is the use of cyclodextrin-based formulations.[1][3] Specifically, forming an inclusion complex with 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD) has been shown to increase the oral bioavailability of this compound by 5.8-fold compared to the free drug.[1][2][3] Other cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have also demonstrated improvements in solubility and oral absorption.[1]

Q3: How does forming an inclusion complex with cyclodextrins improve this compound's bioavailability?

A3: Cyclodextrins are cone-shaped oligosaccharides that can encapsulate poorly soluble drug molecules like this compound within their hydrophobic cavity. This encapsulation increases the drug's apparent water solubility and dissolution rate in the gastrointestinal fluids, leading to enhanced absorption across the intestinal membrane.[1]

Q4: Are there any known signaling pathways affected by this compound that are relevant to its in vivo activity?

A4: Yes, this compound has been shown to exert anticancer effects by inhibiting the expression of programmed cell death-ligand 1 (PD-L1).[4][5] It achieves this by downregulating the STAT3 and HIF-1α signaling pathways.[4][5] Understanding these pathways is crucial when designing in vivo studies to assess its therapeutic efficacy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low and variable plasma concentrations of this compound after oral administration. Poor dissolution of this compound in the gastrointestinal tract due to its low water solubility.Formulate this compound as an inclusion complex with a suitable cyclodextrin, such as G₂-β-CD, to enhance its solubility and dissolution rate.[1][3]
Ineffective therapeutic outcome in in vivo models despite using a high dose of this compound. Insufficient oral absorption leading to sub-therapeutic systemic exposure.Switch to a formulation with enhanced bioavailability, such as the G₂-β-CD-Fraxinellone inclusion complex, which has demonstrated significantly higher plasma concentrations.[1][2]
Difficulty in preparing a stable and effective this compound-cyclodextrin inclusion complex. Incorrect molar ratio, preparation method, or choice of cyclodextrin.Follow a validated protocol for complex formation, such as the freeze-drying method. Characterize the complex using techniques like ¹H-NMR, FT-IR, DSC, and PXRD to confirm successful inclusion.[2] The molar ratio of this compound to G₂-β-CD for optimal complexation is typically 1:1.
Precipitation of this compound in aqueous solutions during in vitro assays. Exceeding the aqueous solubility limit of free this compound.Utilize a cyclodextrin-complexed form of this compound for in vitro studies to maintain its solubility in aqueous media.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound and this compound-Cyclodextrin Inclusion Complexes in Rats [1]

Formulation Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC₀₋ₜ (ng·h/mL) Relative Bioavailability (%)
Free this compound185.3 ± 45.74.0 ± 1.21287.4 ± 312.5100
β-CD-Frax234.1 ± 56.23.5 ± 0.91876.5 ± 421.8145.8
HP-β-CD-Frax456.7 ± 98.32.0 ± 0.54998.1 ± 1023.4388.2
SBE-β-CD-Frax398.2 ± 87.11.5 ± 0.42319.6 ± 543.2180.2
G₂-β-CD-Frax876.5 ± 154.91.0 ± 0.37465.3 ± 1654.7580.0

Data are presented as mean ± SD (n=5). Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To prepare this compound inclusion complexes with various cyclodextrins (β-CD, HP-β-CD, SBE-β-CD, and G₂-β-CD) to improve its aqueous solubility.

Methodology:

  • Dissolve this compound and the respective cyclodextrin in a 1:1 molar ratio in a suitable solvent (e.g., a mixture of ethanol and water).

  • Stir the solution at room temperature for 48 hours to facilitate complex formation.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid with a small amount of cold water to remove any uncomplexed cyclodextrin.

  • Freeze-dry the solid for 24 hours to obtain the final inclusion complex powder.

  • Characterize the formation of the inclusion complex using techniques such as Proton Nuclear Magnetic Resonance (¹H-NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).[2]

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different this compound formulations.

Methodology:

  • Use male Sprague-Dawley rats (200-220 g) and fast them for 12 hours before the experiment with free access to water.

  • Divide the rats into groups (n=5 per group) for each formulation to be tested (e.g., free this compound, β-CD-Frax, HP-β-CD-Frax, SBE-β-CD-Frax, G₂-β-CD-Frax) and an intravenous group.

  • For oral administration, administer the formulations via oral gavage at a dose of 150 mg/kg.[1]

  • For intravenous administration, inject a single dose of this compound (10 mg/kg) into the tail vein to determine absolute bioavailability.[1]

  • Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -20°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as UPLC-MS/MS.[6][7]

  • Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using appropriate software.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Pharmacokinetic Study Frax This compound Mixing Mixing (1:1 molar ratio) & Stirring (48h) Frax->Mixing IVAdmin Intravenous Administration (10 mg/kg) Frax->IVAdmin Control CDs Cyclodextrins (β-CD, HP-β-CD, SBE-β-CD, G₂-β-CD) CDs->Mixing Evaporation Solvent Evaporation Mixing->Evaporation FreezeDrying Freeze-Drying Evaporation->FreezeDrying Complex This compound-CD Inclusion Complex FreezeDrying->Complex OralAdmin Oral Administration (150 mg/kg) Complex->OralAdmin Complex->OralAdmin Test Formulations Rats Sprague-Dawley Rats Rats->OralAdmin Rats->IVAdmin BloodSampling Blood Sampling (0-24h) OralAdmin->BloodSampling IVAdmin->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation UPLCMS UPLC-MS/MS Analysis PlasmaSeparation->UPLCMS PKAnalysis Pharmacokinetic Parameter Analysis UPLCMS->PKAnalysis Signaling_Pathway cluster_pathways Intracellular Signaling cluster_effects Cellular Effects This compound This compound STAT3 STAT3 This compound->STAT3 inhibits HIF1a HIF-1α This compound->HIF1a inhibits PDL1 PD-L1 Expression STAT3->PDL1 HIF1a->PDL1 Proliferation Cell Proliferation PDL1->Proliferation inhibits Angiogenesis Angiogenesis PDL1->Angiogenesis inhibits

References

Technical Support Center: Optimizing Fraxinellone Extraction from Dictamnus Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Fraxinellone from Dictamnus species.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The primary methods for this compound extraction include conventional solvent extraction (such as maceration and Soxhlet), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE). SFE is often favored for its use of mild conditions and low solvent consumption, which is ideal for thermally sensitive compounds.[1][2]

Q2: Which part of the Dictamnus plant is the best source of this compound?

A2: The root bark of Dictamnus dasycarpus is the most commonly cited source for this compound extraction.[1][2][3]

Q3: What is the typical purity and yield of this compound I can expect?

A3: The yield and purity are highly dependent on the extraction and purification methods used. For instance, Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC) has been shown to yield 83 mg of this compound from 1.0 g of crude SFE extract, with a purity of 99.0%.[1][2] In contrast, conventional silica gel column chromatography of an SFE extract yielded a lower recovery rate of about 35%.[1]

Q4: Is this compound stable during extraction and storage?

A4: this compound is reported to be rather stable. Studies have shown it has good stability in simulated gastrointestinal fluids and homogenates.[4] However, like many natural products, prolonged exposure to high temperatures or harsh pH conditions should be avoided to prevent potential degradation.[5] Proper storage of extracts, such as at low temperatures and protected from light, is recommended to maintain the integrity of the compound.[5][6]

Troubleshooting Guides

Low Extraction Yield

This section addresses common issues leading to lower-than-expected yields of this compound.

Problem Potential Cause Suggested Solution
Low yield with Supercritical Fluid Extraction (SFE) Suboptimal pressure and temperature settings.For Dictamnus dasycarpus root bark, optimal SFE conditions have been reported at a pressure of 30 MPa and a temperature of 45°C.[1][2]
Inefficient CO2 flow rate.A CO2 flow rate of 2 L/min has been used successfully.[1] If the extract is not being effectively carried to the separator, consider adjusting the flow rate or increasing the extraction time.[7]
Poor solubility in supercritical CO2.This compound's polarity may limit its solubility in pure CO2. Consider adding a polar co-solvent, such as ethanol or methanol, to the supercritical fluid to enhance solubility and extraction yield.[8][9]
Low yield with conventional solvent extraction (Maceration/Soxhlet) Inappropriate solvent choice.The polarity of the solvent is crucial. Methanol has been effectively used for the extraction of this compound.[10] The choice of solvent should align with the polarity of this compound to ensure efficient solubilization.
Insufficient extraction time or temperature.For maceration, ensure adequate time (e.g., at least 3 days with periodic agitation) for the solvent to penetrate the plant material.[11][12] For Soxhlet extraction, ensure the temperature is appropriate for the solvent and the duration is sufficient for complete extraction.
Inadequate solvent-to-solid ratio.A low solvent-to-solid ratio can lead to a saturated solvent and incomplete extraction. Increasing the volume of the solvent can improve the extraction efficiency.[13][14]
Low yield with Ultrasound-Assisted Extraction (UAE) Suboptimal sonication parameters.The efficiency of UAE is dependent on factors like time, temperature, and solvent concentration. These parameters should be optimized for this compound extraction.
Degradation of this compound.While this compound is relatively stable, prolonged sonication can generate heat. Ensure the extraction temperature is controlled to prevent potential degradation.
Purification Issues

This section provides guidance on overcoming common challenges during the purification of this compound.

Problem Potential Cause Suggested Solution
Low recovery from silica gel column chromatography Irreversible adsorption of this compound onto the silica gel.This is a common issue with conventional column chromatography, with recovery rates as low as 35%.[1] Consider alternative purification methods like High-Speed Counter-Current Chromatography (HSCCC) which has shown recovery rates of over 90%.[1][2]
Poor separation of this compound from other compounds.The solvent system for chromatography is critical. For HSCCC, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:0.8:1.3:0.9) has been successfully used to purify this compound.[1][2]
Co-elution of impurities Similar polarities of this compound and other constituents.Dictamnus species contain other limonoids and alkaloids like obacunone and dictamnine which may have similar chromatographic behavior.[3] A multi-step purification process or a high-resolution technique like HSCCC may be necessary.[1][2]

Data Presentation

Table 1: Comparison of this compound Extraction and Purification Methods

MethodStarting MaterialThis compound YieldPurityReference
Supercritical Fluid Extraction (SFE) with High-Speed Counter-Current Chromatography (HSCCC)1.0 g of SFE crude extract from Dictamnus dasycarpus root bark83 mg99.0%[1][2]
SFE with Conventional Silica Gel Column Chromatography10 g of SFE crude extract from Dictamnus dasycarpus root bark310 mg (Recovery rate of ~35%)Not specified[1]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This protocol is based on a successful extraction of this compound from Dictamnus dasycarpus root bark.[1]

  • Preparation of Plant Material: Air-dry and grind the root bark of Dictamnus dasycarpus.

  • Extraction:

    • Place 500 g of the ground root bark into a 1 L extraction vessel.

    • Set the extraction pressure to 30 MPa and the temperature to 45°C.

    • Perform a static extraction for 1 hour.

    • Follow with a dynamic extraction for 6.5 hours.

    • Set the flow rate of the supercritical carbon dioxide to 2 L/min.

    • Depressurize the extract into a separation vessel to yield the crude extract.

Protocol 2: Maceration (General Protocol)

This is a general protocol for conventional solvent extraction.[11][12]

  • Preparation of Plant Material: Coarsely powder the dried root bark of the Dictamnus species.

  • Extraction:

    • Place the powdered material in a sealed container.

    • Add a suitable solvent, such as methanol, ensuring the plant material is fully submerged.

    • Allow the mixture to stand for at least 3 days at room temperature, with occasional agitation.

  • Filtration and Concentration:

    • Separate the extract from the solid plant material by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Visualizations

Extraction_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction Methods cluster_purification Purification cluster_end Final Product Start Dictamnus dasycarpus Root Bark Grind Grinding and Drying Start->Grind SFE Supercritical Fluid Extraction (SFE) (30 MPa, 45°C) Grind->SFE High Efficiency Solvent Conventional Solvent Extraction (e.g., Maceration with Methanol) Grind->Solvent Conventional UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE Rapid HSCCC High-Speed Counter-Current Chromatography (HSCCC) SFE->HSCCC High Recovery (>90%) Column Silica Gel Column Chromatography SFE->Column Low Recovery (~35%) Solvent->Column UAE->Column Pure_this compound High-Purity this compound HSCCC->Pure_this compound Column->Pure_this compound

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Yield cluster_SFE SFE Troubleshooting cluster_Solvent Solvent Extraction Troubleshooting cluster_UAE UAE Troubleshooting Start Low this compound Yield Method Identify Extraction Method Start->Method SFE_Params Check Pressure & Temperature (Target: 30 MPa, 45°C) Method->SFE_Params SFE Solvent_Choice Verify Solvent Polarity (Methanol is effective) Method->Solvent_Choice Conventional Solvent UAE_Params Optimize Sonication Time & Power Method->UAE_Params UAE SFE_Flow Adjust CO2 Flow Rate SFE_Solvent Add Polar Co-solvent (e.g., Ethanol) Solvent_Ratio Increase Solvent-to-Solid Ratio Solvent_Time Increase Extraction Time/Temperature UAE_Temp Control Temperature to Prevent Degradation

Caption: Troubleshooting guide for low this compound yield.

References

Addressing Fraxinellone precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Fraxinellone, particularly its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural limonoid compound isolated from the root bark of Dictamnus dasycarpus.[1][2][3] It has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2][3][4] Notably, this compound has been identified as a PD-L1 inhibitor, and it also suppresses the synthesis of HIF-1α protein.[1][2][4]

Q2: What is the mechanism of action of this compound in cancer?

This compound exerts its anticancer effects by inhibiting the expression of Programmed Death-Ligand 1 (PD-L1).[2][4] This is achieved by downregulating the STAT3 and HIF-1α signaling pathways.[2][4] By inhibiting PD-L1, this compound can suppress cancer cell proliferation and angiogenesis.[2][4]

Q3: Why is my this compound precipitating in the cell culture medium?

Precipitation of compounds like this compound in aqueous-based cell culture media is a common issue, often related to its hydrophobic nature.[5] While specific data on this compound's solubility is limited, precipitation can be attributed to several factors:

  • Low Aqueous Solubility: As a natural product, this compound may have inherently low solubility in water-based solutions like cell culture media.

  • Solvent Shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO or ethanol) is rapidly diluted into the aqueous culture medium, the compound can crash out of solution.[6]

  • High Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[7]

  • Temperature and pH: Changes in temperature (e.g., warming the media) and pH can affect compound solubility.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem: this compound precipitate is observed after adding it to the cell culture medium.

Workflow for Troubleshooting Precipitation:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution Observe_Precipitate Precipitate observed in cell culture medium Check_Stock 1. Verify Stock Solution (Clarity, Concentration) Observe_Precipitate->Check_Stock Optimize_Dilution 2. Optimize Dilution Method (Step-wise, Vortexing) Check_Stock->Optimize_Dilution Lower_Concentration 3. Lower Final Concentration Optimize_Dilution->Lower_Concentration Solvent_Consideration 4. Evaluate Solvent & Concentration (DMSO/Ethanol <0.5%) Lower_Concentration->Solvent_Consideration Serum_Effect 5. Assess Serum Effect (Pre-mix with serum) Solvent_Consideration->Serum_Effect Resolution Precipitation Resolved Serum_Effect->Resolution

Caption: A workflow diagram for troubleshooting this compound precipitation.

Detailed Troubleshooting Steps:

Step Action Rationale
1. Verify Stock Solution Visually inspect your this compound stock solution (e.g., in DMSO) for any signs of precipitation before use. Ensure it is fully dissolved.If the stock solution is not clear, the compound was never fully in solution to begin with.
2. Optimize Dilution Method Instead of adding the stock directly to the full volume of media, try a stepwise dilution. Add the stock to a smaller volume of media first, vortex gently, and then add this to the rest of the media. Also, try adding the media to the stock solution dropwise while vortexing.[6]This gradual dilution can prevent "solvent shock" where the rapid change in solvent polarity causes the compound to precipitate.[6]
3. Lower Final Concentration If precipitation persists, try using a lower final concentration of this compound in your experiment.The desired concentration may be above the solubility limit of this compound in your specific cell culture medium.
4. Evaluate Solvent & Concentration Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may also influence compound solubility.[5][8]While solvents are necessary to dissolve this compound, high concentrations can have cytotoxic effects and may not prevent precipitation upon dilution in aqueous media.[8][9]
5. Assess Serum Effect If using a serum-containing medium, try pre-mixing the this compound stock with the serum first before adding it to the basal medium.Serum proteins, like albumin, can sometimes bind to hydrophobic compounds and help keep them in solution.
6. Consider Alternative Solubilizing Agents For persistent issues, consider the use of solubilizing agents like cyclodextrins, which have been shown to improve the solubility of poorly soluble compounds for in vitro studies.[10][11] Note that this will require careful validation to ensure the agent itself does not affect your experimental outcomes.These agents can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. Visually inspect for any particulate matter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound in Cell Culture Medium

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed complete cell culture medium (with serum, if applicable)

    • Sterile conical tubes

  • Procedure (Stepwise Dilution):

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of stock solution required.

    • In a sterile conical tube, add a small volume of the pre-warmed complete cell culture medium (e.g., 1 mL).

    • While gently vortexing the medium, add the calculated volume of the this compound stock solution drop by drop.

    • Continue to vortex for 10-15 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation.

    • Add this intermediate dilution to the remaining volume of your cell culture medium to achieve the final desired concentration.

    • Gently mix the final solution before adding it to your cells.

Signaling Pathways

This compound's Proposed Mechanism of Action in Cancer:

G cluster_0 This compound cluster_2 Cellular Target cluster_3 Cellular Response This compound This compound STAT3 STAT3 Pathway This compound->STAT3 inhibits HIF1a HIF-1α Pathway This compound->HIF1a inhibits PDL1 PD-L1 Expression STAT3->PDL1 promotes HIF1a->PDL1 promotes Proliferation Cell Proliferation PDL1->Proliferation promotes Angiogenesis Angiogenesis PDL1->Angiogenesis promotes

References

Minimizing off-target effects of Fraxinellone in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and understand the off-target effects of Fraxinellone in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary anticancer mechanism is the inhibition of Programmed Death-Ligand 1 (PD-L1) expression.[1][2][3] It achieves this by downregulating the STAT3 and HIF-1α signaling pathways, which are key regulators of PD-L1.[2][3] Specifically, it has been shown to reduce HIF-1α protein synthesis through the mTOR/p70S6K/eIF4E and MAPK pathways, and to inhibit the activation of STAT3 via the JAK1, JAK2, and Src pathways.[2][3]

Q2: What are the other known biological activities of this compound?

A2: Beyond its effects on PD-L1, this compound exhibits a range of biological activities, which could be considered off-target effects depending on the research context. These include neuroprotective, anti-inflammatory, and antifibrotic functions.[2][3][4] It has also been shown to suppress the STAT1/3 signaling pathway in the context of inflammation and to control B cell function.[5] Additionally, some analogs of this compound are potent activators of the Nrf2/Keap1 antioxidant response pathway.[6][7]

Q3: In which cell lines has this compound been tested?

A3: this compound has been studied in various cell lines, including A549 (lung carcinoma), PC12 (pheochromocytoma), SH-SY5Y (neuroblastoma), and NIH3T3 (fibroblast) cells.[2][6][8]

Q4: What is a typical concentration range for using this compound in cellular assays?

A4: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. For instance, to decrease PD-L1 positive cells in A549 cells, concentrations up to 100 μM have been used.[1] For neuroprotection assays in PC12 and SH-SY5Y cells, a much lower range of 0-1 μM was effective for this compound analogs.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its analogs reported in various cellular assays. This data can be used as a starting point for designing experiments.

CompoundCell LineAssayEffective ConcentrationObserved EffectReference
This compoundA549PD-L1 Expression0-100 μMDecreased percentage of PD-L1 positive cells[1]
This compoundNIH3T3Oxidative Stress-Induced Senescence0-200 μMInhibited senescence, reduced SA-β-Gal staining[8]
This compound Analog 2PC12Glutamate ExcitotoxicityEC50 = 45 nMSignificant protection against glutamate insult[6]
This compound Analog 2SH-SY5YGlutamate ExcitotoxicityEC50 = 39 nMSignificant protection against glutamate insult[7]
This compound Analog 2PC12Rotenone Toxicity0-1 μMProtection against rotenone-induced cell death[7]

Troubleshooting Guide

This guide addresses specific issues that may arise due to the multiple signaling pathways modulated by this compound.

Q1: I am using this compound to study PD-L1 inhibition, but I'm observing significant effects on cell proliferation and viability. Is this an off-target effect and how can I investigate it?

A1: Yes, this could be considered an off-target effect relative to your primary research question. This compound is known to inhibit proliferation and angiogenesis, which is linked to its suppression of PD-L1, STAT3, and HIF-1α.[2][3] However, it can also impact other survival pathways. To dissect these effects, consider the following:

  • Dose-Response Analysis: Perform a detailed dose-response curve for both PD-L1 expression and cell viability. This will help you identify a concentration window where you observe significant PD-L1 inhibition with minimal impact on viability.

  • Pathway-Specific Inhibitors: Use inhibitors for pathways known to be affected by this compound, such as the mTOR/MAPK and STAT3 pathways, to see if you can rescue the anti-proliferative effect. This can help pinpoint the pathway responsible for the observed cytotoxicity in your model.

  • Temporal Analysis: Conduct a time-course experiment. The inhibition of PD-L1 expression may occur at an earlier time point or at a lower concentration than the induction of apoptosis or inhibition of proliferation.

Q2: My results are inconsistent across different experiments. What could be the cause?

A2: Inconsistency can arise from several factors related to the pleiotropic effects of this compound.

  • Cell State: The activation state of signaling pathways like STAT3, MAPK, and Nrf2 can vary with cell density, passage number, and serum concentration in the media. Ensure you are using cells under highly standardized conditions for every experiment.

  • Compound Stability: While this compound is generally stable, ensure proper storage and handling. Prepare fresh dilutions from a concentrated stock for each experiment. The solubility of this compound can also be a limiting factor, and poor solubility can lead to inconsistent effective concentrations.[9]

  • Pleiotropic Effects: Since this compound can modulate multiple pathways (e.g., inflammation, oxidative stress, and proliferation), any subtle changes in the experimental conditions that favor one pathway over another could lead to varied outcomes.

Q3: I am studying the neuroprotective effects of this compound, but I suspect it's also acting as a general antioxidant. How can I differentiate these mechanisms?

A3: This is a valid concern, as this compound analogs are known to activate the Nrf2 antioxidant response pathway.[6][7] To distinguish between direct neuroprotective signaling and general antioxidant effects, you can:

  • Use an Nrf2 Inhibitor: Co-treat cells with this compound and a known Nrf2 inhibitor, such as ML-385.[6] If the observed neuroprotection is diminished, it suggests a significant contribution from the Nrf2 pathway.

  • Measure Antioxidant Gene Expression: Perform qPCR to measure the expression of Nrf2 target genes like Gpx4, Sod1, and Nqo1.[7] A rapid induction of these genes would confirm the activation of the Nrf2 pathway.

  • Assess Direct Radical Scavenging: Use a cell-free assay (e.g., DPPH assay) to determine if this compound has direct radical-scavenging activity. This is considered unlikely to be its primary mechanism given its potency, but it can be formally tested.[6]

Visualizations

Signaling Pathways Modulated by this compound

Fraxinellone_Pathways cluster_upstream Upstream Kinases cluster_tf Transcription Factors cluster_downstream Cellular Outcomes This compound This compound JAK1_2 JAK1/JAK2 This compound->JAK1_2 Src Src This compound->Src mTOR_MAPK mTOR / MAPK Pathways This compound->mTOR_MAPK Keap1 Keap1 This compound->Keap1 inhibits interaction STAT3 STAT3 JAK1_2->STAT3 Src->STAT3 HIF1a HIF-1α mTOR_MAPK->HIF1a synthesis PDL1 PD-L1 Expression STAT3->PDL1 Proliferation Proliferation/ Angiogenesis STAT3->Proliferation HIF1a->PDL1 HIF1a->Proliferation Nrf2 Nrf2 Antioxidant Antioxidant Response Nrf2->Antioxidant Keap1->Nrf2

Caption: Known signaling pathways modulated by this compound.

Experimental Workflow for Deconvoluting Cellular Effects

Deconvolution_Workflow start Observe Cellular Phenotype (e.g., ↓ Viability, ↑ Protection) dose_response 1. Perform Dose-Response for Primary vs. Secondary Effect start->dose_response is_separable Are Effects Separable by Concentration? dose_response->is_separable use_optimal_conc Proceed with Optimal Concentration Window is_separable->use_optimal_conc  Yes pathway_analysis 2. Pathway Analysis is_separable->pathway_analysis No / Partially   use_optimal_conc->pathway_analysis inhibitors Co-treat with Pathway Inhibitors (e.g., STAT3i, Nrf2i, MAPKi) pathway_analysis->inhibitors gene_expression 3. Target Gene Expression (qPCR / Western Blot) pathway_analysis->gene_expression rescue_phenotype Is Secondary Phenotype Rescued or Blocked? inhibitors->rescue_phenotype pathway_implicated Implicate Specific Pathway in Off-Target Effect rescue_phenotype->pathway_implicated Yes other_mechanism Consider Other Mechanisms or Direct Cytotoxicity rescue_phenotype->other_mechanism No pathway_implicated->gene_expression confirm_target Confirm Modulation of Pathway-Specific Markers gene_expression->confirm_target

Caption: Workflow to distinguish on-target from off-target effects.

Experimental Protocols

Protocol 1: Determining the Effect of this compound on PD-L1 Expression

This protocol provides a general framework for assessing PD-L1 protein expression on the cell surface using flow cytometry.

  • Cell Seeding: Seed A549 cells (or your cell line of interest) in a 12-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0 to 100 μM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours). A 12-hour incubation has been previously reported for A549 cells.[1]

  • Cell Harvesting:

    • Wash cells with ice-cold PBS.

    • Detach cells using a gentle, non-enzymatic cell dissociation buffer.

    • Transfer cells to FACS tubes and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet with FACS buffer (e.g., PBS with 2% FBS).

    • Resuspend cells in FACS buffer containing a fluorescently-conjugated anti-PD-L1 antibody and an isotype control in separate tubes.

    • Incubate on ice for 30 minutes in the dark.

    • (Optional) Add a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry:

    • Wash the cells twice with FACS buffer to remove unbound antibody.

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire data on a flow cytometer.

  • Analysis: Gate on the live, single-cell population. Determine the percentage of PD-L1 positive cells and the median fluorescence intensity (MFI) for each treatment condition. Compare this compound-treated samples to the vehicle control.

Protocol 2: Assessing Cell Viability Using an MTT Assay

This protocol is used to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.

    • Remove half the medium from each well and add an equal volume of the 2x this compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) in sterile PBS.

    • Add 10 μL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 μL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

References

Strategies to reduce Fraxinellone dosage and improve efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to reduce Fraxinellone dosage and improve its therapeutic efficacy. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a natural product with multiple reported mechanisms of action. Primarily, it functions as a PD-L1 inhibitor by downregulating the STAT3 and HIF-1α signaling pathways, which in turn inhibits cancer cell proliferation and angiogenesis.[1][2][3] It reduces the synthesis of HIF-1α protein through the mTOR/p70S6K/eIF4E and MAPK pathways and inhibits the activation of STAT3 via the JAK1, JAK2, and Src pathways.[2] Additionally, this compound and its analogs have been shown to activate the Nrf2/Keap1 antioxidant response pathway, offering neuroprotective effects against oxidative stress.[4][5] It has also demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[6][7]

Q2: What are the main challenges encountered when working with this compound?

The most significant challenge is this compound's poor aqueous solubility and low oral bioavailability, which can limit its therapeutic effectiveness in vivo.[8][9] Its solubility is reported to be as low as 78.88 μg/mL in water.[9] Furthermore, its stability can be influenced by the choice of solvent and environmental conditions.[10] Researchers may also observe potential hepatotoxicity at higher concentrations, which is linked to the metabolic activation of its furan ring by CYP450 enzymes, leading to oxidative stress and activation of the JNK/P53 pathway.[11]

Q3: How can I improve the solubility and bioavailability of this compound?

A highly effective strategy is the use of novel drug delivery systems. Complexation with cyclodextrin derivatives has been shown to dramatically increase solubility and oral bioavailability.[8][9] Specifically, forming an inclusion complex with 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD) can increase aqueous solubility by over 160-fold and enhance oral bioavailability by 5.8-fold.[9][12] This allows for the administration of a lower, yet more effective, dose.

Q4: Are there any known synergistic combinations with this compound?

While the principle of using synergistic drug combinations to enhance efficacy and reduce toxicity is well-established in pharmacology, specific synergistic partners for this compound are not yet extensively documented in publicly available research.[13][14] Identifying synergistic combinations through high-throughput screening or computational modeling could be a promising area for future research to lower the required dosage of this compound.

Q5: Can the dosage of this compound be reduced by developing more potent analogs?

Yes, the development of novel analogs is a viable strategy. Recent research has demonstrated that a synthetic analog of this compound can activate the Nrf2 antioxidant pathway at nanomolar concentrations (EC₅₀ of 39-44 nM), which is significantly more potent than the micromolar concentrations required for the parent compound's neuroprotective effects.[4][5][15] This indicates that structurally modified analogs could achieve desired therapeutic outcomes at much lower doses, thereby reducing the risk of side effects.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Low therapeutic efficacy in in vivo oral administration studies. Poor solubility and low oral bioavailability of this compound.[8][9]Prepare a formulation of this compound complexed with a cyclodextrin derivative, such as 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD), to enhance absorption.[9][12]
Inconsistent results in in vitro cell-based assays. This compound precipitation in aqueous culture media due to low solubility.[16]Prepare stock solutions in an appropriate organic solvent like DMSO (up to 46 mg/mL) and ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5%). Use fresh DMSO as moisture can reduce solubility.[16]
Observed cytotoxicity in non-target cells or organoids. High concentrations of this compound may induce off-target effects or general toxicity. Potential for hepatotoxicity.[11]Titrate the dosage to determine the minimal effective concentration. Consider using a cyclodextrin formulation to potentially reduce the required dose.[9] If hepatotoxicity is a concern, co-administration with a CYP450 inhibitor like ketoconazole has been shown to reduce toxicity in preclinical models.[11]
Difficulty replicating published anti-cancer effects. Differences in cell lines, experimental conditions, or the specific signaling pathway being investigated.Verify the expression of target proteins (PD-L1, STAT3, HIF-1α) in your cell model. Ensure experimental conditions, such as hypoxia for HIF-1α studies, are appropriately controlled.[2]

Quantitative Data Summary

Table 1: Improvement of this compound Solubility with Cyclodextrins

FormulationSolubility (μg/mL)Fold Increase vs. WaterReference
This compound in Water78.881.0[9]
This compound with G₂-β-CD12,740~161.5[9]
This compound with SBE-β-CD~6,800~86.2[8][12]
This compound with HP-β-CDNot specified, but significant-[9]

Table 2: In Vivo Efficacy and Dosage

Model/ConditionCompound/FormulationDosageOutcomeReference
Tumor Xenograft (A549 cells)This compound30 & 100 mg/kg (oral gavage, every 3 days)Significant tumor growth suppression.[1][17]
CCl₄-induced Hepatic FibrosisG₂-β-CD-Fraxinellone Complex5 mg/kg (oral)Efficiently inhibited hepatic fibrosis.[8][9]
Glutamate-mediated ExcitotoxicityThis compound Analog 239-44 nM (EC₅₀) (in vitro)Significant neuroprotection.[4][15]

Experimental Protocols

1. Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes a method to enhance the solubility of this compound for in vivo oral administration, based on the work by Li et al.[9]

  • Materials: this compound, 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD), deionized water.

  • Procedure:

    • Prepare an aqueous solution of G₂-β-CD.

    • Add an excess amount of this compound powder to the G₂-β-CD solution.

    • Stir the suspension at a constant temperature (e.g., 37°C) for a specified period (e.g., 72 hours) to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved this compound.

    • Collect the supernatant containing the soluble this compound-cyclodextrin complex.

    • Determine the concentration of this compound in the supernatant using a validated HPLC method.

    • The resulting solution can be used for oral gavage in animal studies.

2. In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is to assess the effect of this compound on the viability of cancer cells.

  • Materials: Cancer cell line (e.g., A549), complete culture medium, this compound, DMSO, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from a concentrated stock solution in DMSO. The final DMSO concentration in the media should be below 0.5%.

    • Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and dissolve the formazan crystals with a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Fraxinellone_Signaling_Pathways cluster_inhibition This compound Mediated Inhibition cluster_stat3 STAT3 Pathway cluster_hif1a HIF-1α Pathway cluster_outcome Cellular Outcomes This compound This compound JAKs JAK1, JAK2, Src This compound->JAKs Inhibits mTOR_p70S6K mTOR/p70S6K/eIF4E This compound->mTOR_p70S6K Inhibits MAPK MAPK This compound->MAPK Inhibits STAT3 STAT3 JAKs->STAT3 Activation PDL1 PD-L1 Expression STAT3->PDL1 Promotes STAT3->PDL1 HIF1a HIF-1α Synthesis mTOR_p70S6K->HIF1a MAPK->HIF1a HIF1a->PDL1 Promotes HIF1a->PDL1 Proliferation Proliferation PDL1->Proliferation Promotes Angiogenesis Angiogenesis PDL1->Angiogenesis Promotes

Caption: this compound's inhibitory signaling pathways in cancer.

Fraxinellone_Analog_Activation Frax_Analog This compound Analog Keap1_Nrf2 Keap1-Nrf2 Complex Frax_Analog->Keap1_Nrf2 Activates/Disrupts Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Release Nucleus Nucleus Nrf2_free->Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Transcription (e.g., Gpx4, Sod1, Nqo1) ARE->Antioxidant_Genes Binds to & Activates

Caption: Activation of the Nrf2 pathway by a this compound analog.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing start Poorly Soluble this compound formulation Develop Novel Formulation (e.g., Cyclodextrin Complex) start->formulation solubility Assess Solubility & Stability formulation->solubility cell_assays Cell-Based Assays (Viability, Proliferation, etc.) solubility->cell_assays mech_studies Mechanism of Action Studies (Western Blot, qPCR) cell_assays->mech_studies pk_studies Pharmacokinetic Studies (Bioavailability) mech_studies->pk_studies efficacy_studies Efficacy Studies in Disease Models pk_studies->efficacy_studies toxicity Toxicity Assessment efficacy_studies->toxicity end Optimized Dosage & Efficacy toxicity->end

Caption: Workflow for improving this compound efficacy.

References

Improving the efficiency of Fraxinellone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of Fraxinellone synthesis. It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data tables.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its analogs.

Issue 1: Low Yield in Diastereoselective Aldol Reaction

  • Question: My diastereoselective aldol reaction between 2,6-dimethylcyclohexenone and 3-furaldehyde is resulting in a low yield of the desired product. What are the potential causes and solutions?

  • Answer: Low yields in this aldol reaction can stem from several factors. Here's a systematic approach to troubleshooting:

    • Reagent Quality: Ensure the 3-furaldehyde is fresh and free of oxidation products, which can inhibit the reaction or lead to side products. Use freshly distilled or purified starting materials.

    • Base Selection and Stoichiometry: The choice and amount of base (e.g., LDA) are critical. Ensure the base is freshly prepared and accurately titrated. An insufficient amount of base will lead to incomplete enolate formation, while an excess can promote side reactions.

    • Temperature Control: Maintain a low temperature (e.g., -78 °C) during enolate formation and the subsequent addition of the aldehyde to prevent side reactions such as self-condensation of the aldehyde or enolate decomposition.

    • Reaction Time: The optimal reaction time can vary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid decomposition.

    • Work-up Procedure: Quench the reaction carefully at low temperature to avoid reversal of the aldol addition.

Issue 2: Inefficient Pd-catalyzed Carbonylation for Lactone Formation

  • Question: The Pd-catalyzed carbonylation of the vinyl iodide intermediate to form the lactone ring of this compound is sluggish and gives a poor yield. How can I optimize this step?

  • Answer: The efficiency of the Pd-catalyzed carbonylation is highly dependent on the reaction conditions. Consider the following optimizations:

    • Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands is crucial. If one catalyst is not effective, screen other palladium complexes and phosphine ligands.

    • CO Pressure: The pressure of carbon monoxide can significantly influence the reaction rate. While atmospheric pressure can work, increasing the pressure (e.g., using a CO balloon or a high-pressure reactor) may be necessary to drive the reaction to completion.

    • Solvent and Base: The solvent and base can affect the solubility of the catalyst and substrate, as well as the overall reaction kinetics. Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common bases include tertiary amines like triethylamine or diisopropylethylamine.

    • Temperature: The reaction temperature needs to be carefully optimized. Too low a temperature may result in a slow reaction, while too high a temperature can lead to catalyst decomposition and side product formation.

    • Purity of the Vinyl Iodide: Ensure the vinyl iodide starting material is pure, as impurities can poison the palladium catalyst.

Issue 3: Low Yield and/or Side Product Formation in Rh(II)-catalyzed Cyclopropanation

  • Question: I am attempting a semi-synthesis involving the Rh(II)-catalyzed cyclopropanation of the furan ring in a this compound derivative, but the yield is low and I observe multiple products. What can I do to improve this?

  • Answer: Rh(II)-catalyzed cyclopropanation of furan rings can be challenging. Here are some troubleshooting tips:

    • Catalyst Choice: The choice of rhodium catalyst (e.g., Rh₂(OAc)₄) is critical. The ligands on the rhodium center influence both the reactivity and selectivity of the carbene transfer. Screening different Rh(II) catalysts may be necessary.

    • Diazo Compound Stability and Addition Rate: Diazo compounds can be unstable. Use freshly prepared diazo compounds. A slow addition of the diazo compound to the reaction mixture can help to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions such as dimerization.

    • Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the catalyst. Anhydrous, non-coordinating solvents are generally preferred.

    • Temperature: The reaction is often performed at or below room temperature. Elevated temperatures can lead to catalyst decomposition and increased side product formation.

    • Substrate Purity: Ensure the this compound derivative is pure, as impurities can interfere with the catalyst.

Frequently Asked Questions (FAQs)

  • What are the most common starting materials for this compound synthesis?

    • Common starting materials for total synthesis include 2,6-dimethylcyclohexanone or 2,6-dimethylcyclohexenone and 3-furaldehyde.[1] For semi-synthetic approaches, this compound itself, isolated from natural sources, is used as the starting material for modifications.[2]

  • Which synthetic route is generally considered most efficient?

    • A short and stereoselective synthesis has been developed that involves a key diastereoselective aldol reaction, followed by alkene reduction, formation of a vinyl iodide, and a Pd-catalyzed carbonylation to form the lactone.[1] Another efficient approach utilizes a catalytic diastereoselective Oshima-Utimoto reaction.[3] The choice of route may depend on the specific goals of the synthesis (e.g., analog generation vs. total synthesis of the natural product).

  • What are the key safety precautions to consider during this compound synthesis?

    • Diazo Compounds: When using diazo compounds for cyclopropanation, it is crucial to handle them with care as they are potentially explosive and toxic. Work in a well-ventilated fume hood and avoid exposure to heat, light, and strong acids or bases.

    • Carbon Monoxide: Carbon monoxide is a colorless, odorless, and highly toxic gas. All carbonylation reactions should be performed in a well-maintained and properly ventilated fume hood, and a CO detector should be used.

    • Organometallic Reagents: Palladium and rhodium catalysts, as well as organolithium reagents like LDA, should be handled under an inert atmosphere (e.g., argon or nitrogen) as they are sensitive to air and moisture.

    • General Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Comparison of Yields for Key Synthetic Steps in Different this compound Synthesis Approaches

Synthetic StepMethodStarting MaterialsKey ReagentsReported YieldReference
Diastereoselective Aldol Reaction Total Synthesis2,6-dimethylcyclohexenone, 3-furaldehydeLDANot specified in abstract[1]
Pd-catalyzed Carbonylation Total SynthesisVinyl iodide intermediatePd(PPh₃)₄, CONot specified in abstract[1]
Rh(II)-catalyzed Cyclopropanation Semi-synthesisThis compound derivativeRh₂(OAc)₄, Diazoester20-37%[2]
Oshima-Utimoto Reaction Total SynthesisAllylic alcoholPd(OAc)₂, Cu(OAc)₂Not specified in abstract[3][4]

Note: Specific yield data is often found within the full text or supplementary information of the cited articles and may not be present in the abstracts.

Experimental Protocols

Protocol 1: Diastereoselective Aldol Reaction (General Procedure)

This protocol is based on a general approach for the synthesis of this compound analogs.[1]

  • Enolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, add a solution of 2,6-dimethylcyclohexenone in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a freshly prepared and titrated solution of lithium diisopropylamide (LDA) dropwise via a syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Add a solution of 3-furaldehyde in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired aldol adduct.

Protocol 2: Purification of this compound by RP-HPLC

This protocol is based on a reported method for the determination of this compound.[5]

  • Sample Preparation: Dissolve the crude this compound sample in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detector at 240 nm.

    • Column Temperature: 25 °C.

  • Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect the fractions corresponding to the this compound peak based on the retention time determined from an analytical run or a standard.

  • Post-purification: Combine the collected fractions containing pure this compound and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

Fraxinellone_Synthesis_Workflow cluster_start Starting Materials cluster_key_reactions Key Reactions cluster_product Final Product 2,6-Dimethylcyclohexenone 2,6-Dimethylcyclohexenone Aldol_Reaction Diastereoselective Aldol Reaction 2,6-Dimethylcyclohexenone->Aldol_Reaction 3-Furaldehyde 3-Furaldehyde 3-Furaldehyde->Aldol_Reaction Reduction Alkene Reduction Aldol_Reaction->Reduction Aldol Adduct Vinyl_Iodide_Formation Vinyl Iodide Formation Reduction->Vinyl_Iodide_Formation Carbonylation Pd-catalyzed Carbonylation Vinyl_Iodide_Formation->Carbonylation Vinyl Iodide This compound This compound Carbonylation->this compound Troubleshooting_Aldol_Reaction cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in Aldol Reaction Reagent_Quality Poor Reagent Quality Low_Yield->Reagent_Quality Base_Issues Incorrect Base Stoichiometry/Activity Low_Yield->Base_Issues Temp_Control Inadequate Temperature Control Low_Yield->Temp_Control Reaction_Time Suboptimal Reaction Time Low_Yield->Reaction_Time Purify_Reagents Purify/Distill Starting Materials Reagent_Quality->Purify_Reagents Titrate_Base Use Freshly Titrated Base Base_Issues->Titrate_Base Maintain_Low_Temp Maintain -78 °C Temp_Control->Maintain_Low_Temp Monitor_TLC Monitor by TLC Reaction_Time->Monitor_TLC

References

Technical Support Center: Mitigating Fraxinellone-Induced Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of Fraxinellone in non-cancerous cells during experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in non-cancerous cell lines.

Problem 1: High levels of cytotoxicity observed at low concentrations of this compound.

  • Possible Cause 1: Metabolic activation by Cytochrome P450 enzymes.

    • This compound can be metabolized by CYP3A enzymes into reactive intermediates that are toxic to cells.[1]

    • Solution: Co-incubate cells with a CYP3A inhibitor, such as ketoconazole. This has been shown to significantly reduce this compound-induced hepatotoxicity.[1] Start with a low concentration of the inhibitor and optimize based on your cell line.

  • Possible Cause 2: Induction of oxidative stress.

    • This compound can increase the production of reactive oxygen species (ROS), leading to oxidative stress and cell death through the activation of the JNK/p53 signaling pathway.

    • Solution 1: Use of antioxidants. Co-treatment with antioxidants like N-acetylcysteine (NAC) may help quench ROS and reduce cytotoxicity.

    • Solution 2: Activation of the Nrf2 pathway. The Nrf2 pathway is a key regulator of cellular antioxidant responses. Pre-treating cells with a known Nrf2 activator, such as sulforaphane, may enhance the expression of antioxidant genes and protect against this compound-induced oxidative stress.[2] A novel analog of this compound has been shown to be a potent activator of the Nrf2 pathway, suggesting that compounds targeting this pathway can be effective.[2]

Problem 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: Variable expression of CYP3A enzymes in different cell lines or passages.

    • The expression of metabolic enzymes can vary between cell types and even with increasing passage number of the same cell line.

    • Solution: Characterize the expression of CYP3A enzymes in your cell line. If variable, consider using a cell line with stable and known CYP3A expression or consistently using low-passage cells.

  • Possible Cause 2: Assay interference.

    • The chemical properties of this compound or the chosen assay reagents may interfere with each other.

    • Solution: Run appropriate controls, including this compound in cell-free assay medium to check for direct interaction with assay components. Consider using multiple cytotoxicity assays based on different principles (e.g., metabolic activity like MTT, membrane integrity like LDH release, and real-time apoptosis assays) to confirm results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cells?

A1: The primary mechanisms appear to be:

  • Metabolic activation: this compound is metabolized by CYP3A4 into a reactive cis-enedial intermediate, which can form adducts with cellular macromolecules, leading to toxicity.[1]

  • Oxidative stress: this compound can induce the production of ROS, leading to the activation of the JNK/p53 signaling pathway and subsequent apoptosis.

Q2: How can I reduce the cytotoxicity of this compound in my experiments with non-cancerous cells?

A2: You can try the following strategies:

  • Inhibit CYP3A metabolism: Use a CYP3A inhibitor like ketoconazole to prevent the formation of toxic metabolites.[1]

  • Combat oxidative stress: Co-administer antioxidants or pre-treat with Nrf2 activators to boost the cell's antioxidant defenses.[2]

  • Use a synthetic analog: A novel analog of this compound has shown potent neuroprotective effects at much lower concentrations than this compound itself by activating the Nrf2 pathway, suggesting it as a less toxic alternative for studying certain biological effects.[2]

Q3: What concentrations of this compound are typically cytotoxic to non-cancerous cells?

A3: Cytotoxic concentrations can vary significantly depending on the cell type and experimental conditions. For example, in zebrafish larvae, this compound induced liver injury at concentrations of 10–30 μM. In neuronal-like PC12 and SH-SY5Y cells, a synthetic analog of this compound showed protective effects at nanomolar concentrations, while this compound itself required higher micromolar concentrations for a protective effect against glutamate-induced toxicity, implying its own cytotoxicity would be in this higher range.[2] It is crucial to perform a dose-response curve for your specific cell line to determine the IC50 value.

Q4: Are there any known inhibitors for the JNK/p53 pathway that I can use to confirm the mechanism of cytotoxicity?

A4: Yes, there are commercially available JNK inhibitors (e.g., SP600125) and p53 inhibitors (e.g., Pifithrin-α) that you can use.[3] By observing a reduction in cytotoxicity in the presence of these inhibitors, you can provide evidence for the involvement of the JNK/p53 pathway in this compound-induced cell death in your model.

Data Presentation

Table 1: Summary of Quantitative Data on this compound Cytotoxicity and Mitigation in Non-Cancerous Models

Model SystemThis compound ConcentrationObserved EffectMitigation StrategyMitigating Agent ConcentrationOutcome of MitigationReference
Zebrafish Larvae10-30 µMLiver injury, increased ROS, activation of JNK/p53CYP3A Inhibition1 µMSignificantly reduced hepatotoxicity[2]
PC12 & SH-SY5Y CellsμM rangeNeurotoxicity (inferred from protective concentrations against glutamate)Nrf2 Activation (by analog)39-44 nM (Analog 2)Significant protection against glutamate-induced toxicity[2]

Experimental Protocols

1. Protocol: Assessing this compound Cytotoxicity using the MTT Assay

This protocol is a standard method to assess cell viability based on mitochondrial reductase activity.

  • Materials:

    • Non-cancerous cell line of interest

    • Complete cell culture medium

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

2. Protocol: Evaluating Mitigation Strategies for this compound Cytotoxicity

This protocol can be adapted to test the efficacy of CYP3A inhibitors or antioxidants.

  • Procedure:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • For CYP3A inhibition: Pre-incubate the cells with a non-toxic concentration of a CYP3A inhibitor (e.g., ketoconazole) for 1-2 hours before adding this compound.

    • For antioxidant treatment: Co-incubate the cells with a non-toxic concentration of an antioxidant (e.g., NAC) along with this compound.

    • Include controls for the mitigating agent alone to ensure it does not affect cell viability.

    • Proceed with steps 4-8 of the MTT assay protocol.

    • Compare the viability of cells treated with this compound alone to those co-treated with the mitigating agent to determine if cytotoxicity is reduced.

Visualizations

Fraxinellone_Toxicity_Pathway This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism ROS Increased ROS This compound->ROS Induces ReactiveMetabolite Reactive Metabolite (cis-enedial) CYP3A4->ReactiveMetabolite CellularAdducts Cellular Macromolecule Adducts ReactiveMetabolite->CellularAdducts Cytotoxicity Cytotoxicity CellularAdducts->Cytotoxicity JNK_p53 JNK/p53 Pathway Activation ROS->JNK_p53 Apoptosis Apoptosis JNK_p53->Apoptosis Apoptosis->Cytotoxicity

Caption: this compound-induced cytotoxicity pathways.

Mitigation_Strategies This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 ROS Increased ROS This compound->ROS Cytotoxicity Cytotoxicity CYP3A4->Cytotoxicity Ketoconazole Ketoconazole Ketoconazole->CYP3A4 Inhibits ROS->Cytotoxicity Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Quenches Nrf2 Nrf2 Pathway Activation AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes

Caption: Mitigation strategies for this compound cytotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis CellSeeding 1. Seed non-cancerous cells in 96-well plate FraxinellonePrep 2. Prepare serial dilutions of this compound CellSeeding->FraxinellonePrep MitigatorPrep 3. Prepare mitigating agent (e.g., Ketoconazole, NAC) FraxinellonePrep->MitigatorPrep PreIncubation 4. Pre-incubate with mitigating agent (optional) MitigatorPrep->PreIncubation CoIncubation 5. Add this compound +/- mitigating agent PreIncubation->CoIncubation Incubation 6. Incubate for 24-72 hours CoIncubation->Incubation AddMTT 7. Add MTT reagent Incubation->AddMTT IncubateMTT 8. Incubate for 3-4 hours AddMTT->IncubateMTT Solubilize 9. Solubilize formazan IncubateMTT->Solubilize Readout 10. Measure absorbance Solubilize->Readout CalculateViability 11. Calculate % cell viability Readout->CalculateViability Compare 12. Compare this compound vs. This compound + Mitigator CalculateViability->Compare

Caption: Workflow for assessing mitigation of cytotoxicity.

References

Optimizing Fraxinellone delivery to target tissues in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fraxinellone in animal models. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and refining their experimental approaches for optimal delivery to target tissues.

Troubleshooting Guides

Researchers may encounter several challenges when working with this compound, primarily due to its low aqueous solubility.[1][2] This section provides guidance on common issues.

Problem: Low Bioavailability After Oral Administration

This compound has poor oral bioavailability due to its low water solubility, which limits its absorption in the gastrointestinal tract.[1][2]

Formulation StrategyVehicle/ExcipientExpected ImprovementKey Considerations
Complexation 6-O-α-D-maltosyl-β-cyclodextrin (G2-β-CD)5.8-fold increase in oral bioavailability compared to free this compound.[1][2][3]G2-β-CD showed the highest solubilizing capacity and a fast dissolution rate.[1][2]
Other cyclodextrin derivatives (e.g., HP-β-CD, SBE-β-CD)Significant improvement in solubility (6.8–12.8 mg/mL).[1][2]The degree of bioavailability enhancement may vary.
Solubilization for in vitro use Dimethyl sulfoxide (DMSO)Soluble at 100 mg/mL (with sonication).[4]Use fresh, non-hygroscopic DMSO as absorbed moisture can reduce solubility.[5]

Problem: Inconsistent Results in in vivo Studies

Variability in animal models and experimental procedures can lead to inconsistent outcomes.

Potential CauseTroubleshooting StepsRecommendations
Animal Model Variability Ensure consistency in animal strain, age, and sex.[6]BALB/c nude mice have been used for tumor xenograft models.[4]
Dosing Regimen Optimize dose and frequency.Oral gavage of 30 and 100 mg/kg every three days for 30 days has been used in mice.[4]
Compound Stability Assess stability in the chosen vehicle and under experimental conditions.This compound is reported to be rather stable in artificial gastrointestinal fluid.[1][2]

Frequently Asked Questions (FAQs)

Q1: How can I prepare this compound for oral administration to animal models to improve its bioavailability?

A1: Due to this compound's poor water solubility (approximately 78.88 μg/mL), direct oral administration results in negligible absorption.[1][2] A highly effective method to enhance oral bioavailability is through complexation with cyclodextrins.

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To prepare a this compound formulation with enhanced aqueous solubility and oral bioavailability.

Materials:

  • This compound powder

  • 6-O-α-D-maltosyl-β-cyclodextrin (G2-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of G2-β-CD.

  • Add an excess amount of this compound powder to the G2-β-CD solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for complex formation.

  • Filter the suspension to remove the undissolved this compound.

  • Freeze-dry the resulting clear solution to obtain the this compound-G2-β-CD inclusion complex as a solid powder.

  • The powder can be reconstituted in water for oral gavage.

Q2: What is a standard protocol to assess the bioavailability of a novel this compound formulation in an animal model?

A2: A pharmacokinetic study comparing the plasma concentration-time profiles of this compound after intravenous and oral administration is the standard method to determine absolute bioavailability.

Experimental Protocol: In Vivo Bioavailability Study in Rats

Objective: To determine the oral bioavailability of a this compound formulation.

Animal Model:

  • Male Sprague-Dawley rats (or other appropriate strain), typically weighing 200-250g.[7]

  • Animals should be fasted overnight before the experiment with free access to water.[8]

Study Design:

  • A two-group, parallel design is common.[9]

    • Group 1 (Intravenous): Receives a single IV injection of this compound (e.g., 10 mg/kg) dissolved in a suitable vehicle.[1]

    • Group 2 (Oral): Receives a single oral dose of the this compound formulation (e.g., 150 mg/kg).[1]

Procedure:

  • Administer the this compound formulation to each group.

  • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[10]

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method like UPLC-MS/MS.[7]

  • Plot the plasma concentration versus time for each group.

  • Calculate the Area Under the Curve (AUC) for both the IV and oral administration routes.

  • Calculate the absolute bioavailability using the formula:

    • F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100 [10]

Q3: How can I determine the distribution of this compound in different tissues after administration?

A3: A tissue distribution study is necessary to understand where the compound accumulates in the body. This can be achieved through the analysis of tissue homogenates at various time points after administration.

Experimental Protocol: Tissue Distribution Study in Mice

Objective: To quantify the concentration of this compound in various target and non-target tissues.

Animal Model:

  • Appropriate mouse strain (e.g., BALB/c).

  • Administer the this compound formulation via the intended route (e.g., oral gavage).

Procedure:

  • At selected time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize a subset of animals.

  • Perfuse the circulatory system with saline to remove blood from the tissues.

  • Excise the tissues of interest (e.g., liver, kidney, lung, spleen, tumor).[11]

  • Weigh each tissue sample.

  • Homogenize the tissue samples in a suitable buffer.

  • Extract this compound from the tissue homogenate using an appropriate solvent.

  • Quantify the concentration of this compound in the extracts using a validated analytical method (e.g., LC-MS/MS).

  • Express the results as the amount of this compound per gram of tissue (e.g., µg/g).

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating a new this compound formulation and a key signaling pathway affected by this compound.

G cluster_prep Formulation & Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion prep Prepare this compound Formulation (e.g., with Cyclodextrin) char Characterize Formulation (Solubility, Stability) prep->char pk Pharmacokinetic Study (Bioavailability) char->pk td Tissue Distribution Study pk->td eff Efficacy Study in Animal Model td->eff da Analyze Plasma and Tissue Concentrations eff->da conc Correlate Tissue Levels with Efficacy da->conc

Caption: Experimental workflow for this compound delivery optimization.

cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits HIF1a HIF-1α This compound->HIF1a Inhibits PDL1 PD-L1 Expression STAT3->PDL1 Promotes HIF1a->PDL1 Promotes Proliferation Tumor Cell Proliferation PDL1->Proliferation Promotes Angiogenesis Angiogenesis PDL1->Angiogenesis Promotes

Caption: this compound's inhibitory effect on STAT3/HIF-1α pathways.[12][13]

References

Technical Support Center: Refinement of Fraxinellone Dosage for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of Fraxinellone dosage for long-term experimental studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data from existing literature to facilitate the design and execution of rigorous long-term in vivo and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for a long-term in vivo study with this compound?

A1: Based on current literature, a starting dose of 5 mg/kg administered orally has been shown to be effective and well-tolerated in a 7-week study in mice for hepatic fibrosis.[1][2][3] However, the optimal dose will depend on the animal model, disease context, and route of administration. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental setup.

Q2: How can I improve the oral bioavailability of this compound?

A2: this compound has low aqueous solubility, which can limit its oral absorption.[1][4] To enhance bioavailability, consider formulation strategies such as complexation with cyclodextrins. For instance, 6-O-α-D-maltosyl-β-cyclodextrin (G2-β-CD) has been shown to significantly increase the oral bioavailability of this compound by 5.8-fold.[1][3]

Q3: What are the known signaling pathways modulated by this compound?

A3: this compound has been reported to modulate several key signaling pathways. It can inhibit PD-L1 expression by downregulating the STAT3 and HIF-1α signaling pathways, which is relevant for its anti-cancer effects.[5][6] Additionally, this compound and its analogs have been shown to activate the Nrf2/Keap1 antioxidant response pathway, which is crucial for its neuroprotective effects.[7][8] It has also been found to downregulate the SIRT3 signaling pathway in glioblastoma.[9]

Q4: Are there any known toxicities associated with long-term this compound administration?

A4: A 7-week safety evaluation in mice with daily oral administration of up to 20 mg/kg of a this compound-cyclodextrin complex did not show any obvious toxicity.[1] However, for any new long-term study, it is essential to include a comprehensive toxicology assessment, including monitoring of animal weight, food and water intake, and histopathological analysis of major organs.

Q5: What should I do if I don't observe the expected therapeutic effect in my long-term study?

A5: If you are not observing the desired effect, consider the following troubleshooting steps:

  • Verify Drug Quality and Formulation: Ensure the purity of your this compound and the stability of your formulation.

  • Re-evaluate Dosage: The dose may be too low. Conduct a dose-response study to determine if a higher dose is more effective.

  • Assess Bioavailability: If administering orally, consider if poor absorption is a factor. You may need to explore alternative formulations or routes of administration.

  • Check Target Engagement: If possible, measure biomarkers related to the signaling pathways this compound is expected to modulate in your model system to confirm it is reaching and acting on its target.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor solubility of this compound in aqueous solutions for in vitro assays. This compound is a lipophilic compound with low water solubility.Dissolve this compound in a small amount of DMSO first, then dilute to the final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
Inconsistent results between experimental replicates. - Inaccurate dosing.- Variability in animal model.- Instability of this compound formulation.- Use precise weighing and dilution techniques.- Ensure animal cohorts are age and sex-matched.- Prepare fresh formulations regularly and store them appropriately.
Signs of toxicity in animals (e.g., weight loss, lethargy). The administered dose is too high for the specific animal model or strain.- Immediately reduce the dosage or temporarily halt the treatment.- Conduct a preliminary dose-finding study with a wider range of doses to establish the maximum tolerated dose (MTD).- Monitor animals daily for clinical signs of toxicity.
Lack of efficacy at previously reported effective doses. - Differences in experimental models (e.g., cell line, animal strain).- Insufficient study duration to observe a therapeutic effect.- Poor bioavailability with the chosen route of administration.- Validate the expression of this compound's molecular targets in your model.- Extend the duration of the study, if feasible, with appropriate ethical considerations.- Consider using a formulation to enhance bioavailability or switch to a different route of administration (e.g., intraperitoneal injection).

Quantitative Data Summary

Table 1: Summary of In Vivo this compound Dosages and Effects

Model Dosage Administration Route Study Duration Key Findings Reference
CCl4-induced hepatic fibrosis in mice5 mg/kg/day (as G2-β-CD-Frax complex)Oral7 weeksEfficiently inhibited hepatic fibrosis without inducing toxicity.[1][2]
Xenograft tumor modelNot specified in abstractNot specifiedNot specifiedInhibited the growth of tumor xenografts.[5][6]
Glioblastoma xenograft modelNot specified in abstractNot specifiedNot specifiedInhibited the growth of glioblastoma.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a this compound formulation using a cyclodextrin complex to improve oral bioavailability, based on the principles described in the literature.[1]

Materials:

  • This compound powder

  • 6-O-α-D-maltosyl-β-cyclodextrin (G2-β-CD)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to G2-β-CD. A 1:1 molar ratio is a good starting point.

  • G2-β-CD Solution Preparation: Dissolve the calculated amount of G2-β-CD in distilled water with gentle heating and stirring until a clear solution is obtained.

  • This compound Addition: Slowly add the this compound powder to the G2-β-CD solution while continuously stirring.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Storage: Store the final formulation at 4°C, protected from light. Prepare fresh solutions weekly to ensure stability.

Protocol 2: Long-Term In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for a long-term efficacy study of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., BALB/c nude)

  • This compound formulation

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation: Culture the cancer cells to the desired number. Subcutaneously inject the cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the this compound formulation (e.g., daily by oral gavage) to the treatment group and the vehicle to the control group.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

  • Monitoring Animal Health: Monitor the body weight and general health of the mice throughout the study.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point.

  • Tissue Collection and Analysis: At the end of the study, collect tumors and major organs for histopathological and molecular analysis (e.g., Western blotting for target proteins).

Signaling Pathway and Experimental Workflow Diagrams

Fraxinellone_Signaling_Pathways cluster_anticancer Anti-Cancer Effects cluster_neuroprotection Neuroprotective Effects Fraxinellone_ac This compound STAT3 STAT3 Fraxinellone_ac->STAT3 HIF1a HIF-1α Fraxinellone_ac->HIF1a SIRT3 SIRT3 Fraxinellone_ac->SIRT3 PDL1 PD-L1 STAT3->PDL1 HIF1a->PDL1 Proliferation Tumor Proliferation PDL1->Proliferation Angiogenesis Angiogenesis PDL1->Angiogenesis GBM_Growth Glioblastoma Growth SIRT3->GBM_Growth Fraxinellone_np This compound Keap1 Keap1 Fraxinellone_np->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Key signaling pathways modulated by this compound.

Long_Term_Study_Workflow start Start: Hypothesis formulation Formulation Development (e.g., Cyclodextrin Complexation) start->formulation dose_finding Preliminary Dose-Finding Study (Maximum Tolerated Dose) randomization Animal Model with Disease (Randomization into Groups) dose_finding->randomization formulation->dose_finding treatment Long-Term Treatment (this compound vs. Vehicle) randomization->treatment monitoring Regular Monitoring (Tumor size, Body Weight, Clinical Signs) treatment->monitoring monitoring->treatment endpoint Endpoint Determination monitoring->endpoint analysis Data and Sample Analysis (Histology, Western Blot, etc.) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for a long-term this compound in vivo study.

References

Addressing resistance mechanisms to Fraxinellone in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Fraxinellone in cancer cell line studies.

Troubleshooting Guides

This section addresses common issues encountered during experimentation with this compound.

1. My cancer cell line shows higher than expected resistance to this compound.

If your cell line is demonstrating unexpected resistance to this compound, consider the following potential causes and troubleshooting steps:

  • Intrinsic Resistance: The cell line may possess inherent resistance mechanisms.

    • Recommendation: Perform a baseline analysis of key signaling pathways. Assess the basal activation levels of STAT3 and PI3K/Akt pathways via Western blot. Chronically activated survival pathways can confer intrinsic resistance.

  • Acquired Resistance: Prolonged or improper exposure to this compound may have induced resistance.

    • Recommendation: If you have been culturing cells with the compound for an extended period, consider starting with a fresh, low-passage aliquot of the cell line.

  • Compound Inactivity: The this compound compound may have degraded.

    • Recommendation: Verify the integrity and activity of your this compound stock. If possible, test its efficacy on a known sensitive cell line as a positive control.

2. I am observing inconsistent results in my cytotoxicity assays.

Variability in cytotoxicity assay results can be attributed to several factors:

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Recommendation: Ensure a consistent and optimized cell seeding density for your specific cell line in each experiment.

  • Compound Dilution: Inaccurate serial dilutions of this compound can introduce significant error.

    • Recommendation: Prepare fresh dilutions for each experiment and use calibrated pipettes.

  • Assay Incubation Time: The duration of cell exposure to this compound can impact the IC50 value.

    • Recommendation: Standardize the incubation time across all experiments based on your initial time-course studies.

3. How do I investigate if my resistant cells have altered signaling pathways?

To determine if resistance is due to altered signaling, perform a comparative analysis between your resistant and parental (sensitive) cell lines:

  • Western Blot Analysis: This is a key technique to probe for changes in protein expression and activation.

    • Recommendation: Compare the phosphorylation status of STAT3 (p-STAT3 Tyr705) and Akt (p-Akt Ser473) in both cell lines, with and without this compound treatment. An increase in the basal phosphorylation or a lack of this compound-induced dephosphorylation in the resistant line could indicate a resistance mechanism.

  • Gene Expression Analysis: Changes in the expression of genes related to drug resistance can be informative.

    • Recommendation: Use RT-qPCR to assess the expression levels of genes encoding drug efflux pumps (e.g., ABCB1, ABCG2) or anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).

Frequently Asked Questions (FAQs)

What are the known mechanisms of action for this compound in cancer cells?

This compound has been shown to exert its anticancer effects through multiple pathways:

  • Inhibition of STAT3 and HIF-1α Signaling: this compound downregulates the STAT3 and HIF-1α signaling pathways. This leads to a decrease in the expression of Programmed Death-Ligand 1 (PD-L1), which in turn inhibits cancer cell proliferation and angiogenesis[1]. The compound has been shown to inhibit the activation of STAT3 via the JAK1, JAK2, and Src pathways[1]. It also reduces HIF-1α protein synthesis through the mTOR/p70S6K/eIF4E and MAPK pathways[1].

  • Induction of Apoptosis and Autophagy: In some cancer cell lines, such as osteosarcoma, this compound has been observed to induce apoptosis (programmed cell death) and promote autophagy[2].

What are the potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively documented, based on its known targets, potential resistance mechanisms could include:

  • Feedback Activation of STAT3: Cancer cells can develop resistance to targeted therapies by activating feedback loops that maintain STAT3 signaling despite the presence of an inhibitor. This can involve the upregulation of upstream activators like JAK kinases or FGFR[3].

  • Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy[4].

  • Alterations in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic machinery, such as the Bcl-2 family of proteins, can make cells resistant to this compound-induced apoptosis[5].

  • HIF-1α Independent Survival Pathways: Hypoxic cancer cells can develop resistance to therapies targeting HIF-1α by utilizing alternative, HIF-1-independent survival mechanisms[6].

What is the typical IC50 range for this compound in sensitive cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line and the duration of the assay. The following table summarizes some reported IC50 values.

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)
A549 Lung CarcinomaNot explicitly stated, but shown to inhibit proliferationNot specified
HOS Osteosarcoma78.324
HOS Osteosarcoma72.148
MG63 Osteosarcoma62.924
MG63 Osteosarcoma45.348

Note: This table is not exhaustive and IC50 values should be determined empirically for your specific cell line and experimental conditions.

Experimental Protocols

1. MTT Assay for IC50 Determination

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value[7][8].

2. Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is for detecting the activation status of the STAT3 signaling pathway.

Materials:

  • Parental and this compound-resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (wet or semi-dry)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat both parental and resistant cells with this compound at the desired concentration and for the specified time. Include untreated controls.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading[2][9][10][11][12].

3. Annexin V Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • Parental and this compound-resistant cancer cell lines

  • This compound

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat both parental and resistant cells with this compound. Include untreated controls.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[13][14][15][16][17].

Visualizations

Fraxinellone_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_targets Direct Targets of this compound cluster_downstream Downstream Effects JAKs JAK1, JAK2, Src STAT3 STAT3 JAKs->STAT3 Activates mTOR_pathway mTOR/p70S6K/eIF4E MAPK Pathways HIF1a HIF-1α mTOR_pathway->HIF1a Activates PDL1 PD-L1 Expression STAT3->PDL1 HIF1a->PDL1 Proliferation Cell Proliferation PDL1->Proliferation Promotes Angiogenesis Angiogenesis PDL1->Angiogenesis Promotes Apoptosis Apoptosis This compound This compound This compound->JAKs Inhibits This compound->mTOR_pathway Inhibits This compound->Apoptosis Induces

Caption: Mechanism of action of this compound in cancer cells.

Resistance_Troubleshooting_Workflow Start Unexpected Resistance to this compound Check_Compound Verify this compound Integrity & Activity Start->Check_Compound Check_Compound->Start Compound Degraded Check_Cells Use Fresh, Low-Passage Cell Aliquot Check_Compound->Check_Cells Compound OK Check_Cells->Start Cell Line Issue Baseline_Analysis Perform Baseline Signaling Analysis (Western Blot) Check_Cells->Baseline_Analysis Cells OK Compare_Resistant_Parental Compare Resistant vs. Parental Cell Lines Baseline_Analysis->Compare_Resistant_Parental Analyze_Signaling Analyze Key Pathways (p-STAT3, p-Akt) Compare_Resistant_Parental->Analyze_Signaling Analyze_Efflux_Pumps Analyze Efflux Pump Expression (RT-qPCR) Compare_Resistant_Parental->Analyze_Efflux_Pumps Analyze_Apoptosis Analyze Apoptotic Protein Expression Compare_Resistant_Parental->Analyze_Apoptosis Identify_Mechanism Identify Potential Resistance Mechanism Analyze_Signaling->Identify_Mechanism Analyze_Efflux_Pumps->Identify_Mechanism Analyze_Apoptosis->Identify_Mechanism

Caption: Workflow for troubleshooting this compound resistance.

References

Validation & Comparative

Fraxinellone and Its Synthetic Analogs: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Fraxinellone, a naturally occurring limonoid found in plants of the Rutaceae family, has garnered significant attention in the scientific community for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This has spurred the development of synthetic analogs aimed at enhancing its therapeutic potential and elucidating structure-activity relationships. This guide provides a comparative analysis of this compound and its synthetic analogs, presenting key experimental data on their biological performance and detailing the methodologies employed.

Comparative Biological Activity

The biological efficacy of this compound and its synthetic analogs has been evaluated across various therapeutic areas. The following tables summarize the quantitative data from key studies, offering a direct comparison of their potency.

Table 1: Comparative Anticancer Activity
CompoundCell LineAssayIC50 (µM)Reference
This compoundHOS (Human Osteosarcoma)CCK8 Assay (24h)78.3[1]
This compoundHOS (Human Osteosarcoma)CCK8 Assay (48h)72.1[1]
This compoundMG63 (Human Osteosarcoma)CCK8 Assay (24h)62.9[1]
This compoundMG63 (Human Osteosarcoma)CCK8 Assay (48h)45.3[1]

No quantitative data for synthetic analogs in anticancer assays was available in the searched literature.

Table 2: Comparative Neuroprotective Activity
CompoundCell LineAssayEC50 (nM)Reference
This compoundPC12, SH-SY5YGlutamate-induced toxicityµM range (qualitative)[2]
Analog 1PC12, SH-SY5YGlutamate-induced toxicityInactive[2]
Analog 2PC12 (rat neuronal)Glutamate-induced toxicity44[3][4]
Analog 2SH-SY5Y (human neuronal)Glutamate-induced toxicity39[3][4]
Table 3: Comparative Anti-inflammatory Activity

Quantitative comparative data (IC50/EC50) for this compound and its synthetic analogs in anti-inflammatory assays were not available in the provided search results. This compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages.[5]

Signaling Pathways and Mechanisms of Action

Anticancer Activity of this compound

This compound has been demonstrated to exert its anticancer effects through the modulation of key signaling pathways. In cancer cells, it inhibits the expression of Programmed Death-Ligand 1 (PD-L1) by downregulating the STAT3 and HIF-1α signaling pathways.[6][7] This, in turn, inhibits cancer cell proliferation and angiogenesis.[6]

anticancer_pathway This compound This compound STAT3 STAT3 This compound->STAT3 inhibits HIF1a HIF1a This compound->HIF1a inhibits PDL1 PDL1 STAT3->PDL1 activates HIF1a->PDL1 activates Proliferation Proliferation PDL1->Proliferation promotes Angiogenesis Angiogenesis PDL1->Angiogenesis promotes

This compound's Anticancer Mechanism.
Neuroprotective Activity of this compound Analog 2

A notable synthetic analog, referred to as Analog 2, has shown potent neuroprotective effects against glutamate-induced excitotoxicity.[3][4] Its mechanism of action involves the activation of the Nrf2/Keap1 antioxidant response pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting the cell from oxidative stress.

neuroprotective_pathway Analog2 Analog 2 Keap1 Keap1 Analog2->Keap1 inhibits binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Neuroprotective Pathway of Analog 2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., HOS, MG63)

  • Complete culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (this compound or its analogs) and incubate for the desired period (e.g., 24 or 48 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.[8]

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[2][9][10]

Conclusion

This compound demonstrates significant potential as a lead compound for the development of new therapeutics, particularly in the fields of oncology and neuroprotection. The synthetic analogs developed to date have shown promise, with Analog 2 exhibiting remarkably potent neuroprotective activity at nanomolar concentrations, far exceeding the parent compound. Further research is warranted to synthesize and evaluate a broader range of this compound analogs to fully explore their therapeutic potential and to establish a more comprehensive structure-activity relationship for their anticancer and anti-inflammatory effects. The detailed experimental protocols provided herein should facilitate such future investigations.

References

Fraxinellone and Sulforaphane: A Comparative Guide to Nrf2 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of fraxinellone and sulforaphane as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The content is supported by experimental data to assist in evaluating their potential as therapeutic agents.

Introduction to Nrf2 Activation

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, initiating their transcription. These genes encode for antioxidant enzymes, detoxification enzymes, and other stress response proteins. Both this compound and sulforaphane are natural compounds that have been identified as potent activators of this protective pathway, albeit through potentially different mechanisms.

Quantitative Comparison of Nrf2 Activation

The following tables summarize the available quantitative data on the Nrf2-activating properties of a this compound analog and sulforaphane from various in vitro studies.

Table 1: Potency of Nrf2 Activation (EC50 Values)

CompoundAssay TypeCell LineEC50Citation
This compound Analog 2Neuroprotection against glutamate excitotoxicityPC1244 nM[1][2]
This compound Analog 2Neuroprotection against glutamate excitotoxicitySH-SY5Y39 nM[1][2]
SulforaphaneNrf2-dependent ARE-luciferase reporterBovine Mammary Alveolar Cells (MACT)~5 µM[3]
SulforaphaneNrf2 activation (general)Human Dermal Microvascular Endothelial Cells2-5 times less potent than bardoxolone[4]
SulforaphaneInhibition of cell growthMCF10A and MCF-7 breast cancer cells5 µM[5]

Table 2: Induction of Nrf2 Target Gene Expression

CompoundGeneCell Line/SystemFold InductionTime PointCitation
This compound Analog 2Gpx4, Sod1, Nqo1PC12Not specified, but rapid inductionNot specified[1][2]
SulforaphaneNQO1, HMOX1, GCLC, GCLMHuman Trabecular Meshwork Cells (HTMCs)Significant upregulation6 hours[6]
SulforaphaneNrf2, SOD, CATHuman Granulosa CellsSignificant mRNA increaseNot specified[7]
SulforaphaneNQO1Murine Liver (in vivo)>2-fold12 hours[1]
SulforaphaneHO-1Neurons (in vivo, subarachnoid hemorrhage model)>3-fold12 hours[1]
SulforaphaneNrf2Neurons (in vivo, subarachnoid hemorrhage model)~4-fold12 hours[1]
SulforaphaneHBD-2Human Caco-2 cells1.6-fold24 hours[1]
SulforaphaneHBD-2Human Caco-2 cells2-fold48 hours[1]
SulforaphaneGSR, KEAP1, NFE2L2, NQO1, GCLCImmortalized Bovine Mammary Cells (MACT)Log2 fold change reportedNot specified[2]

Signaling Pathways and Mechanisms of Action

Sulforaphane: Sulforaphane is a well-characterized isothiocyanate that activates Nrf2 through covalent modification of specific cysteine residues on Keap1.[4] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting the ubiquitination of Nrf2.[4] The stabilized Nrf2 is then free to translocate to the nucleus and initiate the transcription of ARE-dependent genes.[4]

Sulforaphane_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFN Sulforaphane Keap1 Keap1 SFN->Keap1 Cysteine Modification Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & targets for degradation Ub Ubiquitin Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1_SFN Keap1 (modified) Keap1_SFN->Nrf2_cyto Release sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds TargetGenes Target Gene Expression (NQO1, HMOX1, etc.) ARE->TargetGenes

Caption: Sulforaphane-mediated Nrf2 activation pathway.

This compound: Recent studies on a novel analog of this compound suggest a mechanism of Nrf2 activation that is distinct from that of sulforaphane.[1][2] Experiments have shown that the activity of this this compound analog is not affected by the thiol-modifying agent N-acetylcysteine, which completely mitigates the effects of sulforaphane.[1][2] This indicates that this compound likely activates Nrf2 through a non-covalent interaction with Keap1 or another component of the pathway, rather than by direct modification of Keap1's cysteine residues.[1][2] This non-electrophilic mechanism of action is a significant point of differentiation from sulforaphane.

Fraxinellone_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frax This compound Keap1 Keap1 Frax->Keap1 Non-covalent Interaction? Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & targets for degradation Keap1->Nrf2_cyto Release Ub Ubiquitin Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds TargetGenes Target Gene Expression (Gpx4, Sod1, Nqo1) ARE->TargetGenes

Caption: Proposed Nrf2 activation pathway for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

ARE-Luciferase Reporter Assay

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HepG2, HEK293T) in a 96-well plate at a suitable density.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE sequence and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency, using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (this compound or sulforaphane) or vehicle control.

    • Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of ARE-luciferase activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.

Luciferase_Assay_Workflow start Plate Cells transfect Co-transfect with ARE-Firefly Luciferase & Renilla Luciferase Plasmids start->transfect treat Treat with this compound, Sulforaphane, or Vehicle transfect->treat lyse Lyse Cells treat->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Normalize Firefly to Renilla & Calculate Fold Induction measure->analyze end Results analyze->end

Caption: General workflow for an ARE-luciferase reporter assay.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This method is used to quantify the mRNA expression levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) following treatment with the activators.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound, sulforaphane, or vehicle for a specific time.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mixture containing cDNA, gene-specific primers for the target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blotting for Nrf2 Nuclear Translocation

This technique is employed to visualize and quantify the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus upon activation.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to a high density in 10 cm dishes.

    • Treat the cells with this compound, sulforaphane, or vehicle for the desired time.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a nuclear/cytoplasmic extraction kit.

  • Protein Quantification:

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for Nrf2.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use loading controls such as Lamin B1 for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Summary and Conclusion

Both this compound and sulforaphane are potent activators of the Nrf2 signaling pathway, a key mechanism for cellular protection against oxidative stress.

  • Potency: A novel analog of this compound has demonstrated remarkably high potency, with EC50 values in the nanomolar range for neuroprotection, suggesting it is significantly more potent than sulforaphane, which typically acts in the micromolar range.[1][2][3]

  • Mechanism of Action: Sulforaphane activates Nrf2 through the well-established mechanism of covalent modification of Keap1 cysteine residues. In contrast, evidence suggests that this compound may activate Nrf2 through a non-electrophilic, non-covalent interaction, which could offer a different safety and specificity profile.[1][2]

  • Therapeutic Potential: The high potency and potentially distinct mechanism of action make this compound and its analogs promising candidates for further investigation as therapeutic agents for conditions associated with oxidative stress. Sulforaphane remains a benchmark Nrf2 activator with a substantial body of research supporting its chemopreventive and cytoprotective effects.

This comparative guide highlights the key differences and similarities between this compound and sulforaphane as Nrf2 activators. The choice between these compounds for research or therapeutic development will depend on the specific application, desired potency, and the importance of the mechanism of action. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and safety profiles.

References

Fraxinellone and Standard Chemotherapy: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development, the exploration of natural compounds with anti-cancer properties continues to be a promising frontier. Fraxinellone, a limonoid extracted from the root bark of Dictamnus dasycarpus, has garnered attention for its potential as a therapeutic agent. This guide provides a comparative overview of the efficacy of this compound against standard chemotherapy drugs, primarily Cisplatin and Paclitaxel, based on available preclinical data.

Disclaimer: Direct comparative studies evaluating the efficacy of this compound against standard chemotherapy drugs in the same experimental settings are currently limited in the published scientific literature. This guide, therefore, presents the available data for each compound individually to facilitate an informed understanding of their respective anti-cancer properties and highlights the potential for future comparative and combination studies.

Mechanisms of Action: A Divergent Approach to Cancer Cell Cytotoxicity

This compound and standard chemotherapy agents employ distinct mechanisms to inhibit cancer cell proliferation and induce cell death.

This compound: This natural compound exhibits a multi-faceted approach to targeting cancer cells. It has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1) by downregulating the STAT3 and HIF-1α signaling pathways.[1][2] This mechanism suggests a potential role for this compound in modulating the tumor microenvironment and overcoming immune evasion. Furthermore, this compound has been observed to induce apoptosis (programmed cell death) and promote excessive autophagy, a cellular process of degradation and recycling, which can lead to cell death in cancer cells.[3][4]

Cisplatin: A cornerstone of chemotherapy for various cancers, Cisplatin exerts its cytotoxic effects primarily by cross-linking with the purine bases on DNA. This action interferes with DNA replication and repair mechanisms, ultimately leading to DNA damage and inducing apoptosis in rapidly dividing cancer cells.[5]

Paclitaxel: Belonging to the taxane class of chemotherapeutic agents, Paclitaxel's primary mechanism involves the stabilization of microtubules.[6][7] By preventing the disassembly of microtubules, which are crucial for cell division, Paclitaxel disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

In Vitro Efficacy: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound, Cisplatin, and Paclitaxel in various cancer cell lines. It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell lines, exposure times, and assay methods.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
HOSOsteosarcoma78.324[3]
HOSOsteosarcoma72.148[3]
MG63Osteosarcoma62.924[3]
MG63Osteosarcoma45.348[3]

Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
A549Lung Carcinoma<50Not Specified[8]
K562Leukemia<50Not Specified[8]
MCF7Breast Cancer<50Not Specified[8]
PANC1Pancreatic Cancer>50Not Specified[8]
C152Malignant Cells6.0148[9]
MCF7Breast Cancer6.8148[9]

Table 3: IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Citation
SKOV-3Ovarian AdenocarcinomaNot SpecifiedNot Specified[10]
ES-2Ovarian CancerNot SpecifiedNot Specified[10]

In Vivo Efficacy and Combination Therapy

In vivo studies in animal models provide crucial insights into the therapeutic potential of anti-cancer compounds.

This compound: In vivo studies have demonstrated that this compound treatment can inhibit the growth of tumor xenografts.[2] One study in an osteosarcoma model found that this compound can enhance the sensitivity of mice to the chemotherapeutic drug Cisplatin, suggesting a potential synergistic effect when used in combination.[3][4] This finding opens avenues for exploring this compound as an adjunct to standard chemotherapy to potentially enhance efficacy and overcome drug resistance.

Cisplatin and Paclitaxel: Both Cisplatin and Paclitaxel are widely used in clinical settings and their in vivo efficacy is well-established for a variety of cancers. They are often used in combination with other chemotherapy agents to maximize therapeutic outcomes.[5][7][11][12][13][14][15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments mentioned in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, Cisplatin, or Paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Expression Analysis
  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Monitor the mice regularly for tumor formation and growth.

  • Treatment: Once the tumors reach a certain volume, randomize the mice into treatment groups (e.g., vehicle control, this compound, standard chemotherapy drug, combination therapy).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to evaluate the in vivo efficacy of the compounds.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

Fraxinellone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound JAK1_2 JAK1/2 This compound->JAK1_2 inhibits Src Src This compound->Src inhibits mTOR mTOR This compound->mTOR inhibits MAPK MAPK This compound->MAPK inhibits STAT3 STAT3 JAK1_2->STAT3 activates Src->STAT3 activates PD_L1_Gene PD-L1 Gene STAT3->PD_L1_Gene activates p70S6K p70S6K mTOR->p70S6K eIF4E eIF4E p70S6K->eIF4E HIF_1a_protein HIF-1α Protein Synthesis eIF4E->HIF_1a_protein MAPK->HIF_1a_protein HIF_1a_protein->PD_L1_Gene activates PD_L1_Expression PD-L1 Expression PD_L1_Gene->PD_L1_Expression

Caption: this compound inhibits PD-L1 expression by targeting STAT3 and HIF-1α pathways.

Chemotherapy_Signaling_Pathways cluster_cisplatin Cisplatin cluster_paclitaxel Paclitaxel Cisplatin Cisplatin DNA DNA Cisplatin->DNA forms adducts DNA_damage DNA Damage DNA->DNA_damage Apoptosis_Cis Apoptosis DNA_damage->Apoptosis_Cis Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubules->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis_Pac Apoptosis Cell_Cycle_Arrest->Apoptosis_Pac Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with Compound (Varying Concentrations) seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

A Head-to-Head Comparison of Fraxinellone and Other Natural Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of Fraxinellone with other well-studied natural compounds: Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG). The information is supported by experimental data to assist in the evaluation of these compounds for further research and development.

Quantitative Comparison of Neuroprotective Activity

The following table summarizes the effective concentrations of a this compound analog, Resveratrol, Curcumin, and EGCG in protecting neuronal cells from glutamate-induced excitotoxicity. It is important to note that the experimental conditions, including cell lines and specific assay parameters, may vary between studies, affecting direct comparability.

CompoundCell LineNeurotoxinAssayEffective Concentration (EC₅₀/Effective Dose)Citation(s)
This compound Analog (Analog 2) PC12GlutamateMTTEC₅₀: 44 nM
SH-SY5YGlutamateMTTEC₅₀: 39 nM
Resveratrol PC12High GlucoseMTTProtective effects observed at various concentrations[1]
SH-SY5YDopamineAnnexin VProtective effects observed at 5 µM[2]
Curcumin PC12GlutamateMTTDose-dependent protection up to 5 µM[3][4]
SH-SY5YGlutamateMTS/LDHProtective effects observed at 1 µM[5]
EGCG PC12GlutamateViable cell count/MTTIncreased viability at 50 µM[6]
HT22GlutamateMTTNeuroprotective effect at 50 µM[7]

Note: The this compound analog demonstrated significantly higher potency (in the nanomolar range) compared to the other natural compounds, for which protective effects are reported in the micromolar range.

Mechanisms of Neuroprotection: A Look at the Signaling Pathways

The neuroprotective effects of these natural compounds are mediated through various signaling pathways, often converging on the reduction of oxidative stress and inflammation.

This compound Analog: Nrf2-Mediated Antioxidant Response

Recent studies on a novel analog of this compound have elucidated its primary neuroprotective mechanism through the potent activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a key regulator of cellular antioxidant responses.

Fraxinellone_Nrf2_Pathway This compound This compound Analog Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PI3K PI3K Resveratrol->PI3K Activates NFkB NF-κB SIRT1->NFkB Inhibits Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress Reduces Akt Akt PI3K->Akt Akt->NFkB Inhibits Inflammation Neuroinflammation NFkB->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection Oxidative_Stress->Neuroprotection Curcumin_Pathway Curcumin Curcumin NFkB NF-κB Curcumin->NFkB Inhibits Nrf2 Nrf2 Curcumin->Nrf2 Activates Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Neuroprotection Neuroprotection Inflammatory_Cytokines->Neuroprotection ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Neuroprotection EGCG_Pathway EGCG EGCG PI3K_Akt PI3K/Akt Pathway EGCG->PI3K_Akt Activates MAPK MAPK Pathway EGCG->MAPK Modulates Metal_Ions Metal Ion Chelation EGCG->Metal_Ions Cell_Survival Promotes Cell Survival PI3K_Akt->Cell_Survival Apoptosis Inhibits Apoptosis MAPK->Apoptosis Neuroprotection Neuroprotection Metal_Ions->Neuroprotection Cell_Survival->Neuroprotection Apoptosis->Neuroprotection MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed PC12 or SH-SY5Y cells in 96-well plates cell_adherence Allow cells to adhere (24 hours) cell_seeding->cell_adherence compound_treatment Pre-treat with various concentrations of test compound (e.g., this compound analog) cell_adherence->compound_treatment glutamate_exposure Induce neurotoxicity with Glutamate compound_treatment->glutamate_exposure add_mtt Add MTT solution to each well glutamate_exposure->add_mtt incubation Incubate to allow formazan crystal formation add_mtt->incubation solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability and determine EC₅₀ read_absorbance->calculate_viability

References

Fraxinellone: A Promising Candidate for Overcoming Cisplatin Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Anticancer Effects in Cisplatin-Resistant Models

Cisplatin stands as a cornerstone of chemotherapy for various cancers, yet the development of resistance remains a significant clinical hurdle. This guide provides a comparative analysis of Fraxinellone, a natural compound, and other therapeutic alternatives in the context of cisplatin-resistant cancer models. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with objective information to evaluate the potential of this compound in overcoming cisplatin resistance.

Performance Comparison in Osteosarcoma Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and alternative compounds in various osteosarcoma cell lines. It is important to note that direct comparative studies of this compound in cisplatin-resistant cell lines are not yet available. The data presented here is compiled from different studies, and the cell line models (cisplatin-sensitive vs. resistant) vary, which should be considered when interpreting the results.

CompoundCell LineCisplatin Resistance StatusIC50 (µM)Citation(s)
This compound HOSSensitive78.3 (24h), 72.1 (48h)
MG63Sensitive62.9 (24h), 45.3 (48h)[1]
Triptolide U-2 OSSensitiveNot specified, but effective at 25-50 nM[2]
MG-63SensitiveEffective at 50-200 nM
U-2OS/CDDPResistantData not available[3]
Saos-2/CDDPResistantData not available[3]
Olaparib (PARP Inhibitor) U-2 OSSensitiveVariable, depending on BRCA status
MG63SensitiveNot specified
Niraparib (PARP Inhibitor) U-2 OSSensitiveNot specified
MG63SensitiveNot specified
Talazoparib (PARP Inhibitor) MG63Sensitive0.448[4]
SaOS-2Sensitive33.57[4]
U-2 OSResistant to Talazoparib>100[4]
Cisplatin U-2 OSSensitive8.94
143BSensitive10.48[5]
U-2 OS (Cis-Resistant)Resistant15.66[5]
143B (Cis-Resistant)Resistant16.17[5]
Saos-2Sensitive2.49[6]
Saos-2 (Cis-Resistant)Resistant295[6]

Note: The lack of IC50 values for this compound in cisplatin-resistant osteosarcoma cell lines is a current research gap. The provided data for Triptolide and PARP inhibitors in cisplatin-resistant models offers an indirect comparison of their potential efficacy.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to validate the anticancer effects of compounds in cisplatin-resistant models.

Cell Viability Assay (CCK-8/MTT)

This assay determines the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Plate osteosarcoma cells (e.g., HOS, MG63, U-2OS, Saos-2, and their cisplatin-resistant counterparts) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Triptolide, PARP inhibitors) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C. For MTT assays, subsequently add 100-150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis (programmed cell death).

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

In Vivo Xenograft Model

This animal model evaluates the in vivo antitumor efficacy of a compound.

  • Cell Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., 1 x 10⁶ cells) into the flank or tibia of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomly assign the mice to different treatment groups: vehicle control, cisplatin alone, test compound alone, and a combination of cisplatin and the test compound. Administer the treatments via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule.

  • Monitoring: Monitor tumor volume and the body weight of the mice throughout the experiment.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a general experimental workflow.

Fraxinellone_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Resistance Cisplatin Resistance (e.g., enhanced DNA repair, anti-apoptotic signaling) DNA_Damage->Resistance This compound This compound This compound->Resistance sensitizes to cisplatin STAT3 STAT3 This compound->STAT3 inhibits HIF1a HIF-1α This compound->HIF1a inhibits PDL1 PD-L1 STAT3->PDL1 Cell_Proliferation Cell Proliferation & Angiogenesis STAT3->Cell_Proliferation HIF1a->PDL1 HIF1a->Cell_Proliferation Immune_Evasion Immune Evasion PDL1->Immune_Evasion

Caption: Signaling pathway of this compound enhancing cisplatin sensitivity.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines Cisplatin-Sensitive & Resistant Cancer Cell Lines Cell_Viability Cell Viability Assay (IC50 Determination) Cell_Lines->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Lines->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, etc.) Cell_Viability->Mechanism_Study Apoptosis_Assay->Mechanism_Study Xenograft Establish Xenograft Model in Immunodeficient Mice Mechanism_Study->Xenograft Treatment Treatment with Compound, Cisplatin, or Combination Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth & Animal Well-being Treatment->Tumor_Measurement Endpoint_Analysis Tumor Excision & Analysis (Weight, IHC) Tumor_Measurement->Endpoint_Analysis Data_Analysis Data Analysis & Comparison Endpoint_Analysis->Data_Analysis

Caption: General workflow for evaluating anticancer compounds.

Conclusion

This compound demonstrates significant anticancer effects in cisplatin-sensitive osteosarcoma cell lines and has a mechanism of action that suggests its potential to overcome cisplatin resistance by targeting key signaling pathways like STAT3 and HIF-1α. While direct comparative data in cisplatin-resistant models is currently lacking, the information gathered provides a strong rationale for further investigation. The comparison with alternatives such as Triptolide and PARP inhibitors highlights the ongoing search for effective strategies against resistant tumors. The experimental protocols and workflows detailed in this guide offer a framework for future research to definitively validate the therapeutic potential of this compound in cisplatin-resistant cancers.

References

Benchmarking Fraxinellone's antioxidant capacity against established antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of fraxinellone, a natural product isolated from the root bark of Dictamnus dasycarpus, against established antioxidants. While direct chemical scavenging data for this compound is limited, this document summarizes the current understanding of its unique antioxidant mechanism and provides a framework for its evaluation.

Executive Summary

This compound exhibits significant protective effects against oxidative stress, not through direct radical scavenging, but primarily by activating the endogenous antioxidant response system.[1] Research indicates that this compound's mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant defenses.[1] This is in contrast to traditional antioxidants like Vitamin C and Trolox, which directly neutralize free radicals. This guide presents a comparison based on the available scientific literature, focusing on the mechanistic differences and providing detailed experimental protocols for standard antioxidant assays for contextual understanding.

Comparative Analysis of Antioxidant Mechanisms

This compound's antioxidant activity is primarily indirect, relying on the upregulation of cellular antioxidant enzymes. This contrasts with the direct radical scavenging mechanism of well-established antioxidants. The following table summarizes these differences.

FeatureThis compoundVitamin C (Ascorbic Acid)Trolox (a water-soluble analog of Vitamin E)
Primary Mechanism Indirect: Activation of the Nrf2 signaling pathway, leading to the transcription of antioxidant genes.[1]Direct: Electron donor to neutralize free radicals.Direct: Hydrogen atom donor to neutralize peroxyl radicals.
Mode of Action Induces the expression of a wide range of antioxidant and detoxification enzymes.Acts as a potent, water-soluble antioxidant that directly scavenges a variety of reactive oxygen species (ROS).A potent, water-soluble antioxidant that serves as a standard in many antioxidant capacity assays.
Cellular Effect Provides long-lasting protection against oxidative stress by enhancing the cell's own defense mechanisms.[1]Provides immediate protection by neutralizing existing free radicals.Provides immediate protection by breaking the chain of lipid peroxidation.

Quantitative Data on Antioxidant Capacity

Direct quantitative data on the radical scavenging activity of this compound, such as IC50 values from DPPH or ABTS assays, or TEAC values from ORAC assays, are not extensively reported in the scientific literature. Studies on crude extracts of Dictamnus dasycarpus have shown antioxidant activity, but the specific contribution of this compound to this activity has not been isolated and quantified.

One study on a novel analog of this compound suggested that direct antioxidant activity is unlikely to be its primary mode of action due to its high potency in cellular protection assays at nanomolar concentrations, and the absence of typical antioxidant structural features.[1] The focus of research has been on its potent indirect antioxidant effects through Nrf2 activation.

Signaling Pathway of this compound's Antioxidant Action

This compound's primary antioxidant mechanism is the activation of the Nrf2-Keap1 signaling pathway. Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Increased Antioxidant Enzyme Production Increased Antioxidant Enzyme Production Antioxidant_Genes->Increased Antioxidant Enzyme Production Leads to

This compound-induced Nrf2 signaling pathway.

Experimental Protocols for Standard Antioxidant Assays

For researchers wishing to conduct their own comparative studies, detailed methodologies for common antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix sample/standard with DPPH solution A->C B Prepare test sample and standard (e.g., Vitamin C, Trolox) at various concentrations B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance (at ~517 nm) D->E F Calculate % inhibition and IC50 value E->F

DPPH radical scavenging assay workflow.

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction: In a microplate well or a cuvette, add a specific volume of the test sample or standard solution to a fixed volume of the DPPH solution. A blank containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.

Experimental Workflow:

ABTS_Workflow A Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate B Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm A->B D Mix sample/standard with diluted ABTS•+ solution B->D C Prepare test sample and standard (e.g., Trolox) at various concentrations C->D E Incubate at room temperature (e.g., 6 minutes) D->E F Measure absorbance (at ~734 nm) E->F G Calculate % inhibition and TEAC value F->G

ABTS radical scavenging assay workflow.

Detailed Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a specific volume of the test sample or a standard (e.g., Trolox) to a fixed volume of the diluted ABTS•+ solution.

  • Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Experimental Workflow:

ORAC_Workflow A Prepare fluorescent probe (e.g., fluorescein) and radical generator (e.g., AAPH) D Initiate reaction by adding the radical generator A->D B Prepare test sample and standard (e.g., Trolox) at various concentrations C Mix sample/standard with fluorescent probe in a microplate B->C C->D E Monitor fluorescence decay over time at 37°C D->E F Calculate the area under the curve (AUC) and the ORAC value E->F

ORAC assay workflow.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH), and a standard (e.g., Trolox).

  • Reaction Setup: In a black 96-well microplate, add the test sample or standard, followed by the fluorescein solution. The plate is then pre-incubated at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of the AAPH solution.

  • Measurement: The fluorescence is monitored kinetically over time (e.g., every minute for 1-2 hours) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as Trolox equivalents.

Conclusion

This compound presents a compelling case for an antioxidant with a sophisticated, indirect mechanism of action. While it may not exhibit potent direct radical scavenging activity comparable to classical antioxidants, its ability to activate the Nrf2 signaling pathway suggests a capacity for inducing a broad and sustained cellular antioxidant response.[1] For researchers and drug development professionals, this positions this compound as a promising candidate for conditions associated with chronic oxidative stress, where bolstering the endogenous defense systems is a key therapeutic strategy. Future research should focus on quantifying the downstream effects of this compound on antioxidant enzyme expression and activity to fully benchmark its cellular antioxidant capacity against other Nrf2 activators and direct antioxidants in relevant biological systems.

References

Synergistic effects of Fraxinellone with other anticancer agents

Author: BenchChem Technical Support Team. Date: November 2025

Unveiling the Synergistic Potential of Fraxinellone with Cisplatin

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of this compound when combined with other anticancer agents. The primary focus of this guide is the observed synergy between this compound and cisplatin, as current scientific literature predominantly investigates this combination. At present, there is a notable absence of published experimental data on the synergistic or combination effects of this compound with doxorubicin or paclitaxel.

This compound, a natural compound, has demonstrated standalone anticancer properties by inhibiting cancer cell proliferation and angiogenesis through the downregulation of PD-L1 expression via the STAT3 and HIF-1α signaling pathways.[1][2] More recent studies have illuminated its potential as a chemosensitizing agent, particularly in enhancing the efficacy of cisplatin in osteosarcoma.[3][4]

Quantitative Analysis of this compound's Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of this compound as a single agent against human osteosarcoma cell lines. This data is crucial for understanding its baseline potency before evaluating its role in combination therapy.

Cell LineCompoundDuration of TreatmentIC50 (μM)Reference
HOSThis compound24 hours78.3[3][4]
HOSThis compound48 hours72.1[3][4]
MG63This compound24 hours62.9[3][4]
MG63This compound48 hours45.3[3][4]

Synergistic Effects with Cisplatin

A key study has shown that this compound can enhance the sensitivity of osteosarcoma to cisplatin in vivo, suggesting a synergistic relationship.[3][4] While specific quantitative data such as a combination index (CI) is not yet available in the public domain, the research indicates a promising avenue for combination therapy. The proposed mechanism involves this compound's ability to induce apoptosis and autophagy in cancer cells, potentially lowering the threshold for cisplatin-induced cell death.[3][4]

Experimental Protocols

Below are the detailed methodologies for the key experiments that form the basis of our current understanding of this compound's anticancer effects.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Human osteosarcoma cell lines (HOS and MG63) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with varying concentrations of this compound (0, 10, 20, 40, 80, 160 μM) for 24 or 48 hours.

  • MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are then calculated.

In Vivo Xenograft Model

  • Cell Implantation: Nude mice are subcutaneously injected with HOS or MG63 cells (5 × 10⁶ cells per mouse).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomly assigned to treatment groups: control (vehicle), this compound alone, cisplatin alone, and this compound in combination with cisplatin. The specific dosages and administration schedule for the combination therapy would be a critical aspect of such an experiment, though detailed public protocols are not yet available.

  • Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its synergistic effects.

Fraxinellone_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects This compound This compound JAK_STAT JAK/STAT Pathway This compound->JAK_STAT inhibits mTOR_MAPK mTOR/MAPK Pathway This compound->mTOR_MAPK inhibits STAT3 STAT3 JAK_STAT->STAT3 activates HIF1a HIF-1α mTOR_MAPK->HIF1a activates PDL1 PD-L1 Expression STAT3->PDL1 HIF1a->PDL1 Angiogenesis Angiogenesis PDL1->Angiogenesis promotes Proliferation Cell Proliferation PDL1->Proliferation promotes

Caption: this compound's mechanism of action.

Synergistic_Effect_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., HOS, MG63) Single_Agent Single-Agent Treatment (this compound or Cisplatin) Cell_Culture->Single_Agent Combination Combination Treatment (this compound + Cisplatin) Cell_Culture->Combination Viability_Assay Cell Viability Assay (e.g., MTT) Single_Agent->Viability_Assay Combination->Viability_Assay CI_Calculation Combination Index (CI) Calculation Viability_Assay->CI_Calculation Xenograft Xenograft Mouse Model Treatment_Groups Treatment Groups (Control, Single Agents, Combination) Xenograft->Treatment_Groups Tumor_Measurement Tumor Growth Measurement Treatment_Groups->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment_Groups->Toxicity_Assessment

Caption: Workflow for evaluating synergy.

Conclusion and Future Directions

The available evidence strongly suggests that this compound holds promise as a synergistic agent in cancer therapy, particularly in combination with cisplatin for the treatment of osteosarcoma. Its ability to induce apoptosis and autophagy presents a compelling mechanism for enhancing the efficacy of conventional chemotherapeutics. However, the field is still in its nascent stages. Further research is critically needed to:

  • Quantify the synergistic effects of this compound and cisplatin using methodologies such as Combination Index (CI) analysis.

  • Elucidate the precise molecular mechanisms underlying this synergy.

  • Investigate the potential synergistic effects of this compound with other widely used anticancer agents like doxorubicin and paclitaxel.

  • Conduct comprehensive in vivo studies to validate the efficacy and safety of these combination therapies.

As more data becomes available, this compound could emerge as a valuable component of combination regimens, potentially leading to more effective and less toxic cancer treatments.

References

Validating Fraxinellone's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fraxinellone's proposed mechanism of action with alternative therapeutic agents, emphasizing validation through knockout model studies. While direct quantitative data for this compound in knockout models is limited in publicly available literature, this guide leverages data from studies on alternative compounds targeting the same pathways to provide a robust comparative analysis. This approach allows for an objective evaluation of this compound's potential efficacy and highlights the methodologies for its definitive validation.

This compound's Proposed Mechanisms of Action

This compound, a natural compound isolated from the root bark of Dictamnus dasycarpus, has demonstrated promising anti-cancer and neuroprotective properties. Current research points to two primary mechanisms of action:

  • Inhibition of the PD-L1 Pathway via STAT3 and HIF-1α Downregulation: this compound is suggested to suppress the expression of Programmed Death-Ligand 1 (PD-L1) by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathways. This action would enhance anti-tumor immunity by preventing the exhaustion of cytotoxic T-cells.[1][2][3][4]

  • Activation of the Nrf2 Antioxidant Pathway: this compound and its analogs have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress by upregulating the expression of antioxidant proteins.

Comparative Analysis with Alternative Therapeutics in Knockout Models

To validate these proposed mechanisms, it is essential to compare the effects of this compound with those of well-characterized compounds in relevant knockout models. The following tables summarize the expected outcomes for this compound and present available data for alternative drugs in knockout systems.

Targeting the STAT3/PD-L1 Pathway

Alternative STAT3 Inhibitor: BP-1-102 is a small molecule inhibitor that has been shown to selectively target STAT3.[5][6][7][8][9]

Alternative PD-L1 Inhibitor: Atezolizumab is a monoclonal antibody that blocks the interaction between PD-L1 and its receptor, PD-1.

Parameter This compound (Proposed) BP-1-102 (STAT3 Inhibitor) in STAT3 Knockout Model Atezolizumab (PD-L1 Inhibitor) in PD-L1 Knockout Model
Cell Proliferation Decreased in wild-type cancer cells. Effect is expected to be diminished in STAT3 or PD-L1 knockout cells.Cell proliferation is inhibited in wild-type cells. The inhibitory effect is significantly reduced in STAT3 knockout cells, demonstrating on-target activity.Tumor growth is inhibited in wild-type models. The therapeutic effect is absent in PD-L1 knockout models, confirming the drug's mechanism of action.
Tumor Growth (in vivo) Reduced tumor growth in xenograft models.[1][2] This effect is hypothesized to be less pronounced in STAT3 or PD-L1 knockout mice.Significantly suppresses tumor growth in wild-type xenograft models. This effect is abrogated in STAT3 knockout tumor models.Demonstrates significant tumor growth inhibition in wild-type tumor-bearing mice. Efficacy is lost in mice bearing PD-L1 knockout tumors.[10][11][12][13][14]
PD-L1 Expression Decreased in wild-type cancer cells.No direct effect on PD-L1 expression, but downstream effects of STAT3 inhibition would lead to reduced PD-L1 levels.Binds to PD-L1 but does not necessarily decrease its expression.
T-cell Activity Increased in co-culture with cancer cells.Indirectly enhances T-cell activity by reducing STAT3-mediated immunosuppression in the tumor microenvironment.Directly enhances T-cell-mediated tumor killing by blocking the PD-1/PD-L1 inhibitory signal.
Targeting the HIF-1α Pathway

Alternative HIF-1α Inhibitor: PX-478 is a potent and selective small molecule inhibitor of HIF-1α.[1][2][3][15][16][17]

Parameter This compound (Proposed) PX-478 (HIF-1α Inhibitor) in HIF-1α Knockout Model
HIF-1α Protein Levels Decreased in wild-type cells under hypoxic conditions.Effectively reduces HIF-1α protein levels in wild-type cells. This effect is absent in HIF-1α knockout cells, confirming target engagement.
Angiogenesis Inhibited in in vitro and in vivo models.[1][4]Significantly reduces angiogenesis in wild-type tumor models. The anti-angiogenic effect is diminished in HIF-1α knockout models.
Tumor Growth (in vivo) Reduced tumor growth in xenograft models.[1][2]Demonstrates significant tumor growth inhibition in various xenograft models.[15][17] The efficacy is expected to be reduced in HIF-1α knockout tumor models.
Metastasis Reduced metastatic potential.Inhibits metastasis in preclinical models.
Targeting the Nrf2 Pathway

Alternative Nrf2 Activator: Sulforaphane is a well-characterized activator of the Nrf2 pathway.[18][19][20][21]

Parameter This compound (Proposed) Sulforaphane (Nrf2 Activator) in Nrf2 Knockout Model
Nrf2 Nuclear Translocation Increased in wild-type cells.Induces Nrf2 nuclear translocation in wild-type cells. This effect is absent in Nrf2 knockout cells.
Antioxidant Gene Expression (e.g., HO-1, NQO1) Upregulated in wild-type cells.Significantly upregulates the expression of Nrf2 target genes in wild-type cells and tissues. This induction is abolished in Nrf2 knockout mice.[18][20]
Cytoprotection against Oxidative Stress Protects cells from oxidative damage.Provides significant protection against oxidative stress-induced cell death in wild-type cells. This protective effect is lost in Nrf2 knockout cells.[18]
Metabolism and Distribution Not fully characterized.The metabolism and tissue distribution of Sulforaphane are altered in Nrf2 knockout mice, indicating Nrf2's role in its processing.[4]

Experimental Protocols

Detailed methodologies are crucial for the validation of this compound's mechanism of action. Below are protocols for key experiments.

Western Blot Analysis for PD-L1, STAT3, HIF-1α, and Nrf2 Pathway Proteins

Objective: To determine the effect of this compound on the protein levels of key signaling molecules.

  • Cell Culture and Treatment: Culture cancer cells (e.g., A549, HeLa) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours). For hypoxia experiments, incubate cells in a hypoxic chamber (1% O2).

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PD-L1, STAT3, p-STAT3, HIF-1α, Nrf2, HO-1, or β-actin (loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on cancer cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice). For knockout studies, use corresponding knockout mouse strains.

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Visualizing the Pathways and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Fraxinellone_PDL1_Pathway cluster_this compound This compound cluster_Upstream Upstream Signaling cluster_Downstream Downstream Effects This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits HIF1a HIF-1α This compound->HIF1a Inhibits PDL1 PD-L1 Expression STAT3->PDL1 Promotes HIF1a->PDL1 Promotes Proliferation Cell Proliferation PDL1->Proliferation Promotes Angiogenesis Angiogenesis PDL1->Angiogenesis Promotes

Caption: this compound's inhibition of STAT3 and HIF-1α downregulates PD-L1.

Fraxinellone_Nrf2_Pathway cluster_this compound This compound cluster_Signaling Cellular Signaling cluster_Response Cellular Response This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Leads to

Caption: this compound activates the Nrf2 antioxidant response pathway.

Knockout_Validation_Workflow cluster_Models Experimental Models cluster_Treatment Treatment cluster_Analysis Comparative Analysis WT_Cells Wild-Type Cells/Mice Fraxinellone_Treatment This compound Treatment WT_Cells->Fraxinellone_Treatment KO_Cells Target Gene Knockout Cells/Mice KO_Cells->Fraxinellone_Treatment Phenotypic_Assays Phenotypic Assays (Proliferation, Tumor Growth) Fraxinellone_Treatment->Phenotypic_Assays Mechanism_Validation Mechanism Validation Phenotypic_Assays->Mechanism_Validation Compare WT vs KO results to validate target

References

Replicating Fraxinellone's Neuroprotective Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the neuroprotective findings of Fraxinellone and its novel analog in various neuronal cell models. It is intended to assist researchers, scientists, and drug development professionals in replicating and expanding upon these important findings. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Efficacy of this compound and its Analog

This compound, a natural limonoid, has demonstrated neuroprotective properties against glutamate-induced excitotoxicity. More recently, a novel analog of this compound has been synthesized and shown to possess significantly greater potency in protecting neuronal cells. The following table summarizes the key quantitative findings from studies on these compounds.

CompoundCell TypeNeurotoxic InsultEffective ConcentrationKey Findings
This compound Primary Cultured Rat Cortical CellsGlutamate0.1 µMShowed significant neuroprotective activity.[1][2]
PC12 (rat pheochromocytoma)Glutamate (100 µM)> 1 µM (µM range)Did not provide significant protection at concentrations ≤ 1 µM.[3]
SH-SY5Y (human neuroblastoma)Glutamate (100 µM)> 1 µMDid not provide significant protection at concentrations ≤ 1 µM.[3]
This compound Analog (Analog 2) PC12 (rat pheochromocytoma)Glutamate (100 µM)EC50: 44 nMSignificantly protected against glutamate-induced toxicity in a dose-dependent manner.[3]
SH-SY5Y (human neuroblastoma)Glutamate (100 µM)EC50: 39 nMSignificantly protected against glutamate-induced toxicity in a dose-dependent manner.[3]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity

This protocol is designed to assess the viability of neuronal cells following exposure to glutamate, a key mediator of excitotoxic cell death.

  • Cell Culture:

    • PC12 or SH-SY5Y cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

    • For primary cortical neuron cultures, cortical tissue is dissected from rat embryos and dissociated into single cells. Neurons are then plated on coated culture dishes and maintained in a suitable neurobasal medium.

  • Treatment:

    • Cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well for SH-SY5Y) and allowed to adhere overnight.

    • The following day, cells are pre-treated with various concentrations of this compound or its analog for a specified period (e.g., 30 minutes).

    • After pre-treatment, the compound-containing medium is removed, and cells are exposed to a neurotoxic concentration of L-glutamate (e.g., 100 µM for PC12 and SH-SY5Y cells) for 24 hours.

  • Cell Viability Assay (MTT Assay):

    • Following glutamate exposure, the culture medium is removed.

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for a period that allows for the formation of formazan crystals (e.g., 4 hours).

    • The MTT solution is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify the levels of intracellular ROS.

  • Cell Preparation and Staining:

    • Neuronal cells are cultured and treated with this compound/analog and the neurotoxic agent as described in the neuroprotection protocol.

    • Following treatment, the culture medium is removed, and the cells are washed with a suitable buffer (e.g., pre-warmed DMEM or PBS).

    • A working solution of DCFH-DA (e.g., 10 µM) is added to the cells, and they are incubated at 37°C for a specified time (e.g., 30-45 minutes) in the dark.

  • ROS Detection:

    • After incubation, the DCFH-DA solution is removed, and the cells are washed to remove any excess probe.

    • The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Alternatively, cells can be visualized using a fluorescence microscope.

Nrf2 Activation Assay

This protocol describes an ELISA-based method to quantify the activation of the transcription factor Nrf2, a key regulator of the antioxidant response.

  • Nuclear Extract Preparation:

    • Neuronal cells are treated with this compound or its analog for a specified time to induce Nrf2 activation.

    • Following treatment, cells are harvested, and nuclear extracts are prepared using a commercial nuclear extraction kit or a standard laboratory protocol. This involves lysing the cell membrane while keeping the nucleus intact, followed by lysis of the nuclear membrane to release nuclear proteins.

  • ELISA-Based Nrf2 Transcription Factor Assay:

    • A 96-well plate pre-coated with a specific double-stranded DNA sequence containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE) is used.

    • The prepared nuclear extracts are added to the wells, allowing the active Nrf2 in the extracts to bind to the ARE sequence.

    • The wells are then washed to remove unbound proteins.

    • A primary antibody specific to the DNA-bound form of Nrf2 is added to the wells and incubated.

    • After another washing step, an HRP-conjugated secondary antibody is added.

    • A substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP.

    • The reaction is stopped, and the absorbance is measured at 450 nm. The intensity of the color is proportional to the amount of activated Nrf2 in the sample.

Visualizing the Molecular Mechanisms and Experimental Design

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway and the general experimental workflow.

G cluster_workflow Experimental Workflow for Assessing Neuroprotection cluster_assays Assays A 1. Neuronal Cell Culture (e.g., PC12, SH-SY5Y, Primary Cortical Neurons) B 2. Pre-treatment with this compound or Analog A->B C 3. Induction of Neurotoxicity (e.g., Glutamate Exposure) B->C D 4. Assessment of Neuroprotective Effects C->D D1 Cell Viability Assay (e.g., MTT) D2 ROS Measurement (e.g., DCFH-DA) D3 Nrf2 Activation Assay (e.g., ELISA)

Caption: A generalized workflow for investigating the neuroprotective effects of this compound.

G cluster_pathway Keap1-Nrf2 Signaling Pathway in Neuroprotection cluster_nucleus This compound This compound / Analog Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_in_nucleus Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Genes Transcription of Antioxidant Genes ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Nrf2_in_nucleus->ARE Binds to

Caption: The Keap1-Nrf2 signaling pathway activated by this compound, leading to neuroprotection.

References

Assessing the Therapeutic Window: A Comparative Analysis of Fraxinellone and Conventional Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the natural compound Fraxinellone against conventional anti-inflammatory drugs, namely Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and corticosteroids. The focus is on the therapeutic window, a critical measure of a drug's safety and efficacy. This analysis is based on available preclinical and clinical data, highlighting the mechanisms of action, and outlining experimental protocols for direct comparison.

Introduction

This compound, a limonoid derived from the root bark of Dictamnus dasycarpus, has demonstrated significant anti-inflammatory properties in preclinical studies. Its potential as a therapeutic agent warrants a thorough comparison with established anti-inflammatory drugs like NSAIDs and corticosteroids. A key aspect of this comparison is the therapeutic window, which is the range of doses at which a drug is effective without being toxic. A wider therapeutic window generally indicates a safer drug.

Mechanism of Action and Signaling Pathways

The therapeutic and toxic effects of a drug are intrinsically linked to its mechanism of action. This compound and conventional anti-inflammatory drugs exhibit distinct molecular pathways.

This compound

This compound's anti-inflammatory effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-treated RAW 264.7 macrophages, this compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Specifically, this compound suppresses the activity of IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene transcription.[1]

Furthermore, this compound has been observed to inhibit the phosphorylation of extracellular-signal-related kinase 1/2 (ERK1/2), a component of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in the regulation of inflammatory responses.[1] In the context of atopic dermatitis, this compound has been shown to exert its anti-inflammatory and antipruritic effects by regulating the IL-31 pathway.[3][4]

Fraxinellone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ERK ERK TLR4->ERK p65_p50_nuc p65/p50 DNA DNA p65_p50_nuc->DNA Binds to κB sites Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) DNA->Pro_inflammatory_genes Transcription p65_p50 p65_p50 p65_p50->p65_p50_nuc Translocation This compound This compound

Caption: NSAIDs' mechanism of action via COX inhibition.

Corticosteroids act by binding to cytosolic glucocorticoid receptors (GR). [5]Upon binding, the GR-corticosteroid complex translocates to the nucleus where it can act in two main ways:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. [6]This is a major mechanism for their anti-inflammatory effects. [7] dot

Corticosteroids_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_HSP GR-HSP Complex GR->GR_HSP Bound to GR_CS GR-Corticosteroid Complex GR->GR_CS Binds HSP Heat Shock Proteins GR_HSP->GR Dissociates GR_CS_nuc GR-Corticosteroid Complex GR_CS->GR_CS_nuc Translocation NFkB_AP1 NF-κB / AP-1 Pro_inflammatory_genes Pro-inflammatory Genes NFkB_AP1->Pro_inflammatory_genes Activates Transcription GR_CS_nuc->NFkB_AP1 Inhibits (Transrepression) GRE Glucocorticoid Response Elements (GRE) GR_CS_nuc->GRE Binds (Transactivation) Anti_inflammatory_genes Anti-inflammatory Genes GRE->Anti_inflammatory_genes Upregulates Transcription

Caption: Corticosteroids' genomic mechanism of action.

Comparative Data on Therapeutic Window

A direct quantitative comparison of the therapeutic window of this compound with conventional drugs is currently limited by the lack of publicly available LD50 (median lethal dose) or TD50 (median toxic dose) data for this compound specifically for its anti-inflammatory effects. However, a qualitative and semi-quantitative comparison can be made based on reported effective doses and known toxicities of conventional drugs.

Table 1: Comparison of Effective Doses and Available Toxicity Data

Drug/CompoundClassIndication (in preclinical/clinical studies)Effective Dose (ED50 or Clinical Dose)LD50/TD50 (Animal Model)Therapeutic Index (TI = TD50/ED50 or LD50/ED50)
This compound LimonoidRheumatoid Arthritis (mice) [8]7.5 mg/kg (intraperitoneal)Not ReportedNot Calculable
Atopic Dermatitis (mice) [3]-Not ReportedNot Calculable
Ibuprofen NSAIDInflammation (general)200-800 mg (human, single dose) [9]636 mg/kg (rat, oral) [10]Variable, depends on indication and endpoint
Celecoxib COX-2 InhibitorArthritis200-400 mg/day (human) [11]>2000 mg/kg (rat, oral)High (preclinically)
Prednisone CorticosteroidRheumatoid Arthritis (human) [12]5-10 mg/dayNot typically measured for TI calculationNarrow, due to long-term side effects
Dexamethasone CorticosteroidInflammation (human) [13]0.75-9 mg/dayNot typically measured for TI calculationNarrow, due to long-term side effects

Note: The therapeutic index for corticosteroids is considered narrow not because of acute toxicity at therapeutic doses, but due to the significant adverse effects associated with long-term use.

Experimental Protocols for a Head-to-Head Comparison

To definitively assess the therapeutic window of this compound relative to conventional drugs, a series of standardized preclinical studies are required. The following outlines a general experimental workflow.

dot

Experimental_Workflow cluster_workflow Experimental Workflow for Therapeutic Window Assessment Animal_Model 1. Select Animal Model of Inflammation (e.g., Carrageenan-induced paw edema, Collagen-induced arthritis) Dose_Response_Efficacy 2. Determine Efficacy (ED50) - Administer graded doses of this compound and comparator drugs. - Measure anti-inflammatory endpoints (e.g., paw volume, arthritis score). Animal_Model->Dose_Response_Efficacy Acute_Toxicity 3. Determine Acute Toxicity (LD50) - Administer single escalating doses. - Observe for mortality over 14 days. Dose_Response_Efficacy->Acute_Toxicity Subchronic_Toxicity 4. Determine Subchronic Toxicity (TD50/NOAEL) - Administer repeated doses over 28 or 90 days. - Monitor clinical signs, body weight, hematology, clinical chemistry, and histopathology. Acute_Toxicity->Subchronic_Toxicity Calculate_TI 5. Calculate Therapeutic Index (TI = LD50/ED50 or TD50/ED50) Subchronic_Toxicity->Calculate_TI

Caption: Workflow for assessing the therapeutic window.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This model is widely used for screening the acute anti-inflammatory activity of drugs.

  • Induction: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats. [14]* Treatment: Graded doses of this compound, a reference NSAID (e.g., ibuprofen), and a corticosteroid (e.g., dexamethasone) are administered orally or intraperitoneally prior to carrageenan injection.

  • Efficacy Assessment (ED50): Paw volume is measured at regular intervals using a plethysmometer. [14]The percentage inhibition of edema is calculated, and the ED50 (the dose causing 50% inhibition) is determined.

  • Toxicity Assessment (LD50/TD50): Separate groups of animals are used for acute and subchronic toxicity studies as described in the workflow diagram.

Collagen-Induced Arthritis in Mice (Chronic Inflammation Model)

This model shares many pathological and immunological features with human rheumatoid arthritis.

  • Induction: Mice are immunized with an emulsion of type II collagen and Freund's complete adjuvant, followed by a booster injection. [7][15]* Treatment: Treatment with this compound and comparator drugs is initiated at the onset of arthritis.

  • Efficacy Assessment (ED50): The severity of arthritis is assessed using a clinical scoring system based on paw swelling and joint inflammation. [15]Histopathological analysis of the joints is also performed. The ED50 for the reduction in arthritis score is calculated.

  • Toxicity Assessment (LD50/TD50): As described in the general workflow.

Discussion and Future Directions

The available data suggests that this compound possesses potent anti-inflammatory properties with a mechanism of action distinct from NSAIDs and corticosteroids. Its ability to target specific inflammatory signaling pathways like NF-κB and ERK1/2 indicates a potential for a more targeted therapeutic effect.

However, the lack of comprehensive toxicological data for this compound makes a definitive comparison of its therapeutic window with conventional drugs premature. While conventional drugs have well-established efficacy, their therapeutic windows can be limited by significant side effects. NSAIDs are associated with gastrointestinal and cardiovascular risks, and long-term corticosteroid use can lead to a range of serious adverse effects, including osteoporosis, immunosuppression, and metabolic disturbances.

Future research should focus on conducting rigorous preclinical studies to determine the ED50, TD50, and LD50 of this compound in relevant animal models of inflammation. Such studies will enable a direct and quantitative comparison of its therapeutic index with that of conventional anti-inflammatory agents, providing crucial information for its potential development as a novel therapeutic. The detailed experimental protocols for animal models of inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis, provide a clear path for these future investigations. [7][14][15]

Conclusion

This compound presents a promising profile as an anti-inflammatory agent with a distinct mechanism of action. While a complete assessment of its therapeutic window awaits further toxicological studies, its targeted action on key inflammatory pathways suggests the potential for a favorable safety profile compared to the broader mechanisms of NSAIDs and corticosteroids. The experimental frameworks outlined in this guide provide a roadmap for the necessary preclinical research to fully elucidate the therapeutic potential of this compound.

References

Independent Validation of Published Fraxinellone Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of published research findings on Fraxinellone, a natural compound isolated from the root bark of Dictamnus dasycarpus. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the principal signaling pathways involved in its mode of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound and its analogs.

Table 1: Anti-Cancer Activity of this compound
Cell LineCancer TypeAssayIC50 ValueCitation
HOSOsteosarcomaCCK878.3 µM (24h), 72.1 µM (48h)[1]
MG63OsteosarcomaCCK862.9 µM (24h), 45.3 µM (48h)[1]
Table 2: Neuroprotective Activity of this compound Analog
Cell LineModelAssayEC50 ValueCitation
PC12Glutamate-induced excitotoxicityCell Viability44 nM[2]
SH-SY5YGlutamate-induced excitotoxicityCell Viability39 nM[2]
Table 3: In Vivo Anti-Inflammatory Activity of this compound
Animal ModelDiseaseDosageEffectCitation
DBA/1J MiceCollagen-Induced Arthritis7.5 mg/kg (intraperitoneal)Attenuated clinical and histological features of inflammatory arthritis[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the this compound research literature.

Western Blot Analysis for PD-L1, STAT3, and HIF-1α Expression

This protocol is adapted from studies investigating the anti-cancer mechanism of this compound.[5][6]

  • Cell Lysis:

    • Treat cancer cells with desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

    • Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel by electrophoresis.

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PD-L1, STAT3, phospho-STAT3, HIF-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:2000.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with a chemiluminescence imaging system.

Collagen-Induced Arthritis (CIA) in Mice

This in vivo protocol is used to evaluate the anti-inflammatory effects of this compound in a model of rheumatoid arthritis.[1][7][8]

  • Animals:

    • Use male DBA/1J mice, 7-8 weeks old.

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA).

    • On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

    • On day 21, administer a booster injection of 100 µL of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • This compound Treatment:

    • Starting from day 21 (or as per experimental design), administer this compound (e.g., 7.5 mg/kg) or vehicle control intraperitoneally three times a week.

  • Assessment of Arthritis:

    • Monitor the mice regularly for the onset and severity of arthritis.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=no swelling, 1=mild swelling and erythema of the wrist or ankle, 2=moderate swelling and erythema of the wrist or ankle, 3=severe swelling and erythema of the entire paw, 4=maximal swelling and joint deformity). The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

  • Histological Analysis:

    • At the end of the study, sacrifice the mice and collect the ankle joints.

    • Fix the joints in 10% buffered formalin, decalcify, and embed in paraffin.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-cancer efficacy of this compound in a mouse model.[5][9][10]

  • Animals:

    • Use immunodeficient mice, such as athymic nude mice or SCID mice, 4-6 weeks old.

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., A549 lung cancer cells) under standard conditions.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or PBS.

    • Subcutaneously inject a suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • This compound Treatment:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (dose to be determined by pilot studies) or vehicle control via a suitable route (e.g., intraperitoneal or oral gavage) on a predetermined schedule (e.g., daily or three times a week).

  • Tumor Growth Measurement:

    • Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint and Analysis:

    • Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

    • At the end of the study, sacrifice the mice and excise the tumors.

    • Weigh the tumors and perform further analyses such as histology, immunohistochemistry, or Western blotting on the tumor tissue.

Nrf2 Activation Reporter Assay

This cell-based assay is used to determine if this compound can activate the Nrf2 antioxidant response pathway.[11][12]

  • Cell Line:

    • Use a stable cell line containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., AREc32 cells).

  • Experimental Procedure:

    • Plate the AREc32 cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or a known Nrf2 activator (positive control, e.g., sulforaphane) for a specified time (e.g., 24 hours).

    • Lyse the cells using a luciferase assay lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration or to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.

    • Express the results as fold induction of luciferase activity compared to the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Fraxinellone_Anticancer_Pathway This compound This compound JAKs JAK1, JAK2, Src This compound->JAKs Inhibits mTOR mTOR/p70S6K/eIF4E This compound->mTOR Inhibits MAPK MAPK This compound->MAPK Inhibits PDL1 PD-L1 Expression This compound->PDL1 Inhibits STAT3 STAT3 JAKs->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->PDL1 Promotes HIF1a_synth HIF-1α Synthesis mTOR->HIF1a_synth MAPK->HIF1a_synth HIF1a HIF-1α HIF1a_synth->HIF1a HIF1a->PDL1 Promotes Proliferation Cell Proliferation PDL1->Proliferation Suppresses Immune Response to Promote Angiogenesis Angiogenesis PDL1->Angiogenesis Suppresses Immune Response to Promote TumorGrowth Tumor Growth Proliferation->TumorGrowth Angiogenesis->TumorGrowth

Caption: this compound's anti-cancer signaling pathway.

Fraxinellone_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β) Nucleus->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation

Caption: this compound's anti-inflammatory NF-κB pathway.

Fraxinellone_Neuroprotective_Pathway Fraxinellone_Analog This compound Analog Keap1 Keap1 Fraxinellone_Analog->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Stabilization Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Induces Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Neuroprotective Nrf2 pathway of this compound analog.

Experimental_Workflow start Start in_vitro In Vitro Studies (Cell Lines) start->in_vitro cell_viability Cell Viability Assay (e.g., MTT, CCK8) in_vitro->cell_viability mechanism Mechanism of Action (Western Blot, Reporter Assay) in_vitro->mechanism in_vivo In Vivo Studies (Animal Models) cell_viability->in_vivo mechanism->in_vivo efficacy Efficacy Studies (Tumor Growth, Arthritis Score) in_vivo->efficacy toxicity Toxicity Assessment in_vivo->toxicity data_analysis Data Analysis & Interpretation efficacy->data_analysis toxicity->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for this compound research.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Fraxinellone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides immediate safety and logistical information for the proper disposal of Fraxinellone, a sesquiterpene coumarin derivative utilized in pharmaceutical and biochemical research. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

I. This compound: Key Safety and Hazard Information

This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate precautions.[1][2]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[1][2][3]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Hazard Statements:

  • H301/H302: Toxic/Harmful if swallowed.[1][2]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements (selected):

  • P264: Wash skin thoroughly after handling.[1][2]

  • P270: Do not eat, drink or smoke when using this product.[1][2]

  • P273: Avoid release to the environment.[1]

  • P301 + P310/P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

II. Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C14H16O3[4]
Molecular Weight 232.275 g/mol [4]
Appearance Colorless to pale yellow crystalline solid[3]
Melting Point 116°C[4]
Boiling Point 372.9 ± 30.0 °C at 760 mmHg[4]
Solubility Limited solubility in water; Soluble in ethanol, methanol, and DMSO[3][5]
Flash Point 179.3 ± 24.6 °C[4]
Density 1.2 ± 0.1 g/cm³[4]

III. Proper Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance with regulations. The diagram below illustrates the decision-making process and procedural steps.

Fraxinellone_Disposal_Workflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_procedure Disposal Procedure cluster_documentation Documentation cluster_spill_response Spill Response start This compound Waste Generated assess_hazards Assess Hazards (Acute Toxicity, Aquatic Toxicity) start->assess_hazards determine_quantity Determine Quantity (Small vs. Large) assess_hazards->determine_quantity package_waste Package Waste in Sealed, Labeled Container determine_quantity->package_waste store_temporarily Store in Designated Hazardous Waste Area package_waste->store_temporarily contact_ehs Contact Environmental Health & Safety (EHS) Officer store_temporarily->contact_ehs waste_pickup Arrange for Professional Waste Disposal Pickup contact_ehs->waste_pickup transport Transport to Approved Waste Disposal Plant waste_pickup->transport record_keeping Maintain Disposal Records waste_pickup->record_keeping final_disposal Final Disposal (e.g., Incineration) transport->final_disposal spill In Case of Spill collect_spillage Collect Spillage (P391) spill->collect_spillage collect_spillage->package_waste

Caption: Logical workflow for the proper disposal of this compound.

IV. Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • For solutions containing this compound, use a designated, sealed, and labeled liquid waste container. The container must be compatible with the solvents used.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., toxic, environmentally hazardous).

4. Temporary Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

5. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • This compound waste must be disposed of at an approved waste disposal plant, typically via high-temperature incineration.[1]

  • Never dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]

6. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully collect the spilled material using appropriate absorbent pads for liquids or by gently sweeping for solids.

  • Place the collected material into a sealed container for disposal as hazardous waste.

  • Wash the spill area thoroughly.

  • Report the spill to your EHS department.

7. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste.

References

Personal protective equipment for handling Fraxinellone

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Operational Guide for Fraxinellone

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound presents several health hazards that necessitate careful handling. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Studies have indicated that this compound can cause liver damage (hepatotoxicity) by inducing oxidative stress[2][3]. While there is no conclusive evidence of carcinogenicity, direct contact may lead to mild irritation of the skin or eyes[4].

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1][5][6]. The oral LD50 in rats is 274 mg/kg[7].

  • Hepatotoxicity: Can induce liver injury through the activation of the JNK/P53 pathway due to oxidative stress[2][3].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].

  • Irritation: May cause mild irritation upon inhalation or skin contact[4].

Personal Protective Equipment (PPE) Protocol

A risk assessment should be conducted to determine the specific PPE required for the planned procedures. The following table outlines the minimum recommended PPE for handling this compound.

Body Part PPE Requirement Specifications & Rationale
Hands Double Gloving (Chemotherapy-grade)Wear two pairs of powder-free, chemotherapy-rated gloves. Thicker gloves generally offer better protection[8]. Change gloves every 30-60 minutes or immediately if contamination is suspected or damage occurs[8]. PVC gloves are not recommended due to poor chemical resistance[8].
Eyes/Face Safety Goggles & Face ShieldUse safety goggles with side shields to protect against splashes[1]. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Chemical-Resistant Gown/CoverallWear a disposable, solid-front, back-closing gown made of a low-permeability fabric. Ensure cuffs are tucked into the inner glove[8]. For larger quantities or high-risk procedures, impervious chemical-resistant coveralls are necessary[1][9][10].
Respiratory NIOSH-approved RespiratorA respirator is required when handling the powder form outside of a containment device (e.g., chemical fume hood) to prevent inhalation of dust or aerosols[1]. For weighing and preparing solutions, a Class II Biosafety Cabinet (BSC) or a chemical fume hood should be used[11].
Feet Closed-toe Shoes & Shoe CoversWear closed-toe, chemical-resistant shoes. Disposable shoe covers should be used in areas where this compound is handled and removed upon exiting the area.

Operational Plan: Step-by-Step Handling Guide

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Preparation and Pre-Handling
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II BSC, to control airborne particles[11].

  • Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste containers, before handling the compound.

  • Review SDS: Read the Safety Data Sheet (SDS) for this compound prior to beginning work[1].

Handling this compound Powder
  • Weighing: Carefully weigh the powder on a tared weigh boat inside a chemical fume hood or other ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust.

Post-Handling Procedures
  • Decontamination: Wipe down all work surfaces, equipment, and balances with an appropriate deactivating agent (if available) or a cleaning solution (e.g., 70% ethanol) after each use.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: outer gloves, gown, shoe covers, face shield/goggles, inner gloves, and respirator. Never wear PPE outside of the designated handling area.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE[8].

Disposal Plan: Waste Management

Proper segregation and disposal of this compound waste are crucial to protect personnel and the environment.

Waste Segregation
  • Bulk Waste: Any material heavily contaminated with this compound (e.g., unused compound, grossly contaminated items, spill cleanup materials) must be disposed of as hazardous chemical waste in a designated, sealed, and labeled container (e.g., a black RCRA container)[12]. Do not mix this waste with other laboratory waste streams[12].

  • Trace Waste: Items with minimal contamination (e.g., used gloves, gowns, bench paper) should be placed in a clearly marked "Trace Hazardous Drug Waste" container (e.g., a yellow sharps container or bag)[12].

  • Sharps: Needles and syringes that have contacted this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste[12].

Disposal Procedure
  • Container Management: Keep all waste containers closed except when adding waste.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health & Safety (EH&S) department. Do not dispose of any this compound-contaminated waste in regular trash or down the drain[1].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Reference
Molecular Formula C₁₄H₁₆O₃[7][13][14]
Molecular Weight 232.27 g/mol [6][7][15]
Melting Point 114 - 118 °C[6][7]
Boiling Point 372.9 ± 30.0 °C (at 760 mmHg)[7]
Acute Toxicity (Oral, Rat) LD50: 274 mg/kg[7]
Solubility DMSO: ~30-46 mg/mLDMF: ~30 mg/mLEthanol: ~25 mg/mL[14][15]
Storage Temperature Powder: -20°CIn Solvent: -80°C[1]

Visualized Workflow and Pathway

Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Fraxinellone_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep1 Conduct Risk Assessment prep2 Assemble PPE & Spill Kit prep1->prep2 prep3 Prepare Designated Area (Fume Hood / BSC) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle this compound (Weighing / Aliquoting) handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate & Dispose Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard operational workflow for handling this compound.

Mechanism of Hepatotoxicity

This compound is metabolized by cytochrome P450 (CYP450) enzymes, which can lead to liver cell injury. This diagram outlines the molecular pathway of this compound-induced hepatotoxicity.

Fraxinellone_Hepatotoxicity frax This compound cyp450 CYP450 Metabolism frax->cyp450 Metabolized by metabolite Reactive Metabolite cyp450->metabolite ros Increased ROS (Oxidative Stress) metabolite->ros transporters Downregulation of Bile Acid Transporters (P-gp, Bsep) metabolite->transporters jnk_p53 JNK/p53 Pathway Activation ros->jnk_p53 apoptosis Hepatocyte Apoptosis jnk_p53->apoptosis injury Liver Injury apoptosis->injury cholestasis Cholestasis transporters->cholestasis cholestasis->injury

Caption: Signaling pathway of this compound-induced hepatotoxicity.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.